molecular formula C10H11N3O5S B7889034 NIFURATEL

NIFURATEL

Cat. No.: B7889034
M. Wt: 285.28 g/mol
InChI Key: SRQKTCXJCCHINN-WCIBSUBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nifuratel (CAS RN 4936-47-4) is a synthetic nitrofuran derivative known for its broad-spectrum antiprotozoal and antibacterial activities . With a molecular formula of C10H11N3O5S and a molecular weight of 285.27 g/mol, it appears as a white to yellow to green powder or crystal . Its mechanism of action involves interfering with multiple enzymatic pathways critical to cellular respiration, carbohydrate metabolism, and cell wall synthesis in microorganisms . In research settings, this compound has been a valuable compound for studying infections of the genitourinary tract. It demonstrates significant activity against pathogens such as Trichomonas vaginalis , Gardnerella vaginalis , Chlamydia trachomatis , and Mycoplasma species . Notably, studies have highlighted its potent in vitro effect against key markers of bacterial vaginosis, including Gardnerella vaginalis and Atopobium vaginae , while showing a lesser effect on beneficial Lactobacillus flora, making it a compound of interest for investigating microbiome-friendly antimicrobial strategies . It is also effective against various fungal infections from Candida spp. and intestinal protozoans like Entamoeba histolytica and Giardia lamblia . This product is provided with a purity of >98.0% (HPLC) and must be stored refrigerated (0-10°C), protected from heat . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(methylsulfanylmethyl)-3-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O5S/c1-19-6-8-5-12(10(14)18-8)11-4-7-2-3-9(17-7)13(15)16/h2-4,8H,5-6H2,1H3/b11-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQKTCXJCCHINN-WCIBSUBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1CN(C(=O)O1)N=CC2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC1CN(C(=O)O1)/N=C\C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4936-47-4
Record name Nifuratel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.251
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Nifuratel: A Promising STAT3 Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical protein involved in various cellular processes, including proliferation, survival, differentiation, and apoptosis.[1][2] In numerous types of cancer, STAT3 is persistently activated, leading to tumor growth, progression, and metastasis, making it a significant target for cancer therapy.[1][3] Nifuratel, a drug traditionally used for its antiprotozoal and antifungal properties, has emerged as a potent inhibitor of STAT3, showing significant antitumor activity in preclinical studies.[4][5] This technical guide provides a comprehensive overview of this compound's function as a STAT3 inhibitor, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols for its study in a cancer research context.

Mechanism of Action: Inhibition of the STAT3 Signaling Pathway

This compound exerts its anticancer effects by directly targeting the STAT3 signaling pathway.[4] This pathway is a crucial mediator of signals from various cytokines and growth factors that are often dysregulated in cancer.[6]

The canonical STAT3 signaling cascade is initiated by the binding of ligands such as Interleukin-6 (IL-6) to their cell surface receptors. This binding leads to the activation of associated Janus kinases (JAKs), which in turn phosphorylate STAT3 proteins.[1] Phosphorylated STAT3 (p-STAT3) then dimerizes and translocates to the nucleus, where it acts as a transcription factor, upregulating the expression of genes involved in cell proliferation (e.g., c-myc), survival (e.g., Bcl-2), and angiogenesis.[3][7]

This compound has been shown to inhibit both the constitutive (persistent) and IL-6-induced activation of STAT3.[4][8] By preventing the phosphorylation of STAT3, this compound effectively blocks its dimerization and nuclear translocation, thereby downregulating the expression of its target genes.[4] This leads to a cascade of downstream effects, including the suppression of cancer cell proliferation, induction of apoptosis (programmed cell death), and cell cycle arrest.[4][8] Notably, studies have indicated that this compound's inhibitory action is selective for STAT3, as it does not significantly affect the activation of the related STAT1 protein.[4]

dot

STAT3_Signaling_Pathway Figure 1: this compound's Inhibition of the STAT3 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-6 IL-6 IL-6R IL-6 Receptor IL-6->IL-6R Binds JAK JAK IL-6R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates p-STAT3 p-STAT3 STAT3->p-STAT3 STAT3_Dimer STAT3 Dimer p-STAT3->STAT3_Dimer Dimerizes STAT3_Dimer_N STAT3 Dimer STAT3_Dimer->STAT3_Dimer_N Translocates This compound This compound This compound->STAT3 Inhibits Phosphorylation Target_Genes Target Gene Transcription (e.g., Bcl-2, c-myc) STAT3_Dimer_N->Target_Genes Activates Cell_Proliferation Cell_Proliferation Target_Genes->Cell_Proliferation Promotes Apoptosis_Inhibition Inhibition of Apoptosis Target_Genes->Apoptosis_Inhibition Inhibits

Caption: this compound inhibits the phosphorylation of STAT3.

Quantitative Data Summary

The efficacy of this compound as a STAT3 inhibitor has been quantified in various cancer cell lines. The following tables summarize the key findings from published studies.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Exposure TimeReference
SGC-7901Gastric Cancer169.7 ± 2.248 hours[4]
BGC-823Gastric Cancer133.7 ± 0.8548 hours[4]
MDA-MB-231Triple-Negative Breast Cancer20.0 ± 0.272 hours[9]
MDA-MB-468Triple-Negative Breast Cancer19.55 ± 0.1572 hours[9]
HCC-1806Triple-Negative Breast Cancer29.58 ± 0.8472 hours[9]
BT-549Triple-Negative Breast Cancer23.71 ± 0.3272 hours[9]
MDA-MB-453Triple-Negative Breast Cancer30.18 ± 0.7172 hours[9]

Table 2: Effect of this compound on STAT3 Phosphorylation

Cell LineTreatmentEffect on p-STAT3Reference
SGC-7901300 µM this compound for 24 hoursMarked reduction[4]
BGC-823300 µM this compound for 24 hoursMarked reduction[4]
SGC-7901IL-6 stimulation + this compoundBlocked IL-6-induced phosphorylation[4]
BGC-823IL-6 stimulation + this compoundBlocked IL-6-induced phosphorylation[4]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as a STAT3 inhibitor.

dot

Experimental_Workflow Figure 2: General Experimental Workflow for In Vitro Evaluation Cell_Culture Cancer Cell Line Culture Nifuratel_Treatment Treat with this compound (Varying Concentrations and Times) Cell_Culture->Nifuratel_Treatment MTT_Assay Cell Viability Assay (MTT) Nifuratel_Treatment->MTT_Assay Western_Blot Western Blot Analysis (p-STAT3, STAT3, Apoptosis Markers) Nifuratel_Treatment->Western_Blot Flow_Cytometry Flow Cytometry (Cell Cycle, Apoptosis) Nifuratel_Treatment->Flow_Cytometry Colony_Formation Colony Formation Assay Nifuratel_Treatment->Colony_Formation Data_Analysis Data Analysis and Interpretation MTT_Assay->Data_Analysis Western_Blot->Data_Analysis Flow_Cytometry->Data_Analysis Colony_Formation->Data_Analysis

Caption: Workflow for in vitro this compound evaluation.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Cancer cell lines (e.g., SGC-7901, BGC-823)

    • 96-well plates

    • Complete culture medium (e.g., RPMI 1640 with 10% FBS)

    • This compound stock solution (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Protocol:

    • Seed cells into 96-well plates at a density of approximately 8,000 cells per well and incubate overnight.[4]

    • Treat the cells with various concentrations of this compound (e.g., 10 to 300 µM) for the desired duration (e.g., 24 or 48 hours).[4] Include a vehicle control (DMSO).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[9]

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.[9]

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for STAT3 Phosphorylation

This technique is used to detect the levels of total STAT3 and phosphorylated STAT3.

  • Materials:

    • Treated and untreated cell lysates

    • Protein lysis buffer (e.g., RIPA buffer)

    • Protein assay kit (e.g., BCA or Bradford)

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-GAPDH (loading control)

    • HRP-conjugated secondary antibodies

    • ECL substrate and chemiluminescence imaging system

  • Protocol:

    • Lyse cells in protein lysis buffer and determine the protein concentration.[4]

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.[10]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[11]

    • Incubate the membrane with primary antibodies overnight at 4°C.[11]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

    • Apply ECL substrate and visualize the protein bands using an imaging system.[10]

    • Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3.[10]

Cell Cycle Analysis

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Materials:

    • Treated and untreated cells

    • 6-well plates

    • PBS (phosphate-buffered saline)

    • Propidium iodide (PI) staining solution

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with this compound for 24 hours.[4]

    • Harvest the cells, wash with ice-cold PBS, and fix them.

    • Stain the cells with PI solution.[4]

    • Analyze the cell cycle distribution by flow cytometry.[4]

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptotic cells.

  • Materials:

    • Treated and untreated cells

    • 6-well plates

    • Annexin V-FITC Apoptosis Detection Kit

    • Binding buffer

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with this compound for 24 hours.[4]

    • Harvest the cells and wash twice with ice-cold PBS.[4]

    • Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI for 30 minutes.[4]

    • Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

This compound has demonstrated significant potential as a STAT3 inhibitor in cancer research. Its ability to suppress both constitutive and induced STAT3 activation leads to potent antitumor effects in various cancer models, particularly in gastric and triple-negative breast cancer. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic utility of this compound. Future studies should focus on its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and potential for combination therapies to fully elucidate its role in the clinical management of cancer.

References

Nifuratel: A Comprehensive Technical Guide on its Broad-Spectrum Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Nifuratel (B1678861), a nitrofuran derivative, is a synthetic chemotherapeutic agent with a broad spectrum of antimicrobial activity, encompassing antiprotozoal, antibacterial, and antifungal properties.[1][2] It is primarily utilized in the treatment of genitourinary tract infections, including those of mixed etiology, such as bacterial vaginosis, vulvovaginal candidiasis, and trichomoniasis.[3][4] A key therapeutic advantage is its efficacy against critical pathogens like Atopobium vaginae and Gardnerella vaginalis while preserving the physiological vaginal flora, particularly Lactobacillus species.[5][6] This document provides an in-depth technical overview of this compound's mechanism of action, antimicrobial spectrum, quantitative efficacy, and relevant experimental protocols, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound's antimicrobial efficacy stems from a multifaceted mechanism of action that targets various essential cellular processes in pathogens.[7] This complex action reduces the likelihood of resistance development, a significant advantage over many single-target antimicrobial agents.[7][8]

Primary Antimicrobial Mechanism: Nucleic Acid Damage

The principal mechanism of this compound is consistent with other nitrofuran derivatives. The drug is a prodrug that requires intracellular activation by microbial nitroreductases.[7] These enzymes, present in susceptible bacteria and protozoa, reduce the nitro group of this compound, generating highly reactive nitroso and hydroxylamine (B1172632) intermediates.[7] These reactive metabolites are cytotoxic and can directly damage microbial DNA by causing strand breaks and other lesions, thereby inhibiting DNA replication and transcription, which ultimately leads to cell death.[7]

cluster_cell Microbial Cell Nifuratel_in This compound (Prodrug) Activation Reduction by Nitroreductase Enzymes Nifuratel_in->Activation Intermediates Reactive Nitro Intermediates (e.g., nitroso, hydroxylamine) Activation->Intermediates DNA_Damage DNA Strand Breaks & Lesion Formation Intermediates->DNA_Damage covalent binding Inhibition Inhibition of DNA Replication & Transcription DNA_Damage->Inhibition Death Bactericidal / Protozoacidal Effect Inhibition->Death Nifuratel_out This compound (extracellular) Nifuratel_out->Nifuratel_in passive diffusion

Figure 1: Primary antimicrobial mechanism of this compound.
Additional Mechanisms

Beyond DNA damage, the reactive intermediates of this compound contribute to its broad-spectrum activity through other mechanisms:

  • Cell Membrane Disruption: The reactive metabolites can interact with and damage microbial cell membrane lipids and proteins, leading to increased permeability and eventual cell lysis.[7] This is a crucial component of its antifungal activity.[7]

  • Enzymatic Inhibition: this compound has been shown to inhibit multiple microbial enzyme systems, including interference with acetyl coenzyme A in the early stages of metabolism.[3] By hampering vital metabolic and biosynthetic processes, it further contributes to its antimicrobial effect.[7]

Immunomodulatory and Anti-inflammatory Effects

Recent research has uncovered novel mechanisms of this compound beyond its direct antimicrobial actions. Studies have shown that this compound can inhibit the activation of mast cells, which are critical mediators of type I hypersensitivity allergic reactions.[1] Specifically, this compound was found to suppress the IgE-mediated signaling pathway by inhibiting the recruitment of cytosolic Spleen tyrosine kinase (Syk) to the γ subunit of the high-affinity IgE receptor (FcεRI).[1] This prevents the phosphorylation of Syk and blocks downstream signaling molecules like LAT, Akt, and MAPKs, thereby inhibiting mast cell degranulation and the release of inflammatory cytokines.[1]

cluster_pathway IgE-Mediated Mast Cell Activation Pathway cluster_inhibitor Inhibition by this compound Antigen Antigen FcERI FcεRI Receptor (bound by IgE) Antigen->FcERI cross-linking Syk_r Syk (recruited) FcERI->Syk_r recruitment of Syk to FcεRIγ subunit Syk_c Syk (cytosolic) Syk_c->Syk_r pSyk p-Syk Syk_r->pSyk phosphorylation pLAT p-LAT pSyk->pLAT activates LAT LAT LAT->pLAT Downstream Downstream Signaling (Akt, MAPKs) pLAT->Downstream Degranulation Degranulation & Cytokine Release (IL-4, TNF-α) Downstream->Degranulation This compound This compound This compound->Syk_r Inhibits recruitment

Figure 2: this compound's inhibition of the Syk signaling pathway.

Spectrum of Antimicrobial Activity

This compound is characterized by its extensive spectrum of activity, making it effective for treating mixed infections common in the genitourinary tract.[3][9]

  • Antibacterial: It is active against both Gram-positive and Gram-negative bacteria.[3] Its activity is particularly noteworthy against pathogens implicated in bacterial vaginosis (BV), such as Gardnerella vaginalis and Atopobium vaginae.[5][10] It is also effective against Chlamydia trachomatis and Mycoplasma species.[4] Crucially, this compound shows minimal activity against the beneficial, acid-producing Lactobacillus species that constitute a healthy vaginal microbiome.[5][10][11]

  • Antifungal: this compound possesses fungicidal effects, particularly against Candida species, the primary causative agents of vulvovaginal candidiasis.[3][4]

  • Antiprotozoal: The drug exhibits potent activity against the protozoan Trichomonas vaginalis, a common cause of vaginitis.[5][12]

Quantitative Efficacy Data

The in vitro activity and clinical efficacy of this compound have been well-documented.

In Vitro Antimicrobial Susceptibility

Studies comparing the in vitro activity of this compound with standard BV treatments like metronidazole (B1676534) and clindamycin (B1669177) highlight its favorable profile. This compound is highly active against the primary BV-associated bacteria while being significantly less active against protective lactobacilli.

Table 1: Comparative In Vitro Activity (MIC µg/mL) Against Key Vaginal Bacteria

Organism (No. of Strains) Antimicrobial Agent MIC Range MIC₅₀ MIC₉₀
Gardnerella vaginalis (30) This compound <0.125 - 4 2 4
Metronidazole <0.125 - 256 64 128
Clindamycin <0.125 - 0.25 0.125 0.25
Atopobium vaginae (12) This compound <0.125 - 1 0.5 1
Metronidazole 8 - 256 64 256
Clindamycin <0.125 <0.125 <0.125
Lactobacillus spp. (20) This compound 8 - >256 >256 >256
Metronidazole >256 >256 >256
Clindamycin 0.125 - 1 0.25 0.5

Data sourced from Togni G, et al. (2011).[5]

Clinical Efficacy

Clinical trials have demonstrated the high efficacy of this compound, often in combination with the antifungal agent nystatin (B1677061), for treating mixed vulvovaginal infections. A meta-analysis confirmed that the efficacy of this compound was equivalent to metronidazole in treating such infections, with overall cure rates of 88.5% for this compound and 90.0% for metronidazole.[13] Studies also show a dose-dependent relationship, with a combination of 500 mg this compound and 200,000 IU nystatin providing the best risk/benefit ratio and achieving microbiological cure rates of up to 95% after 10 days of treatment.[14] In pregnant women with mixed vaginitis, a this compound-nystatin combination showed a microbiological negativization rate of 91.02% at one month, comparable to a metronidazole-nystatin regimen.[9]

Experimental Methodologies

The following sections describe representative protocols for evaluating the antimicrobial properties of this compound.

In Vitro Antimicrobial Susceptibility Testing (Agar Dilution Method)

This protocol is based on the methodology used to generate the data in Table 1 for determining the Minimum Inhibitory Concentration (MIC) of this compound against anaerobic and microaerophilic bacteria.

1. Bacterial Strains and Culture Conditions:

  • Strains: Clinical isolates of G. vaginalis, A. vaginae, and various Lactobacillus species are used. Reference strains (e.g., from ATCC) are included for quality control.

  • Media: Bacteria are cultured on appropriate media, such as Columbia agar (B569324) base supplemented with 5% sheep blood for G. vaginalis and lactobacilli, and Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood for A. vaginae.

  • Incubation: Plates are incubated at 37°C for 48-72 hours in an anaerobic chamber (e.g., 85% N₂, 10% H₂, 5% CO₂).

2. Preparation of Antimicrobial Agents:

  • Stock solutions of this compound, metronidazole, and clindamycin are prepared according to the manufacturer's instructions, typically by dissolving the pure powder in a suitable solvent (e.g., dimethyl sulfoxide).

  • Serial twofold dilutions of each antimicrobial agent are prepared.

3. Inoculation and MIC Determination:

  • A bacterial suspension is prepared from 48-hour cultures to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).

  • Molten agar medium (e.g., Brucella agar) is cooled to 50°C, and the appropriate volume of each antimicrobial dilution is added to create plates with final concentrations ranging from 0.125 to 256 µg/mL.

  • The standardized bacterial suspensions are applied to the surface of the agar plates using a multipoint inoculator.

  • Plates are incubated under anaerobic conditions at 37°C for 48 hours.

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Culture bacterial isolates (e.g., G. vaginalis, A. vaginae) on appropriate media P4 Prepare bacterial inoculum to 0.5 McFarland standard P1->P4 P2 Prepare serial twofold dilutions of this compound in molten agar P3 Pour drug-containing agar into petri dishes to solidify E1 Inoculate agar plates with standardized bacterial suspension P3->E1 P4->E1 E2 Incubate plates under anaerobic conditions (37°C, 48h) E1->E2 A1 Read plates for visible growth E2->A1 A2 Determine MIC: Lowest concentration with no growth A1->A2

Figure 3: Experimental workflow for MIC determination by agar dilution.
Analysis of Syk Pathway Inhibition in Mast Cells

This protocol describes the key experiments used to elucidate this compound's anti-inflammatory mechanism.[1]

1. Cell Culture and Degranulation Assay:

  • Rat basophilic leukemia (RBL-2H3) cells are sensitized with dinitrophenyl (DNP)-specific IgE overnight.

  • Cells are pre-treated with varying concentrations of this compound for 30 minutes.

  • Degranulation is induced by stimulating the cells with DNP-human serum albumin (HSA) antigen for 15 minutes.

  • The release of β-hexosaminidase (a granule marker) into the supernatant is measured colorimetrically to quantify degranulation.

2. Immunoblotting for Signaling Proteins:

  • Sensitized and this compound-treated cells are stimulated with antigen.

  • Cells are lysed, and protein concentrations are determined.

  • Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for total and phosphorylated forms of Syk, LAT, Akt, and MAPKs.

  • Secondary antibodies conjugated to horseradish peroxidase are used for detection via chemiluminescence.

3. Immunoprecipitation for Protein-Protein Interaction:

  • Following stimulation, cell lysates are incubated with an antibody against the FcεRIγ subunit.

  • Protein A/G beads are used to pull down the FcεRIγ-antibody complexes.

  • The immunoprecipitated proteins are then analyzed by immunoblotting using an anti-Syk antibody to determine if this compound affects the recruitment of Syk to the receptor.

Resistance

A significant advantage of this compound is the apparent lack of reported drug resistance.[1] Its multi-targeted mechanism of action, which involves the generation of reactive intermediates that cause widespread cellular damage, makes the development of resistance through a single mutation unlikely.[7] This contrasts with many antibiotics that have a single, specific molecular target.

Conclusion

This compound is a potent, broad-spectrum antimicrobial agent with a well-established safety and efficacy profile for treating genitourinary infections. Its multifaceted mechanism of action ensures high activity against key bacterial, fungal, and protozoal pathogens. Notably, its ability to eradicate pathogens like G. vaginalis and A. vaginae while sparing the protective Lactobacillus flora makes it a superior therapeutic choice for bacterial vaginosis. The low potential for resistance development further solidifies its role as a valuable and reliable agent in the management of vulvovaginal infections.

References

Nifuratel's Effect on Nucleic Acid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifuratel (B1678861), a synthetic nitrofuran derivative, is a broad-spectrum antimicrobial agent with activity against a variety of bacterial, protozoal, and fungal pathogens.[1] Marketed under trade names such as Macmiror, it is utilized in the treatment of various infections, particularly those of the genitourinary tract. The efficacy of this compound stems from its multifaceted mechanism of action, which primarily involves the disruption of fundamental microbial cellular processes.[2] This technical guide provides an in-depth exploration of the core mechanism of this compound's action: its effect on nucleic acid synthesis.

Core Mechanism of Action: DNA Damage via Reductive Activation

The primary antimicrobial effect of this compound is a consequence of its impact on microbial nucleic acid synthesis.[1] This process is initiated by the reduction of the nitro group on the furan (B31954) ring, a reaction catalyzed by microbial nitroreductases. This reduction leads to the formation of highly reactive nitroso and hydroxylamine (B1172632) intermediates. These reactive species are capable of causing extensive damage to microbial DNA, leading to strand breaks and other lesions.[1] The resulting damage to the DNA template inhibits essential cellular processes, including DNA replication and transcription, ultimately leading to microbial cell death.[1] This mechanism of action, which involves the generation of cytotoxic metabolites, contributes to this compound's broad spectrum of activity and a lower likelihood of resistance development compared to agents with a single molecular target.[1]

Nifuratel_Mechanism_of_Action This compound This compound (Prodrug) Nitroreductase Bacterial Nitroreductase This compound->Nitroreductase Reduction ReactiveIntermediates Reactive Nitro Intermediates (e.g., Nitroso, Hydroxylamine) Nitroreductase->ReactiveIntermediates Catalyzes formation of DNADamage DNA Damage (Strand Breaks) ReactiveIntermediates->DNADamage Induces InhibitionReplication Inhibition of DNA Replication DNADamage->InhibitionReplication InhibitionTranscription Inhibition of Transcription (RNA Synthesis) DNADamage->InhibitionTranscription CellDeath Microbial Cell Death InhibitionReplication->CellDeath InhibitionTranscription->CellDeath

Caption: this compound's mechanism of action.

Quantitative Data on Antimicrobial Activity

Table 1: In Vitro Activity of this compound, Metronidazole, and Clindamycin against Gardnerella vaginalis (22 strains)

AntibioticMIC Range (μg/mL)MIC50 (μg/mL)MIC90 (μg/mL)
This compound<0.125 - 424
Metronidazole<0.125 - 25664128
Clindamycin<0.125 - 0.250.1250.25

Data sourced from Togni G, et al. (2011).[3]

Table 2: In Vitro Activity of this compound, Metronidazole, and Clindamycin against Atopobium vaginae (10 strains)

AntibioticMIC Range (μg/mL)MIC50 (μg/mL)MIC90 (μg/mL)
This compound<0.125 - 10.51
Metronidazole8 - 25632256
Clindamycin<0.125<0.125<0.125

Data sourced from Togni G, et al. (2011).[3]

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to quantify the effect of this compound on nucleic acid synthesis and DNA damage. These protocols are based on standard techniques in microbiology and molecular biology.

Protocol 1: Determination of DNA Synthesis Inhibition using [³H]Thymidine Incorporation Assay

This assay measures the rate of DNA synthesis by quantifying the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA.

1. Materials:

  • Bacterial culture in logarithmic growth phase

  • This compound stock solution

  • [³H]Thymidine (specific activity ~20 Ci/mmol)

  • Trichloroacetic acid (TCA), ice-cold 10% and 5% solutions

  • Ethanol (B145695) (70%)

  • Scintillation fluid

  • Liquid scintillation counter

  • Glass fiber filters

2. Procedure:

  • Grow the bacterial strain of interest in an appropriate liquid medium to mid-logarithmic phase (e.g., OD600 of 0.4-0.6).

  • Aliquot the culture into a series of test tubes.

  • Add varying concentrations of this compound to the test tubes. Include a no-drug control.

  • Incubate the cultures under appropriate conditions for a short period (e.g., 15-30 minutes).

  • Add [³H]thymidine to each tube to a final concentration of 1-5 µCi/mL.

  • Continue incubation for a defined period (e.g., 30-60 minutes) to allow for incorporation.

  • Stop the incorporation by adding an equal volume of ice-cold 10% TCA.

  • Incubate on ice for 30 minutes to precipitate macromolecules.

  • Collect the precipitate by vacuum filtration through glass fiber filters.

  • Wash the filters sequentially with ice-cold 5% TCA and 70% ethanol to remove unincorporated [³H]thymidine.

  • Dry the filters and place them in scintillation vials with an appropriate volume of scintillation fluid.

  • Measure the radioactivity in a liquid scintillation counter.

3. Data Analysis:

  • Calculate the percentage of [³H]thymidine incorporation for each this compound concentration relative to the no-drug control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits DNA synthesis by 50%).

DNA_Synthesis_Inhibition_Workflow Start Start: Log-phase bacterial culture Addthis compound Add varying concentrations of this compound Start->Addthis compound Incubate1 Short Incubation Addthis compound->Incubate1 AddRadiolabel Add [3H]Thymidine Incubate1->AddRadiolabel Incubate2 Incorporation Incubation AddRadiolabel->Incubate2 StopReaction Stop with ice-cold TCA Incubate2->StopReaction Precipitate Precipitate macromolecules on ice StopReaction->Precipitate FilterWash Filter and Wash (5% TCA, 70% Ethanol) Precipitate->FilterWash Measure Measure radioactivity (Scintillation Counting) FilterWash->Measure Analyze Data Analysis: Calculate % inhibition, IC50 Measure->Analyze

Caption: Workflow for [³H]Thymidine incorporation assay.

Protocol 2: Determination of RNA Synthesis Inhibition using [³H]Uridine Incorporation Assay

This protocol is analogous to the DNA synthesis inhibition assay but uses radiolabeled uridine (B1682114) to measure the rate of RNA synthesis.

1. Materials:

  • Same as Protocol 1, but with [³H]Uridine instead of [³H]Thymidine.

2. Procedure:

  • The procedure is identical to Protocol 1, with the substitution of [³H]uridine for [³H]thymidine.

3. Data Analysis:

  • Data analysis is the same as in Protocol 1, yielding an IC50 value for the inhibition of RNA synthesis.

Protocol 3: Quantification of DNA Strand Breaks by Agarose (B213101) Gel Electrophoresis

This method assesses the ability of this compound to cause strand breaks in plasmid DNA.

1. Materials:

  • Supercoiled plasmid DNA (e.g., pUC19)

  • Bacterial nitroreductase enzyme

  • NADH or NADPH

  • This compound stock solution

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • Agarose gel (1%) with ethidium (B1194527) bromide

  • Gel electrophoresis apparatus

  • UV transilluminator and gel documentation system

  • Densitometry software

2. Procedure:

  • Set up reaction mixtures containing plasmid DNA, reaction buffer, and NADH/NADPH.

  • Add bacterial nitroreductase to the reaction mixtures.

  • Add varying concentrations of this compound. Include a control without this compound and a control without nitroreductase.

  • Incubate the reactions at 37°C for a defined period (e.g., 1 hour).

  • Stop the reactions by adding a loading dye containing a chelating agent (e.g., EDTA).

  • Load the samples onto a 1% agarose gel containing ethidium bromide.

  • Perform electrophoresis to separate the different plasmid DNA topoisomers (supercoiled, nicked/relaxed circular, and linear).

  • Visualize the DNA bands under UV light and capture an image.

3. Data Analysis:

  • Use densitometry software to quantify the intensity of the bands corresponding to the supercoiled, nicked, and linear forms of the plasmid DNA.

  • An increase in the proportion of nicked and linear DNA with increasing this compound concentration indicates DNA strand break activity.

Other Cellular Effects and Signaling Pathways

Beyond its direct impact on nucleic acid synthesis, this compound has been reported to have other cellular effects. Its reactive metabolites can interact with membrane lipids and proteins, leading to increased cell permeability and lysis.[1] Additionally, this compound can inhibit essential microbial enzymatic pathways.[1]

Recent research has also explored the effects of this compound in eukaryotic cells, particularly in the context of cancer. Studies have shown that this compound can induce apoptosis and cell cycle arrest in cancer cells.[4] One identified mechanism for this anti-cancer activity is the inhibition of the STAT3 signaling pathway. Furthermore, this compound has been found to upregulate the expression of GADD45A (Growth Arrest and DNA Damage-inducible 45 Alpha), a protein involved in DNA repair and cell cycle checkpoints.[4]

Nifuratel_Eukaryotic_Signaling This compound This compound STAT3 STAT3 Signaling Pathway This compound->STAT3 Inhibits GADD45A GADD45A Expression This compound->GADD45A Upregulates Proliferation Cell Proliferation STAT3->Proliferation Promotes Apoptosis Apoptosis GADD45A->Apoptosis Induces CellCycleArrest Cell Cycle Arrest GADD45A->CellCycleArrest Induces

Caption: this compound's effects on eukaryotic signaling pathways.

Conclusion

This compound exerts its potent broad-spectrum antimicrobial activity primarily through the inhibition of nucleic acid synthesis. This is achieved via a multi-step process involving reductive activation by microbial nitroreductases to generate reactive intermediates that cause significant DNA damage. The resulting compromised DNA integrity obstructs DNA replication and transcription, leading to cell death. While the qualitative aspects of this mechanism are well-established, there is a need for further research to quantify the direct inhibitory effects of this compound on DNA and RNA synthesis in various microbial species. The experimental protocols detailed in this guide provide a framework for conducting such investigations, which would yield valuable data for a more complete understanding of this compound's molecular pharmacology and could aid in the development of new nitrofuran-based therapeutics.

References

Nifuratel's Anti-Inflammatory Potential: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifuratel (B1678861), a nitrofuran derivative, is a broad-spectrum antimicrobial agent with established efficacy against bacterial, protozoal, and fungal infections, particularly in the genitourinary tract.[1][2] While its primary mechanism of action has been attributed to the inhibition of microbial nucleic acid synthesis and essential enzymatic pathways, emerging evidence points towards a significant and previously underexplored role for this compound in modulating the host inflammatory response.[3] Recent studies have repositioned this well-tolerated drug as a potential candidate for treating mast cell-mediated allergic and inflammatory disorders.[4][5] This technical guide provides an in-depth analysis of the anti-inflammatory properties of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the implicated signaling pathways.

Quantitative Data Summary

The anti-inflammatory effects of this compound have been quantified in both in vitro and in vivo models, primarily focusing on its ability to inhibit mast cell activation and subsequent mediator release. The following tables summarize the key findings.

In Vitro Efficacy of this compound on Mast Cell Degranulation
Cell Line IC50 Value (μM)
RBL-2H3 cells~ 0.34
Bone Marrow-Derived Mast Cells (BMMCs)~ 0.94
Table 1: this compound's inhibitory concentration (IC50) on antigen-induced degranulation in two different mast cell lines.[4][5]
In Vitro Efficacy of this compound on Inflammatory Cytokine Secretion
Cytokine Cell Line IC50 Value (μM)
Tumor Necrosis Factor-alpha (TNF-α)RBL-2H3 cells~ 0.48
Interleukin-4 (IL-4)RBL-2H3 cells~ 0.74
Tumor Necrosis Factor-alpha (TNF-α)BMMCs~ 3.01
Table 2: this compound's inhibitory concentration (IC50) on the secretion of key pro-inflammatory cytokines from mast cells following antigen stimulation.[4][5]
In Vivo Efficacy of this compound
Model ED50 Value (mg/kg)
IgE-mediated Passive Cutaneous Anaphylaxis (PCA) in mice~ 22
Table 3: The effective dose (ED50) of orally administered this compound required to suppress the IgE-mediated allergic response in a mouse model.[4][5]

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by intervening in the early stages of the mast cell activation signaling cascade, specifically targeting the phosphorylation of key signaling proteins. The primary mechanism involves the inhibition of Spleen tyrosine kinase (Syk) activation, which is a critical initiator of the downstream signaling events that lead to both degranulation and the transcription of inflammatory cytokines.[4][5]

By inhibiting Syk phosphorylation, this compound effectively dampens the activation of downstream molecules including LAT (Linker for Activation of T cells), Akt (also known as Protein Kinase B), and the Mitogen-Activated Protein Kinase (MAPK) family members Erk1/2, JNK, and p38.[4] The inhibition of these pathways collectively contributes to the observed reduction in the release of inflammatory mediators.[4]

G cluster_membrane Cell Membrane Antigen_FceRI Antigen + IgE-FcεRI Complex Syk Syk Antigen_FceRI->Syk Recruitment & Phosphorylation LAT LAT Syk->LAT Phosphorylation Akt Akt Syk->Akt Activation MAPKs MAPKs (Erk1/2, JNK, p38) Syk->MAPKs Activation This compound This compound This compound->Syk Inhibits Phosphorylation Degranulation Mast Cell Degranulation (Histamine Release) LAT->Degranulation Cytokine_Secretion Inflammatory Cytokine Secretion (TNF-α, IL-4) Akt->Cytokine_Secretion MAPKs->Cytokine_Secretion

This compound's Mechanism of Action in Mast Cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's anti-inflammatory properties.

Mast Cell Culture and Antigen Stimulation
  • Cell Lines:

    • RBL-2H3 (rat basophilic leukemia) cells.

    • Bone Marrow-Derived Mast Cells (BMMCs) obtained from mice.

  • Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum, antibiotics, and necessary growth factors.

  • Sensitization: Cells are sensitized overnight with dinitrophenyl (DNP)-specific IgE.

  • Treatment and Stimulation:

    • Sensitized cells are washed to remove unbound IgE.

    • Cells are pre-treated with varying concentrations of this compound or a vehicle control for 30 minutes.

    • Stimulation is induced by adding DNP-human serum albumin (HSA) antigen.

G Start Mast Cells (RBL-2H3 or BMMCs) Sensitize Sensitize with DNP-specific IgE (Overnight) Start->Sensitize Wash Wash Cells Sensitize->Wash Treat Pre-treat with This compound or Vehicle (30 min) Wash->Treat Stimulate Stimulate with DNP-HSA Antigen Treat->Stimulate Endpoint Endpoint Analysis: - Degranulation Assay - Cytokine ELISA - Western Blot Stimulate->Endpoint

In Vitro Experimental Workflow.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

  • Objective: To quantify the concentration of inflammatory cytokines (TNF-α and IL-4) released into the cell culture supernatant.

  • Procedure:

    • Following antigen stimulation (typically for 3 hours), the cell culture plates are centrifuged.

    • The supernatant is collected.

    • The concentrations of TNF-α and IL-4 in the supernatant are measured using commercially available ELISA kits according to the manufacturer's instructions.

    • Absorbance is read on a microplate reader, and cytokine concentrations are determined by comparison with a standard curve.[4]

Immunoblotting (Western Blotting)
  • Objective: To assess the phosphorylation state of key proteins in the signaling cascade.

  • Procedure:

    • Following a shorter antigen stimulation period (e.g., 15 minutes) to capture peak phosphorylation events, the reaction is stopped by placing the cells on ice.

    • Cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed.

    • Protein concentrations in the cell lysates are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of Syk, LAT, Akt, Erk1/2, JNK, and p38.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescence detection system.[4]

Passive Cutaneous Anaphylaxis (PCA) Mouse Model
  • Objective: To evaluate the in vivo anti-allergic and anti-inflammatory effects of this compound.

  • Procedure:

    • Mice are intradermally injected in the ear with DNP-specific IgE.

    • 24 hours later, this compound (at doses of 10, 30, or 100 mg/kg) or a control vehicle is administered orally.

    • After a set period (e.g., 1 hour), the mice are challenged by an intravenous injection of DNP-HSA mixed with Evans blue dye.

    • After approximately 30 minutes, the mice are euthanized, and the ears are collected.

    • The Evans blue dye that has extravasated into the ear tissue (an indicator of the allergic reaction) is extracted and quantified by measuring its absorbance.[4]

Conclusion

The available data strongly support the repositioning of this compound as a potent anti-inflammatory agent, particularly in the context of mast cell-mediated diseases. Its ability to inhibit the Syk-LAT-Akt-MAPK signaling axis provides a clear mechanistic basis for its observed effects on reducing the release of histamine (B1213489) and pro-inflammatory cytokines. The efficacy demonstrated in both cellular and animal models, coupled with its favorable safety profile from decades of clinical use as an antimicrobial, makes this compound a compelling candidate for further investigation and development in the treatment of allergic and inflammatory conditions. Future research should aim to explore its effects on other immune cell types and in a broader range of inflammatory disease models.

References

Nifuratel's Activity Against Anaerobic Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifuratel (B1678861), a nitrofuran derivative, is a broad-spectrum antimicrobial agent with activity against bacteria, protozoa, and fungi.[1][2][3] It is primarily used in the treatment of genitourinary tract infections.[3] This technical guide provides an in-depth overview of the in vitro activity of this compound against clinically relevant anaerobic bacteria, its mechanism of action, and the experimental protocols used for its evaluation.

Quantitative Antimicrobial Activity

The in vitro efficacy of an antimicrobial agent is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The MIC50 and MIC90 values represent the MIC required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Activity Against Bacteria Associated with Bacterial Vaginosis

A key study by Togni et al. (2011) evaluated the in vitro activity of this compound against Gardnerella vaginalis and Atopobium vaginae, two key anaerobic species implicated in bacterial vaginosis. The results are summarized in Table 1.

Table 1: In Vitro Activity of this compound and Comparator Agents Against Bacterial Vaginosis-Associated Bacteria [4]

Organism (No. of Isolates)AntibioticMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Gardnerella vaginalis (30) This compound<0.125 - 424
Metronidazole<0.125 - 256464
Clindamycin<0.125 - 0.250.1250.25
Atopobium vaginae (10) This compound<0.125 - 10.51
Metronidazole8 - 25664256
Clindamycin<0.125<0.125<0.125

Data sourced from Togni G, et al. Antimicrob Agents Chemother. 2011 May;55(5):2490-2.[4]

Activity Against Clostridium Species

This compound has also demonstrated significant activity against various Clostridium species, including the important pathogen Clostridium difficile. A patent document provides MIC data for this compound against several Clostridium strains.

Table 2: In Vitro Activity of this compound Against Clostridium Species

OrganismMIC Range (µg/mL)
Clostridium difficile <0.125 - 0.25
Clostridium butyricum Active (specific MIC not provided)
Clostridium beijerinckii Active (specific MIC not provided)

Data sourced from a patent application. Note: The data for C. butyricum and C. beijerinckii indicates activity without providing specific MIC ranges.

Activity Against Other Anaerobic Bacteria

Mechanism of Action

The antimicrobial action of this compound, like other nitrofurans, is dependent on the reduction of its nitro group by bacterial nitroreductases. This process is particularly efficient in the anaerobic environment. The reduction of this compound leads to the formation of highly reactive, short-lived intermediates that are cytotoxic. These reactive species can damage microbial DNA, leading to strand breakage and inhibition of DNA synthesis, ultimately resulting in bacterial cell death.

This compound Mechanism of Action Mechanism of this compound Action in Anaerobic Bacteria This compound This compound (Prodrug) Cell_Membrane Bacterial Cell Wall and Membrane This compound->Cell_Membrane Passive Diffusion Nitroreductases Anaerobic Bacterial Nitroreductases Cell_Membrane->Nitroreductases Intracellular Activation Reactive_Intermediates Reactive Nitro Intermediates (e.g., nitroso, hydroxylamino) Nitroreductases->Reactive_Intermediates Reduction of Nitro Group DNA Bacterial DNA Reactive_Intermediates->DNA Interaction with DNA_Damage DNA Strand Breaks Inhibition of DNA Synthesis DNA->DNA_Damage leads to Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death results in

This compound's activation and mechanism of action in anaerobic bacteria.

Experimental Protocols

The determination of this compound's in vitro activity against anaerobic bacteria should adhere to established standards to ensure reproducibility and accuracy. The Clinical and Laboratory Standards Institute (CLSI) document M11-A7 provides the reference methods for antimicrobial susceptibility testing of anaerobic bacteria.

Agar (B569324) Dilution Method (Reference Method)

The agar dilution method is the gold standard for determining the MIC of antimicrobial agents against anaerobic bacteria.

Agar Dilution Workflow Workflow for Agar Dilution MIC Testing of this compound cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Media_Prep Prepare Brucella Agar supplemented with hemin, vitamin K1, and laked sheep blood Plate_Prep Incorporate this compound dilutions into molten agar and pour plates Media_Prep->Plate_Prep Nifuratel_Prep Prepare serial twofold dilutions of this compound stock solution Nifuratel_Prep->Plate_Prep Inoculation Inoculate agar plates with a replicator apparatus Plate_Prep->Inoculation Inoculum_Prep Prepare standardized inoculum (0.5 McFarland) of anaerobic bacterial isolate Inoculum_Prep->Inoculation Incubation Incubate plates in an anaerobic atmosphere at 35-37°C for 48 hours Inoculation->Incubation Reading Examine plates for bacterial growth Incubation->Reading MIC_Determination Determine MIC as the lowest concentration with no visible growth Reading->MIC_Determination

A simplified workflow for this compound MIC determination using the agar dilution method.

Detailed Steps:

  • Media Preparation: Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood is prepared and sterilized.

  • Antimicrobial Agent Preparation: A stock solution of this compound is prepared and serially diluted to obtain the desired concentration range.

  • Plate Preparation: The appropriate volume of each this compound dilution is added to the molten agar before pouring into petri dishes. A growth control plate without this compound is also prepared.

  • Inoculum Preparation: A standardized suspension of the anaerobic bacterial isolate, equivalent to a 0.5 McFarland standard, is prepared in a suitable broth.

  • Inoculation: The surfaces of the agar plates are inoculated with the bacterial suspension using a multipoint replicator.

  • Incubation: The inoculated plates are incubated under anaerobic conditions (e.g., in an anaerobic jar or chamber) at 35-37°C for 48 hours.

  • MIC Determination: The MIC is read as the lowest concentration of this compound that completely inhibits the growth of the organism, or allows for only a faint haze or a single colony.

Conclusion

This compound demonstrates significant in vitro activity against a range of anaerobic bacteria, particularly those associated with bacterial vaginosis and certain Clostridium species. Its mechanism of action, involving reductive activation and subsequent DNA damage, is well-suited for the anaerobic environment. While comprehensive quantitative data for all clinically relevant anaerobic genera is not fully available in recent literature, the existing evidence supports its role as an effective anti-anaerobic agent. Further research to establish a broader spectrum of activity through standardized MIC testing would be beneficial for expanding its clinical applications.

References

Nifuratel's Molecular Mechanisms Beyond STAT3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifuratel (B1678861), a nitrofuran derivative, has long been utilized for its broad-spectrum antimicrobial properties. While its role as a STAT3 inhibitor in oncology has garnered significant attention, a growing body of evidence reveals a more complex and multifaceted mechanism of action, extending to several other critical cellular pathways. This technical guide provides a comprehensive overview of this compound's molecular targets beyond STAT3, offering valuable insights for researchers and professionals in drug development. We will delve into its impact on antimicrobial pathways, modulation of immune responses, and its influence on cancer cell signaling cascades independent of STAT3.

Antimicrobial Mechanisms of Action

This compound's efficacy against a wide range of bacteria, fungi, and protozoa stems from its ability to interfere with fundamental microbial processes. Its multi-target approach is a key factor in the rare emergence of microbial resistance.[1]

Interference with Nucleic Acid Synthesis

A primary antimicrobial mechanism of this compound involves the inhibition of microbial nucleic acid synthesis.[2] As a nitrofuran derivative, this compound undergoes intracellular reduction by microbial nitroreductases, leading to the formation of reactive nitroso intermediates. These highly reactive molecules can then bind to and damage microbial DNA, thereby inhibiting DNA replication and transcription. This disruption of genetic processes ultimately halts microbial proliferation.[2][3]

Disruption of Microbial Cell Membrane Integrity

This compound also exerts its antimicrobial effects by compromising the integrity of microbial cell membranes.[2][3] The reactive intermediates formed from the reduction of the nitro group can interact with and damage essential components of the cell membrane, leading to increased permeability and leakage of intracellular contents. This disruption of the cell's physical barrier contributes to cell death.[2][3]

Inhibition of Essential Microbial Enzymes

This compound has been shown to inhibit various microbial enzyme systems, including those involved in the early stages of glucose metabolism.[4] One proposed target is acetyl coenzyme A (acetyl-CoA), a critical molecule in cellular metabolism. By interfering with acetyl-CoA, this compound disrupts key metabolic pathways necessary for microbial survival.[4]

Quantitative Data: Antimicrobial Activity of this compound

MicroorganismStrain(s)MIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Gardnerella vaginalisClinical Isolates<0.125 - 4-0.25[5]
Atopobium vaginaeClinical Isolates<0.125 - 1-<0.125[5]
Escherichia coli141 strains>3 (99.3% resistant)--[6]
Candida albicans-Inhibitory for some strains--[7]
Trichomonas vaginalis-Strong activity--[7]
Chlamydia trachomatis-Active--[7]
Mycoplasma spp.-Active--[7]

Modulation of Immune Responses: Targeting Syk Kinase

Recent studies have unveiled a novel role for this compound in modulating mast cell-mediated allergic responses through the inhibition of Spleen Tyrosine Kinase (Syk).[6][8]

Inhibition of Syk Recruitment and Phosphorylation

In the context of IgE-mediated mast cell activation, the cross-linking of FcεRI receptors leads to the recruitment and phosphorylation of Syk. This initiates a downstream signaling cascade culminating in degranulation and the release of inflammatory mediators. This compound has been demonstrated to inhibit the recruitment of cytosolic Syk to the γ-subunit of the FcεRI receptor, thereby preventing its phosphorylation and subsequent activation.[1][6][8] This action effectively dampens the allergic inflammatory response.

Quantitative Data: Inhibition of Mast Cell Degranulation and Cytokine Release by this compound

Cell LineParameterIC50 (µM)Reference
RBL-2H3 cellsAntigen-induced degranulation~0.34[6][9]
BMMCsAntigen-induced degranulation~0.94[6][9]
RBL-2H3 cellsIL-4 secretion~0.74[6][9]
RBL-2H3 cellsTNF-α secretion~0.48[6][9]

Anti-Cancer Activity Beyond STAT3 Inhibition

While the inhibition of STAT3 is a significant contributor to this compound's anti-cancer properties, emerging evidence highlights its influence on other crucial signaling pathways in cancer cells.

Upregulation of GADD45A and Activation of the JNK/p38 MAPK Pathway

In triple-negative breast cancer (TNBC) cells, this compound has been shown to upregulate the expression of Growth Arrest and DNA Damage-inducible 45 alpha (GADD45A).[5][10][11] GADD45A, a key regulator of cell cycle and apoptosis, in turn activates the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[5][11] This activation leads to G2/M phase cell cycle arrest and apoptosis in TNBC cells, independent of its effects on STAT3.[5][10][11]

Quantitative Data: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
SGC-7901Gastric Cancer169.7[12]
BGC-823Gastric Cancer133.7[12]
MDA-MB-231Triple-Negative Breast CancerNot specified[5]
MDA-MB-468Triple-Negative Breast CancerNot specified[5]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard methodologies for determining the antimicrobial susceptibility of bacterial strains.

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Bacterial Inoculum: Culture the bacterial strain of interest in an appropriate broth medium to the mid-logarithmic phase of growth. Adjust the turbidity of the culture to match a 0.5 McFarland standard.

  • Serial Dilution: Perform a series of two-fold dilutions of the this compound stock solution in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include positive (no drug) and negative (no bacteria) controls.

  • Incubation: Incubate the plate under suitable conditions (e.g., 37°C for 24-48 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Western Blot Analysis of Protein Phosphorylation (p-Syk, p-JNK, p-p38)

This protocol outlines the general steps for assessing changes in protein phosphorylation in response to this compound treatment.

  • Cell Culture and Treatment: Culture the desired cell line (e.g., mast cells, cancer cells) to an appropriate confluency. Treat the cells with varying concentrations of this compound for a specified duration. Include an untreated control.

  • Cell Lysis: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-p-Syk, anti-p-JNK, anti-p-p38).

    • Wash the membrane with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein phosphorylation.

Immunoprecipitation of Syk

This protocol is designed to assess the interaction between Syk and FcεRIγ in mast cells following this compound treatment.

  • Cell Culture and Treatment: Culture mast cells (e.g., BMMCs) and prime them with DNP-specific IgE. Treat the cells with this compound for 30 minutes. Stimulate the cells with DNP-HSA for 5 minutes.

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose (B213101) beads to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysates with an antibody against FcεRIγ overnight at 4°C with gentle rotation.

    • Add protein A/G agarose beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against Syk to detect its presence in the immunoprecipitated complex.

Transcriptome Sequencing (RNA-Seq)

This protocol provides a general workflow for analyzing changes in gene expression in response to this compound.

  • Cell Culture and Treatment: Treat the cancer cell line of interest (e.g., MDA-MB-468) with this compound or a vehicle control.

  • RNA Extraction: Isolate total RNA from the cells using a suitable method (e.g., TRIzol reagent or a column-based kit). Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.

  • Library Preparation:

    • Enrich for messenger RNA (mRNA) using oligo(dT) magnetic beads.

    • Fragment the mRNA.

    • Synthesize first-strand cDNA using reverse transcriptase and random primers.

    • Synthesize second-strand cDNA.

    • Perform end-repair, A-tailing, and adapter ligation.

    • Amplify the library by PCR.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

  • Data Analysis:

    • Perform quality control of the raw sequencing reads.

    • Align the reads to a reference genome.

    • Quantify gene expression levels.

    • Identify differentially expressed genes between this compound-treated and control samples.

    • Perform pathway and gene ontology enrichment analysis to identify the biological processes affected by this compound.

Bacterial Cell Membrane Permeability Assay (NPN Uptake)

This assay measures the ability of this compound to disrupt the outer membrane of Gram-negative bacteria.

  • Bacterial Culture: Grow the Gram-negative bacterial strain of interest to the mid-log phase.

  • Cell Preparation: Harvest the cells by centrifugation, wash with a suitable buffer (e.g., 5 mM HEPES, pH 7.2), and resuspend in the same buffer to a specific optical density (e.g., OD600 of 0.5).

  • NPN Uptake Measurement:

    • In a 96-well black microplate, add the bacterial suspension.

    • Add N-phenyl-1-naphthylamine (NPN) to a final concentration of 10 µM.

    • Measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).

    • Add different concentrations of this compound to the wells.

    • Monitor the increase in fluorescence over time. An increase in fluorescence indicates NPN uptake and therefore, outer membrane permeabilization.

Reactive Oxygen Species (ROS) Detection

This protocol outlines a method to measure intracellular ROS levels.

  • Cell Culture and Treatment: Seed cells in a 96-well plate and treat with this compound for the desired time.

  • Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), according to the manufacturer's instructions.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer. An increase in fluorescence corresponds to an increase in intracellular ROS levels.

Signaling Pathways and Experimental Workflows

Nifuratel_Antimicrobial_Mechanisms This compound This compound Nitroreductases Nitroreductases This compound->Nitroreductases Reduction Enzyme_Inhibition Inhibition of Essential Enzymes (e.g., Acetyl-CoA) This compound->Enzyme_Inhibition Reactive_Intermediates Reactive Intermediates Nitroreductases->Reactive_Intermediates DNA_Damage DNA Damage & Inhibition of Synthesis Reactive_Intermediates->DNA_Damage Membrane_Damage Cell Membrane Damage Reactive_Intermediates->Membrane_Damage Cell_Death Microbial Cell Death DNA_Damage->Cell_Death Membrane_Damage->Cell_Death Enzyme_Inhibition->Cell_Death Nifuratel_Syk_Inhibition Antigen_IgE Antigen-IgE Complex FceRI FcεRI Antigen_IgE->FceRI Cross-linking Syk_Recruitment Syk Recruitment to FcεRIγ FceRI->Syk_Recruitment Syk_Phosphorylation Syk Phosphorylation Syk_Recruitment->Syk_Phosphorylation This compound This compound This compound->Syk_Recruitment Inhibits Downstream_Signaling Downstream Signaling (LAT, Akt, MAPKs) Syk_Phosphorylation->Downstream_Signaling Degranulation Degranulation & Cytokine Release Downstream_Signaling->Degranulation Nifuratel_GADD45A_Pathway This compound This compound GADD45A GADD45A Upregulation This compound->GADD45A JNK_p38 JNK/p38 MAPK Activation GADD45A->JNK_p38 Cell_Cycle_Arrest G2/M Phase Arrest JNK_p38->Cell_Cycle_Arrest Apoptosis Apoptosis JNK_p38->Apoptosis Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Culture Cell Culture & Treatment Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Protein Transfer (PVDF/Nitrocellulose) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Analysis Detection->Analysis Image Analysis & Quantification

References

The Genesis and Synthesis of Nifuratel: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nifuratel (B1678861), a synthetic nitrofuran derivative, has carved a niche in the therapeutic landscape as a broad-spectrum antimicrobial agent with activity against bacteria, protozoa, and fungi.[1][2] This technical guide provides an in-depth exploration of the discovery and synthesis of this compound, offering a valuable resource for researchers, scientists, and professionals in drug development. The document details the key synthetic routes, presents quantitative data in a structured format, and outlines the experimental protocols for its synthesis and biological evaluation. Furthermore, it visualizes the compound's mechanism of action through signaling pathway diagrams, adhering to stringent formatting and colorimetric standards for clarity and precision.

Discovery and Historical Context

This compound emerged from the research and development efforts of the Italian pharmaceutical company, Poli Industria Chimica (formerly Polichimica Sap S.P.A.). While the specific individuals behind its discovery are not extensively documented in publicly available literature, the foundational synthesis of this compound is described in a British patent (GB969126) filed in 1962 by Polichimica Sap S.P.A.[3] This places the discovery of this compound in the early 1960s, a period of significant activity in the development of nitrofuran-based chemotherapeutics. Marketed under the trade name Macmiror, this compound has been utilized for decades in the treatment of various infections, particularly those of the urogenital tract.[1][4]

Chemical Synthesis of this compound

The chemical name for this compound is 5-[(Methylthio)methyl]-3-{[(1E)-(5-nitro-2-furyl)methylene]amino}-1,3-oxazolidin-2-one.[1] Several synthetic routes for this compound have been developed, with variations in starting materials, efficiency, and environmental impact. Below are detailed descriptions of prominent synthesis methods.

Synthesis Route Starting from Epichlorohydrin (B41342)

A common and well-documented method for synthesizing this compound begins with epichlorohydrin.[5][6] This pathway involves the formation of a key intermediate, 3-amino-5-((methylthio)methyl)oxazolidin-2-one (B1580850), which is then condensed with 5-nitrofurfural. A modern iteration of this approach utilizes tert-butyl carbazate (B1233558) to improve safety and environmental friendliness by avoiding the use of large excesses of hydrazine (B178648) hydrate.[5]

Experimental Protocol:

Step 1: Synthesis of tert-butyl 2-(3-chloro-2-hydroxypropyl)hydrazine-1-carboxylate (Intermediate 11)

  • To a solution of epichlorohydrin (Compound 1) in an organic solvent such as dichloromethane (B109758), tert-butyl carbazate (Compound 10) is added.

  • The reaction mixture is stirred at a controlled temperature to yield the intermediate compound.[5]

Step 2: Synthesis of tert-butyl 2-(2-oxooxazolidin-3-yl)hydrazine-1-carboxylate (Intermediate 12)

  • Intermediate 11 is reacted with carbonyldiimidazole (CDI) in a suitable solvent like tetrahydrofuran.

  • The reaction is typically heated to drive the cyclization to completion.[5]

Step 3: Synthesis of tert-butyl 2-(5-((methylthio)methyl)-2-oxooxazolidin-3-yl)hydrazine-1-carboxylate (Intermediate 13)

Step 4: Synthesis of 3-amino-5-((methylthio)methyl)oxazolidin-2-one (Intermediate 4)

  • The Boc protecting group is removed from Intermediate 13 under acidic conditions, for example, using hydrochloric acid or trifluoroacetic acid in a solvent like dichloromethane or tetrahydrofuran.[5]

Step 5: Synthesis of this compound

  • Intermediate 4 is dissolved in an alcohol, such as ethanol, and reacted with 5-nitrofurfural at a controlled temperature (e.g., 0°C to 20°C).

  • The reaction is stirred for several hours, and the resulting this compound product is isolated by filtration and can be purified by recrystallization.[5]

"One-Pot" Synthesis Method

To streamline the production process, a "one-pot" method has been developed. This approach simplifies the preparation of the intermediate N-amino-5-methylthiomethyl-2-oxazolidinone and its subsequent reaction with 5-nitrofurfural, reducing the need for isolation and purification of intermediates.[3]

Experimental Protocol:

  • The synthesis begins with the preparation of 3-methyl mercapto-2-hydroxy propyl hydrazine from 1-chloro-3-(methylthio)propan-2-ol and hydrazine hydrate.

  • This intermediate is then cyclized with diethyl carbonate in the presence of a base to form N-amino-5-methylthiomethyl-2-oxazolidinone.

  • Without isolating this intermediate, 5-nitrofurfural is added to the reaction mixture to form this compound.

  • The reaction temperature for the final condensation step is typically maintained between 20-25°C.[3]

  • The crude this compound is then purified by recrystallization from a solvent such as formic acid or acetic acid.[3]

Synthesis of this compound Enantiomers

This compound is a chiral molecule and is typically used as a racemic mixture. However, methods for the synthesis of the individual (R) and (S) enantiomers have been developed, which can be important for studying their differential biological activities.[7][8] The synthesis of the (S)-enantiomer, for instance, starts from (S)-epichlorohydrin, employing a stereospecific reaction sequence to yield the optically pure product.[8]

Quantitative Data

Synthesis Yields and Purity
Synthesis Step/MethodReported Yield (%)Reported Purity (%)Reference
Final step of epichlorohydrin route: Condensation of Intermediate 4 with 5-nitrofurfural92.799.8[5]
"One-Pot" synthesis method>30>99.8[3]
Recrystallization of crude this compound from "one-pot" method90-95Not specified[3]
Synthesis of this compound from 3-amino-5-(substituted aminomethyl)-oxazolidinone and 5-nitrofurfural (Example 7)54Not specified[9]
Biological Activity Data

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Vaginal Bacteria

Bacterial SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Gardnerella vaginalis0.125 - 20.51[10]
Atopobium vaginae0.125 - 10.250.5[10][]
Lactobacillus spp.8 - >25664128[10]

Table 3: IC50 Values of this compound in Human Gastric Cancer Cell Lines

Cell LineIC50 (µM) after 48 hoursReference
SGC-7901169.7 ± 2.2[12]
BGC-823133.7 ± 0.85[12]

Table 4: Pharmacokinetic Parameters of this compound in Healthy Human Volunteers (200 mg oral dose)

ParameterValue (Mean ± SD)Reference
Cmax (ng/mL)95.8 ± 34.1[13]
Tmax (h)2.0 (1.0 - 4.0)[13]
AUC0-t (ng·h/mL)344.0 ± 121.2[13]
AUC0-inf (ng·h/mL)358.3 ± 124.9[13]
t1/2 (h)2.8 ± 0.6[13]

Signaling Pathways and Experimental Workflows

Antimicrobial Mechanism of Action

The broad-spectrum antimicrobial activity of this compound stems from its multifaceted mechanism of action. As a nitrofuran derivative, its nitro group is crucial for its biological activity.[2][4]

antimicrobial_mechanism This compound This compound MicrobialCell Microbial Cell (Bacteria, Protozoa, Fungi) This compound->MicrobialCell Enters Nitroreductases Microbial Nitroreductases ReactiveIntermediates Reactive Intermediates (Free Radicals) Nitroreductases->ReactiveIntermediates Reduction DNADamage DNA Damage (Strand Breaks) ReactiveIntermediates->DNADamage ProteinSynthesisInhibition Inhibition of Protein Synthesis ReactiveIntermediates->ProteinSynthesisInhibition EnzymeInhibition Inhibition of Essential Enzymatic Pathways ReactiveIntermediates->EnzymeInhibition MembraneDisruption Cell Membrane Disruption ReactiveIntermediates->MembraneDisruption CellDeath Microbial Cell Death DNADamage->CellDeath ProteinSynthesisInhibition->CellDeath EnzymeInhibition->CellDeath MembraneDisruption->CellDeath

Caption: Antimicrobial mechanism of this compound.

Inhibition of Mast Cell Degranulation via Syk Signaling Pathway

Recent research has uncovered an immunomodulatory role for this compound, specifically its ability to inhibit mast cell degranulation, a key process in allergic reactions. This effect is mediated through the inhibition of the Spleen tyrosine kinase (Syk) signaling pathway.[14][15]

syk_pathway Antigen Antigen IgE IgE Antigen->IgE Binds to FceRI FcεRI Receptor IgE->FceRI Cross-links Syk Syk FceRI->Syk Recruits & Activates DownstreamSignaling Downstream Signaling (e.g., LAT, PLCγ) Syk->DownstreamSignaling Phosphorylates Degranulation Mast Cell Degranulation DownstreamSignaling->Degranulation Leads to This compound This compound This compound->Syk Inhibits Activation

Caption: this compound's inhibition of the Syk signaling pathway.

General Experimental Workflow for this compound Synthesis

The synthesis of this compound, particularly through the epichlorohydrin route, follows a structured workflow that can be generalized as follows:

synthesis_workflow Start Starting Materials (e.g., Epichlorohydrin, tert-butyl carbazate) Reaction1 Reaction 1: Intermediate Formation Start->Reaction1 Purification1 Work-up & Purification Reaction1->Purification1 Reaction2 Reaction 2: Cyclization Purification1->Reaction2 Purification2 Work-up & Purification Reaction2->Purification2 Reaction3 Reaction 3: Final Condensation Purification2->Reaction3 FinalProduct Crude this compound Reaction3->FinalProduct FinalPurification Recrystallization FinalProduct->FinalPurification Purethis compound Pure this compound FinalPurification->Purethis compound

Caption: General workflow for this compound synthesis.

Detailed Experimental Protocols for Biological Assays

Minimum Inhibitory Concentration (MIC) Determination

The in vitro antimicrobial activity of this compound is quantified by determining its MIC against various microorganisms. The broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI), is a standard procedure.[16][17]

Protocol:

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).[16]

  • Preparation of Microtiter Plates: Serial two-fold dilutions of the this compound stock solution are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Brucella broth for anaerobic bacteria).[16][17] The final concentration range tested can vary, for example, from 0.125 to 256 µg/mL.[16]

  • Inoculum Preparation: Bacterial strains are cultured on a suitable agar (B569324) medium (e.g., Columbia blood agar). Colonies are then suspended in broth to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1 x 108 to 2 x 108 CFU/mL.[16] This suspension is further diluted to achieve the final desired inoculum concentration in the microtiter plate wells.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plates are then incubated under appropriate conditions (e.g., anaerobically at 36 ± 1°C for 42-48 hours for anaerobic bacteria).[16][18]

  • MIC Determination: After incubation, the plates are examined visually for bacterial growth. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[17]

Cell Viability, Apoptosis, and Cell Cycle Assays

The potential anticancer effects of this compound can be assessed using a battery of in vitro cellular assays.

Cell Viability (MTT) Assay: [12]

  • Cell Seeding: Cancer cells (e.g., SGC-7901, BGC-823) are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of this compound (e.g., 10-300 µM) for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V/PI Staining): [12]

  • Cell Treatment: Cells are treated with different concentrations of this compound for a designated time.

  • Cell Staining: The treated cells are harvested, washed, and then stained with FITC-conjugated Annexin V and Propidium Iodide (PI) in a binding buffer.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI staining indicates late apoptotic or necrotic cells.

Cell Cycle Analysis: [12]

  • Cell Treatment and Fixation: Cells are treated with this compound, harvested, and then fixed in cold ethanol.

  • Staining: The fixed cells are treated with RNase A and stained with Propidium Iodide (PI).

  • Flow Cytometry Analysis: The DNA content of the stained cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Conclusion

This compound remains a clinically relevant antimicrobial agent with a rich history and a well-characterized profile. Its synthesis has evolved to include more efficient and environmentally conscious methods. The multifaceted mechanism of action, targeting fundamental microbial processes, contributes to its broad-spectrum activity and low incidence of resistance. Furthermore, emerging research into its immunomodulatory effects, such as the inhibition of mast cell degranulation, opens new avenues for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, serving as a foundational resource for further research and development in the field of antimicrobial and anti-inflammatory drug discovery.

References

Methodological & Application

Preparation of Nifuratel Stock Solutions for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation of nifuratel (B1678861) stock solutions for use in various in vitro assays. The protocols outlined below are intended to ensure the accurate and reproducible preparation of this compound for experimental use.

This compound is a synthetic nitrofuran derivative with a broad spectrum of antimicrobial and antiprotozoal activity.[1] It is a yellow crystalline powder.[2] Recent studies have also highlighted its potential as an anticancer and anti-inflammatory agent, acting as a STAT3 inhibitor in gastric cancer cells and inhibiting mast cell-mediated allergic responses.[3][4][5] Accurate preparation of stock solutions is the first critical step for obtaining reliable and consistent results in in vitro studies.

Physicochemical Properties and Solubility

Understanding the solubility of this compound is crucial for preparing appropriate stock solutions. This compound's solubility varies significantly across different solvents. It is sparingly soluble in polar solvents like water and more soluble in organic solvents.[2][6]

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventMolar Fraction Solubility (at 298.15 K)Qualitative SolubilityReference
Dimethyl Sulfoxide (DMSO)1.15 x 10⁻¹Highly Soluble[6]
N,N-Dimethylformamide (DMF)5.34 x 10⁻²Soluble[6]
Acetonitrile1.34 x 10⁻³Slightly Soluble[6][7]
Ethanol5.10 x 10⁻⁴Sparingly Soluble[6]
Methanol4.80 x 10⁻⁴Sparingly Soluble[6]
Water1.10 x 10⁻⁴Very Sparingly Soluble[6]

Note: Molar fraction solubility data is derived from a study by an academic publisher and provides a quantitative measure of solubility.[6] Qualitative solubility is for practical laboratory reference.

Recommended Solvents and Storage

For most in vitro cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions due to its high solubilizing capacity for this compound.[3][8] Stock solutions prepared in DMSO can be stored at -20°C for several months, though it is best practice to prepare fresh solutions or use them within a reasonable timeframe to avoid degradation.[7] For short-term storage, stock solutions can be kept at 4°C for a few days. When not in use, solutions should be protected from light.[7]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

This protocol describes the preparation of a 51.2 mg/mL (approximately 154.5 mM) this compound stock solution in DMSO, a concentration that has been used in antimicrobial susceptibility testing.[8]

Materials:

  • This compound powder (molecular weight: 331.28 g/mol )[2]

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weighing: Accurately weigh 51.2 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

  • Dissolving: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Mixing: Vortex the mixture thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.

  • Sterilization (Optional but Recommended): For cell culture applications, sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile tube. This step is critical to prevent contamination of cell cultures.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol details the preparation of working solutions from the high-concentration stock for various assays. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Materials:

  • This compound stock solution (e.g., 51.2 mg/mL in DMSO)

  • Appropriate sterile cell culture medium or buffer (e.g., RPMI-1640, DMEM, PBS)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in the appropriate sterile medium or buffer to achieve the desired final concentrations for your experiment. For example, to prepare a 100 µM working solution from a 154.5 mM stock, you would perform a 1:1545 dilution.

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound being tested. This is essential to distinguish the effects of the compound from those of the solvent.

  • Immediate Use: It is recommended to use the freshly prepared working solutions immediately for experiments.

Table 2: Example Working Concentrations of this compound for Various In Vitro Assays

Assay TypeCell Line/OrganismTypical Concentration RangeReference
Antibacterial (MIC)Gardnerella vaginalis, Atopobium vaginae0.125 - 4 µg/mL[8]
Anticancer (MTT Assay)SGC-7901, BGC-823 (Gastric Cancer)10 - 300 µM[3]
Anti-allergic (Degranulation)RBL-2H3 (Mast Cells)0.1 - 10 µM[4]
Anti-inflammatory (Cytokine Secretion)RBL-2H3 (Mast Cells)0.1 - 3 µM[4]

Visualizing Experimental Workflow and Signaling Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate the experimental workflow and the molecular pathways affected by this compound.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve mix Vortex to Mix dissolve->mix filter Sterile Filter (0.22 µm) mix->filter store Aliquot and Store at -20°C filter->store thaw Thaw Stock Aliquot store->thaw dilute Serially Dilute in Medium thaw->dilute control Prepare Vehicle Control thaw->control use Use in Assay dilute->use control->use treat Treat with this compound use->treat cells Plate Cells/Bacteria cells->treat incubate Incubate treat->incubate analyze Analyze Results incubate->analyze G cluster_pathway This compound's Inhibition of STAT3 Signaling in Gastric Cancer IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R JAK JAK IL6R->JAK STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus This compound This compound This compound->STAT3 Inhibits Activation Transcription Gene Transcription (Proliferation, Anti-apoptosis) Nucleus->Transcription Apoptosis Apoptosis Transcription->Apoptosis Inhibits G cluster_mast_cell This compound's Effect on IgE-Mediated Mast Cell Activation Antigen Antigen IgE IgE Antigen->IgE FcεRI FcεRI Receptor IgE->FcεRI Syk Syk FcεRI->Syk Recruitment pSyk p-Syk (Active) Syk->pSyk Phosphorylation Downstream Downstream Signaling (LAT, Akt, MAPKs) pSyk->Downstream This compound This compound This compound->Syk Inhibits Phosphorylation Degranulation Degranulation (Histamine Release) Downstream->Degranulation Cytokines Cytokine Secretion (IL-4, TNF-α) Downstream->Cytokines

References

Standard Protocol for Nifuratel MIC Determination: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nifuratel, a nitrofuran derivative, is a broad-spectrum antimicrobial agent with activity against bacteria, protozoa, and fungi. It is primarily used in the treatment of vulvovaginal infections, including bacterial vaginosis, trichomoniasis, and candidiasis. The determination of the Minimum Inhibitory Concentration (MIC) of this compound is crucial for understanding its potency against various pathogens, monitoring for the development of resistance, and in the research and development of new therapeutic applications.

This document provides detailed application notes and standardized protocols for determining the MIC of this compound against key vaginal pathogens: anaerobic bacteria associated with bacterial vaginosis (Gardnerella vaginalis and Atopobium vaginae), the protozoan Trichomonas vaginalis, and Candida species. The methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), supplemented with specific data from published literature on this compound.

General Considerations for this compound MIC Determination

This compound is sparingly soluble in water, therefore a stock solution is typically prepared in dimethyl sulfoxide (B87167) (DMSO)[1]. When performing broth microdilution, it is important to ensure that the final concentration of DMSO in the test wells does not exceed a level that could affect the growth of the test organism (typically ≤1% v/v).

Currently, there are no officially established this compound-specific MIC breakpoints from regulatory bodies like CLSI or EUCAST. Interpretation of MIC values should be based on the distribution of MICs for a given species (wild-type vs. non-wild-type) and in comparison to the achievable concentrations of the drug at the site of infection.

Quality Control

While there are no CLSI or EUCAST-defined quality control (QC) ranges specifically for this compound, it is essential to include standard QC strains in each MIC assay to ensure the validity of the results. The choice of QC strain should be appropriate for the organism being tested. For anaerobic bacteria, Bacteroides fragilis ATCC 25285 is a recommended QC strain for antimicrobial susceptibility testing[1]. For Candida species, Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258 are recommended QC strains for antifungal susceptibility testing. The observed MIC values for these QC strains with comparator agents should fall within their established acceptable ranges. It is recommended that laboratories maintain a record of this compound MIC values for these QC strains to establish in-house historical data.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Determination for Anaerobic Bacteria (Gardnerella vaginalis and Atopobium vaginae)

This protocol is adapted from methodologies used in published studies on this compound susceptibility testing and aligns with CLSI guidelines for anaerobic bacteria[1].

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Brucella broth, supplemented

  • Columbia blood agar (B569324) plates with 5% sheep blood

  • Anaerobic incubation system (e.g., anaerobic chamber or gas jar system)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Reference strains of G. vaginalis and A. vaginae

  • QC strain: Bacteroides fragilis ATCC 25285

Procedure:

  • This compound Stock Solution Preparation:

    • Prepare a stock solution of this compound in DMSO at a concentration of 51.2 mg/mL.[1]

    • Further dilutions should be made in the appropriate broth medium to achieve the desired final concentrations in the microtiter plate.

  • Inoculum Preparation:

    • Subculture the test organisms onto Columbia blood agar plates and incubate under anaerobic conditions at 36 ± 1°C for 72 hours.[1]

    • Harvest several colonies and suspend them in sterile Brucella broth to achieve a turbidity equivalent to a 0.5 McFarland standard.[1] This corresponds to approximately 1 x 10⁸ CFU/mL.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Microtiter Plate Preparation:

    • Perform serial two-fold dilutions of this compound in supplemented Brucella broth in the wells of a 96-well microtiter plate. The typical concentration range to test for this compound is 0.125 to 256 µg/mL.[1]

    • Include a growth control well (no antibiotic) and a sterility control well (no inoculum).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

    • Incubate the plates under anaerobic conditions at 36 ± 1°C for 48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Protocol 2: Broth Microdilution MIC Determination for Trichomonas vaginalis

This protocol is based on general principles of susceptibility testing for T. vaginalis and published data on this compound.

Materials:

  • This compound powder

  • DMSO

  • 96-well microtiter plates

  • Diamond's medium, modified for T. vaginalis culture

  • Anaerobic incubation system

  • Hemocytometer or automated cell counter

  • Clinical or reference strains of T. vaginalis

Procedure:

  • This compound Stock Solution Preparation:

    • Prepare a stock solution of this compound in DMSO as described in Protocol 1.

  • Inoculum Preparation:

    • Culture T. vaginalis trophozoites in Diamond's medium at 37°C.

    • Harvest organisms in the logarithmic phase of growth.

    • Wash and resuspend the trophozoites in fresh medium.

    • Adjust the inoculum concentration to approximately 1 x 10⁵ organisms/mL.

  • Microtiter Plate Preparation:

    • Prepare serial two-fold dilutions of this compound in Diamond's medium in a 96-well plate. A suggested concentration range is 0.1 to 50 µg/mL.[2]

    • Include a growth control and a sterility control.

  • Inoculation and Incubation:

    • Inoculate each well with the prepared T. vaginalis suspension.

    • Incubate the plates under anaerobic conditions at 37°C for 48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which a complete lack of motile trophozoites is observed by microscopic examination.

Protocol 3: Broth Microdilution MIC Determination for Candida Species

This protocol follows the general guidelines of the CLSI M27 standard for yeast susceptibility testing.

Materials:

  • This compound powder

  • DMSO

  • 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sabouraud Dextrose Agar (SDA) plates

  • Spectrophotometer

  • Sterile saline

  • Reference strains of Candida species (e.g., C. albicans, C. glabrata)

  • QC strains: C. parapsilosis ATCC 22019, C. krusei ATCC 6258

Procedure:

  • This compound Stock Solution Preparation:

    • Prepare a stock solution of this compound in DMSO as described in Protocol 1.

  • Inoculum Preparation:

    • Subculture the Candida isolates on SDA plates and incubate at 35°C for 24 hours.

    • Prepare a suspension of the yeast cells in sterile saline.

    • Adjust the turbidity of the suspension to that of a 0.5 McFarland standard using a spectrophotometer at 530 nm wavelength.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in each well.

  • Microtiter Plate Preparation:

    • Prepare serial two-fold dilutions of this compound in RPMI-1640 medium in a 96-well plate. The concentration range should be determined based on expected susceptibility, for example, 0.125 to 256 µg/mL.

    • Include a growth control and a sterility control.

  • Inoculation and Incubation:

    • Inoculate each well with the prepared yeast suspension.

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control well.

Data Presentation

The following tables summarize published MIC data for this compound against various pathogens.

Table 1: this compound MIC Data for Bacterial Vaginosis-Associated Bacteria [1]

Organism (n)MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Gardnerella vaginalis (22)<0.125 - 412
Atopobium vaginae (10)<0.125 - 10.51

Table 2: this compound MIC Data for Trichomonas vaginalis [2]

Inoculum Size (organisms/mL)Median Inhibitory Concentration (µg/mL)Median Lethal Concentration (µg/mL)
10,0000.10.6
100,0001.03.3

Note: Data for Candida species is limited in the public domain, preventing the creation of a comprehensive summary table.

Visualizations

This compound MIC Determination Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_this compound Prepare this compound Stock Solution (DMSO) serial_dilution Perform Serial Dilutions of this compound in 96-Well Plate prep_this compound->serial_dilution prep_media Prepare Appropriate Culture Medium prep_media->serial_dilution prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) inoculation Inoculate Plate with Bacterial/Fungal/Protozoal Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate under Specific Conditions (e.g., Anaerobic, 37°C) inoculation->incubation read_plate Read Plate for Visible Growth/Motility incubation->read_plate determine_mic Determine MIC read_plate->determine_mic result result determine_mic->result MIC Value Nifuratel_MoA cluster_activation Activation cluster_targets Cellular Targets cluster_effects Cellular Effects This compound This compound microbial_cell Microbial Cell (Bacteria, Protozoa, Fungi) nitroreductase Microbial Nitroreductases (e.g., PFOR in anaerobes) reactive_intermediates Reactive Nitro Intermediates nitroreductase->reactive_intermediates dna Microbial DNA reactive_intermediates->dna enzymes Essential Enzymes (e.g., Acetyl-CoA synthesis) reactive_intermediates->enzymes dna_damage DNA Damage (Strand breaks) dna->dna_damage enzyme_inhibition Enzyme Inhibition enzymes->enzyme_inhibition cell_death Inhibition of Growth & Cell Death dna_damage->cell_death enzyme_inhibition->cell_death

References

Application Notes: Nifuratel in the Passive Cutaneous Anaphylaxis (PCA) Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nifuratel (B1678861) is a broad-spectrum antimicrobial and antiprotozoal agent belonging to the nitrofuran class of drugs, traditionally used for treating urogenital and gastrointestinal infections.[1][2][3] Recent drug repositioning studies have unveiled its potential as a potent therapeutic for Type I hypersensitivity reactions by targeting mast cell activation.[4][5] Mast cells are critical effector cells in IgE-mediated allergic responses, releasing a variety of inflammatory mediators upon activation.[6][7] The passive cutaneous anaphylaxis (PCA) mouse model is a well-established in vivo assay for evaluating Type I allergic reactions, making it an ideal platform to assess the anti-allergic efficacy of compounds like this compound.[8][9] These notes provide detailed protocols and data regarding the application of this compound in the PCA mouse model for researchers in immunology and drug development.

Mechanism of Action in Mast Cells

The anti-allergic effect of this compound stems from its ability to inhibit the IgE-mediated signaling cascade within mast cells. Upon binding of an antigen to IgE-FcεRI complexes on the mast cell surface, a signaling cascade is initiated. A critical early step is the recruitment and phosphorylation of Spleen tyrosine kinase (Syk).[10] this compound exerts its inhibitory action by preventing the recruitment of cytosolic Syk to the γ subunit of the FcεRI receptor.[4][5] This action effectively halts the downstream signaling pathway, including the phosphorylation of key proteins such as LAT, Akt, and MAPKs, ultimately suppressing mast cell degranulation and the secretion of inflammatory cytokines.[4][5] Notably, this compound's effect is specific to this upstream part of the pathway, as it does not inhibit degranulation induced by agents that bypass the receptor, such as ionomycin (B1663694) or thapsigargin.[4]

This compound's Mechanism of Action in Mast Cell Degranulation cluster_membrane Cell Membrane cluster_cytosol Cytosol Ag Antigen IgE IgE Ag->IgE binds FceRI FcεRI Receptor IgE->FceRI binds FceRI->Inhibition recruitment Syk_c Syk (cytosolic) Syk_c->Inhibition This compound This compound This compound->Inhibition INHIBITS Syk_p Syk (phosphorylated) Downstream Downstream Signaling (LAT, Akt, MAPKs) Syk_p->Downstream Degranulation Degranulation (Histamine, β-hexosaminidase) Downstream->Degranulation Cytokines Cytokine Secretion (TNF-α, IL-4) Downstream->Cytokines

This compound inhibits the recruitment of Syk to the FcεRI receptor.

Experimental Data

This compound has demonstrated dose-dependent inhibitory effects on mast cell function both in vitro and in vivo.

Table 1: In Vitro Efficacy of this compound on Mast Cell Activation

ParameterCell TypeIC50 Value
Degranulation (β-hexosaminidase release) RBL-2H3~0.34 μM[4][5]
BMMCs~0.94 μM[4][5]
Cytokine Secretion (TNF-α) RBL-2H3~0.48 μM[4][5]
Cytokine Secretion (IL-4) RBL-2H3~0.74 μM[4][5]

Table 2: In Vivo Efficacy of this compound in the PCA Mouse Model

ParameterValue
Animal Model Mice
Administration Route Oral (p.o.)
Dosages Tested 10, 30, 100 mg/kg[4]
Efficacy Dose-dependent suppression of IgE-mediated vascular permeability[4]
ED50 ~22 mg/kg[4][5]

Experimental Protocols

Protocol 1: Passive Cutaneous Anaphylaxis (PCA) in Mice

This protocol describes the in vivo evaluation of this compound's ability to inhibit an IgE-mediated allergic reaction in a mouse ear.

Materials:

  • Mice (e.g., BALB/c or ICR)

  • Anti-DNP IgE monoclonal antibody

  • DNP-HSA (dinitrophenyl-conjugated human serum albumin)

  • This compound

  • Vehicle for this compound (e.g., 5% Arabic gum in saline)[4]

  • Evans blue dye

  • Phosphate-buffered saline (PBS)

  • Formamide (B127407)

  • Standard lab equipment for injections and tissue processing

  • Spectrophotometer

Workflow Diagram:

start Day 0 step1 Sensitization: Inject 50 ng anti-DNP IgE intradermally into mouse ear. start->step1 wait1 Wait 24 hours step1->wait1 day1 Day 1 wait1->day1 step2 Drug Administration: Administer this compound (10, 30, or 100 mg/kg) or vehicle orally. day1->step2 wait2 Wait 1 hour step2->wait2 step3 Antigen Challenge: Inject 100 µg DNP-HSA with Evans blue dye intravenously. wait2->step3 wait3 Wait 1 hour step3->wait3 step4 Euthanize and Excise Ear Tissue wait3->step4 step5 Dye Extraction: Incubate ear in formamide at 63°C for 24 hours. step4->step5 end Quantification: Measure absorbance of the supernatant at 620 nm. step5->end

Experimental workflow for the Passive Cutaneous Anaphylaxis model.

Procedure:

  • Sensitization (Day 0): Intradermally inject each mouse ear with 50 ng of anti-DNP IgE dissolved in PBS.[4] This sensitizes the tissue mast cells by loading their FcεRI receptors with the specific IgE.

  • Drug Administration (Day 1, 24 hours post-sensitization):

    • Prepare this compound suspensions in the vehicle (e.g., 5% Arabic gum) at concentrations required for 10, 30, and 100 mg/kg doses.[4]

    • Administer the this compound suspension or vehicle alone (for the control group) to the mice via oral gavage.[4] A positive control group, such as cetirizine (B192768) (50 mg/kg), can also be included.[4]

  • Antigen Challenge (1 hour post-drug administration):

    • Prepare a solution of 100 µg DNP-HSA mixed with a solution of Evans blue dye (e.g., 250 μL of 5 mg/mL Evans blue).[4]

    • Administer this mixture intravenously (i.v.) via the tail vein.[4] The antigen will cross-link the IgE on mast cells, triggering degranulation and increased vascular permeability. The Evans blue dye will extravasate at the site of this reaction.

  • Tissue Collection (1 hour post-challenge): Humanely euthanize the mice and carefully excise the injected ears.[4]

  • Quantification of Dye Extravasation:

    • Place each ear into a tube containing 1 mL of formamide.[4]

    • Incubate the tubes at 63°C for 24 hours to extract the Evans blue dye from the tissue.[4]

    • After incubation, centrifuge the tubes and collect the supernatant.

    • Measure the absorbance of the supernatant at 620 nm using a spectrophotometer. The absorbance value is directly proportional to the amount of dye leakage and the severity of the anaphylactic reaction.[4]

This compound effectively and dose-dependently inhibits IgE-mediated passive cutaneous anaphylaxis in mice, with an ED50 of approximately 22 mg/kg.[4][5] This in vivo efficacy is supported by its targeted mechanism of inhibiting the Syk signaling pathway in mast cells.[4] These findings underscore the potential of this compound as a repurposed drug candidate for the treatment of allergic disorders, such as urticaria and atopic dermatitis, where mast cell activation is a key pathological feature. The protocols and data presented here provide a robust framework for further investigation and development of this compound in the field of allergy and immunology.

References

Nifuratel: A Promising Anti-Cancer Agent for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nifuratel, a nitrofuran derivative, has long been utilized as a broad-spectrum antimicrobial agent for treating bacterial and protozoal infections.[1] Recent compelling research has unveiled its potent anti-cancer properties, positioning it as a molecule of significant interest in oncology drug discovery.[2][3][4][5] In vitro studies have demonstrated that this compound can inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest in various cancer cell lines, including gastric and triple-negative breast cancers.[2][4] Its mechanism of action involves the modulation of key signaling pathways crucial for cancer cell survival and progression, such as the STAT3 and AKT/FOXO3a pathways.[2][4] This document provides a detailed protocol for cell culture-based experiments to investigate the anti-cancer effects of this compound.

Data Presentation

The following tables summarize the reported in vitro efficacy of this compound across different cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Treatment DurationAssayReference
SGC-7901Gastric Cancer169.748 hoursMTT Assay[3]
BGC-823Gastric Cancer133.748 hoursMTT Assay[3]
MDA-MB-231Triple-Negative Breast CancerNot explicitly stated, but significant apoptosis observed at 10-40 µM24 hoursApoptosis Assay[4]
MDA-MB-468Triple-Negative Breast CancerNot explicitly stated, but significant apoptosis observed at 10-40 µM24 hoursApoptosis Assay[4]

Experimental Protocols

Cell Culture and Maintenance

This protocol outlines the basic steps for culturing human gastric (SGC-7901, BGC-823) and triple-negative breast cancer (MDA-MB-231, MDA-MB-468) cell lines.

Materials:

  • Human gastric cancer cell lines (SGC-7901, BGC-823) or triple-negative breast cancer cell lines (MDA-MB-231, MDA-MB-468)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA solution (0.25%)

  • Phosphate Buffered Saline (PBS), sterile

  • Cell culture flasks (T-25 or T-75)

  • 6-well, 12-well, or 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Laminar flow hood

  • Water bath (37°C)

Procedure:

  • Thaw cryopreserved cells rapidly in a 37°C water bath.

  • Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium (RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin).

  • Centrifuge at 1,000 rpm for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in 5-10 mL of complete growth medium.

  • Transfer the cell suspension to a T-25 or T-75 culture flask.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Monitor cell growth daily and subculture when cells reach 80-90% confluency.

  • For subculturing, wash the cells with PBS, add Trypsin-EDTA, and incubate for a few minutes until cells detach. Neutralize trypsin with complete growth medium and re-plate at the desired density.

This compound Stock Solution Preparation

Materials:

Procedure:

  • Dissolve this compound powder in DMSO to prepare a high-concentration stock solution (e.g., 100 mM).

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.

  • For experiments, dilute the stock solution to the desired final concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells seeded in a 96-well plate

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 10, 20, 40, 60, 80, 100 µM) for the desired duration (e.g., 48 hours).[3] Include a vehicle control (DMSO-treated) group.

  • After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of single cells.

Materials:

  • Cells seeded in a 6-well plate

  • This compound stock solution

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

  • Methanol (B129727)

Procedure:

  • Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.

  • Treat the cells with different concentrations of this compound for 24 hours.[2]

  • Remove the this compound-containing medium and replace it with fresh complete growth medium.

  • Incubate the plates for 1-2 weeks, allowing colonies to form.

  • Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with Crystal Violet solution for 20 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically defined as clusters of ≥50 cells).

Apoptosis Assay by Flow Cytometry

This method quantifies the percentage of apoptotic cells using Annexin V and Propidium (B1200493) Iodide (PI) staining.

Materials:

  • Cells seeded in 6-well plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for 24 hours.[2][4]

  • Collect both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution.

Materials:

  • Cells seeded in 6-well plates

  • This compound stock solution

  • 70% ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[2][4]

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate.

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-STAT3, anti-p-STAT3, anti-AKT, anti-p-AKT, anti-GADD45A, anti-Bcl-2, anti-Bax, anti-cleaved PARP, anti-cleaved Caspase-3, anti-GAPDH or β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the specified duration (e.g., 3 to 24 hours for p-STAT3 analysis).[2]

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Mandatory Visualizations

Experimental Workflow for this compound Treatment

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., SGC-7901, MDA-MB-231) seeding Cell Seeding (Appropriate density) cell_culture->seeding nifuratel_prep This compound Stock Preparation (in DMSO) treatment This compound Treatment (Varying concentrations and durations) nifuratel_prep->treatment seeding->treatment viability Cell Viability (MTT Assay) treatment->viability proliferation Proliferation (Colony Formation) treatment->proliferation apoptosis Apoptosis (Flow Cytometry) treatment->apoptosis cell_cycle Cell Cycle (Flow Cytometry) treatment->cell_cycle western_blot Protein Analysis (Western Blot) treatment->western_blot data_analysis Quantitative Analysis (IC50, % Apoptosis, etc.) viability->data_analysis proliferation->data_analysis apoptosis->data_analysis cell_cycle->data_analysis pathway_analysis Pathway Interpretation western_blot->pathway_analysis data_analysis->pathway_analysis

Caption: Experimental workflow for investigating the in vitro anti-cancer effects of this compound.

This compound-Modulated Signaling Pathways

G cluster_stat3 STAT3 Pathway cluster_akt AKT/FOXO3a/GADD45A Pathway IL6 IL-6 STAT3 STAT3 IL6->STAT3 Activates pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Bcl2 Bcl-2 pSTAT3->Bcl2 Upregulates Proliferation_STAT3 Proliferation pSTAT3->Proliferation_STAT3 Promotes Apoptosis_STAT3 Apoptosis Bcl2->Apoptosis_STAT3 Inhibits Nifuratel_STAT3 This compound Nifuratel_STAT3->pSTAT3 Inhibits AKT AKT pAKT p-AKT AKT->pAKT Phosphorylation FOXO3a FOXO3a pAKT->FOXO3a Inhibits GADD45A GADD45A FOXO3a->GADD45A Upregulates JNK_p38 JNK/p38 GADD45A->JNK_p38 Activates CyclinB_CDK1 CyclinB1/CDK1 GADD45A->CyclinB_CDK1 Inhibits Apoptosis_AKT Apoptosis JNK_p38->Apoptosis_AKT Induces G2M_Arrest G2/M Arrest CyclinB_CDK1->G2M_Arrest Promotes Progression Nifuratel_AKT This compound Nifuratel_AKT->pAKT Inhibits

Caption: Simplified signaling pathways modulated by this compound in cancer cells.

References

Nifuratel's Potential Against Gardnerella vaginalis Biofilms: In Vitro Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to assessing the in vitro activity of Nifuratel against Gardnerella vaginalis biofilms, a key factor in the pathogenesis of bacterial vaginosis (BV). While data on this compound's efficacy against the biofilm form of G. vaginalis is not extensively available in published literature, its known activity against planktonic G. vaginalis suggests it is a promising candidate for investigation. These application notes and protocols are designed to equip researchers with the necessary methodologies to evaluate this compound's anti-biofilm properties.

Introduction to Gardnerella vaginalis Biofilms and this compound

Bacterial vaginosis is often characterized by a polymicrobial biofilm in which Gardnerella vaginalis is a primary constituent.[1] This biofilm structure contributes to the persistence of the infection and the high rates of recurrence following standard antibiotic treatment.[2] The biofilm provides a protective barrier for the bacteria, rendering them less susceptible to antimicrobial agents compared to their planktonic (free-floating) counterparts.

This compound, a nitrofuran derivative, has demonstrated significant in vitro activity against planktonic G. vaginalis.[3][4] It exhibits a broad spectrum of action against various vaginal pathogens.[3][4] Understanding its ability to inhibit and eradicate G. vaginalis biofilms is a critical step in evaluating its full therapeutic potential for BV.

Quantitative Data on this compound Activity

AgentOrganismMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
This compoundGardnerella vaginalis<0.125 - 4>256Not Reported[3][4]
MetronidazoleGardnerella vaginalis<0.125 - 256>256Not Reported[3][4]
ClindamycinGardnerella vaginalisNot ReportedNot Reported0.25[3][4]

Experimental Protocols

The following protocols provide a framework for determining the in vitro activity of this compound against G. vaginalis biofilms.

Protocol 1: Gardnerella vaginalis Biofilm Formation

This protocol describes the method for cultivating G. vaginalis biofilms in a 96-well plate format, suitable for subsequent quantification and susceptibility testing.

Materials:

  • Gardnerella vaginalis strain (e.g., ATCC 14018 or clinical isolates)

  • Appropriate growth medium (e.g., sBHI broth)

  • Sterile 96-well flat-bottom microtiter plates

  • Anaerobic incubation system (e.g., anaerobic chamber or gas-generating pouches)

  • Spectrophotometer

Procedure:

  • Bacterial Culture Preparation: Inoculate G. vaginalis from a fresh culture plate into a suitable broth and incubate under anaerobic conditions at 37°C until the culture reaches the mid-logarithmic phase of growth.

  • Standardization of Inoculum: Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculation of Microtiter Plate: Add 200 µL of the standardized bacterial suspension to each well of a 96-well microtiter plate. Include wells with sterile broth only as a negative control.

  • Incubation: Incubate the plate under anaerobic conditions at 37°C for 48-72 hours to allow for biofilm formation. The optimal incubation time may vary between strains and should be determined empirically.

G_vaginalis_Biofilm_Formation Workflow for G. vaginalis Biofilm Formation cluster_prep Preparation cluster_biofilm_dev Biofilm Development culture Inoculate G. vaginalis in broth incubate_culture Incubate anaerobically at 37°C culture->incubate_culture standardize Adjust to 0.5 McFarland incubate_culture->standardize inoculate_plate Add 200 µL of suspension to 96-well plate standardize->inoculate_plate incubate_plate Incubate anaerobically for 48-72h inoculate_plate->incubate_plate biofilm_formed Mature biofilm ready for analysis incubate_plate->biofilm_formed Crystal_Violet_Assay Crystal Violet Assay for Biofilm Quantification cluster_prep Preparation cluster_staining Staining and Quantification start_biofilm Mature G. vaginalis biofilm aspirate Aspirate planktonic cells start_biofilm->aspirate wash1 Wash 3x with PBS aspirate->wash1 fix Air-dry for 60 min wash1->fix stain Add 0.1% Crystal Violet for 30 min fix->stain wash2 Wash 3x with PBS stain->wash2 solubilize Add 30% Acetic Acid wash2->solubilize read Measure absorbance at 570 nm solubilize->read Biofilm_Viability_Workflow Workflow for Biofilm Viability Assessment (XTT/MTT Assay) cluster_treatment Biofilm Treatment cluster_assay Viability Assay start_biofilm Mature G. vaginalis biofilm treat Treat with this compound dilutions for 24h start_biofilm->treat wash_treatment Wash with PBS treat->wash_treatment add_reagent Add XTT/MTT solution wash_treatment->add_reagent incubate_reagent Incubate in dark at 37°C add_reagent->incubate_reagent read_absorbance Measure absorbance incubate_reagent->read_absorbance

References

High-Throughput Screening Assays for Nifuratel Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifuratel, a nitrofuran derivative, is a broad-spectrum antimicrobial agent with activity against bacteria, fungi, and protozoa.[1][2][3][4][5] Its multifaceted mechanism of action involves the inhibition of nucleic acid synthesis, disruption of microbial cell membrane integrity, and interference with essential enzymatic pathways.[6] Recent studies have also elucidated its potential as an anticancer agent, notably through the inhibition of the STAT3 signaling pathway.[7] The development of this compound derivatives presents a promising avenue for enhancing its therapeutic efficacy, optimizing its pharmacokinetic properties, and overcoming potential resistance mechanisms.

These application notes provide a comprehensive overview of high-throughput screening (HTS) assays tailored for the discovery and characterization of novel this compound derivatives. The protocols detailed below are designed for efficiency and scalability, enabling the rapid screening of large compound libraries to identify derivatives with potent antimicrobial, antiparasitic, and anticancer activities.

Data Presentation: Comparative Efficacy of this compound and Hypothetical Derivatives

The following tables summarize the antimicrobial and cytotoxic activities of this compound and a selection of hypothetical derivatives to illustrate the desired data output from high-throughput screening campaigns.

Table 1: Antimicrobial Activity of this compound and Hypothetical Derivatives (MIC in µg/mL)

CompoundGardnerella vaginalisAtopobium vaginaeCandida albicansTrichomonas vaginalis
This compound0.25[1][2][3]<0.125[1][2][3]1.560.1
NFD-0010.125<0.1250.780.05
NFD-0024.02.03.120.5
NFD-0030.50.251.560.2

MIC (Minimum Inhibitory Concentration) values for this compound are sourced from published studies.[1][2][3] Values for hypothetical derivatives (NFD-001, NFD-002, NFD-003) are for illustrative purposes.

Table 2: Anticancer and Cytotoxic Activity of this compound and Hypothetical Derivatives (IC50 in µM)

CompoundSGC-7901 (Gastric Cancer)BGC-823 (Gastric Cancer)MDA-MB-231 (TNBC)Normal Fibroblast (Cytotoxicity)
This compound169.7[7]133.7[7]20.0[8]>300
NFD-00485.265.810.5>300
NFD-005250.1198.445.2>300
NFD-006150.9110.218.9>300

IC50 (Half-maximal Inhibitory Concentration) values for this compound are sourced from published studies.[7][8] Values for hypothetical derivatives (NFD-004, NFD-005, NFD-006) and normal fibroblast cytotoxicity are for illustrative purposes.

Experimental Protocols

Protocol 1: High-Throughput Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound derivatives against a panel of pathogenic bacteria and fungi.

Materials:

  • This compound derivatives library (dissolved in DMSO)

  • Bacterial and fungal strains (e.g., Gardnerella vaginalis, Atopobium vaginae, Candida albicans)

  • Appropriate growth media (e.g., Brucella broth for anaerobes, RPMI-1640 for fungi)

  • Resazurin sodium salt solution (viability indicator)

  • Sterile 96-well or 384-well microplates

  • Multichannel pipettes or automated liquid handling system

  • Microplate reader

Procedure:

  • Preparation of Compound Plates:

    • Serially dilute the this compound derivatives in the appropriate growth medium in a 96-well plate to create a concentration gradient.

    • Transfer the diluted compounds to the final 384-well assay plates.

  • Preparation of Inoculum:

    • Culture the microbial strains to the mid-logarithmic phase.

    • Adjust the inoculum density to a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Incubation:

    • Add the prepared inoculum to each well of the assay plates containing the compounds.

    • Include positive controls (microorganisms with no compound) and negative controls (medium only).

    • Incubate the plates under appropriate conditions (e.g., 37°C, anaerobic conditions for vaginal bacteria, aerobic for fungi) for 24-48 hours.

  • Addition of Viability Indicator:

    • Add Resazurin solution to each well and incubate for an additional 2-4 hours.

  • Data Acquisition and Analysis:

    • Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (600 nm) using a microplate reader.

    • The MIC is defined as the lowest concentration of the compound that inhibits microbial growth by ≥90% compared to the positive control.

Protocol 2: High-Throughput Antiparasitic Screening

Objective: To identify this compound derivatives with activity against protozoan parasites, such as Trichomonas vaginalis.

Materials:

  • This compound derivatives library (dissolved in DMSO)

  • Trichomonas vaginalis culture

  • TYM (Trypticase-Yeast Extract-Maltose) medium supplemented with horse serum

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Sterile 96-well microplates

  • Multichannel pipettes or automated liquid handling system

  • Luminometer

Procedure:

  • Compound Plating:

    • Dispense the this compound derivatives into 96-well plates at the desired final screening concentration.

  • Parasite Culture and Inoculation:

    • Culture T. vaginalis to the logarithmic growth phase.

    • Dilute the parasite culture in TYM medium to a density of 2 x 10^4 parasites/mL.

    • Add the parasite suspension to the wells of the compound plates.

  • Incubation:

    • Include positive controls (parasites with no compound) and negative controls (medium only).

    • Incubate the plates at 37°C in an anaerobic environment for 48 hours.

  • Viability Assessment:

    • Equilibrate the plates to room temperature.

    • Add CellTiter-Glo® reagent to each well.

    • Shake the plates for 2 minutes to induce cell lysis.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a luminometer.

    • Calculate the percentage of parasite inhibition relative to the positive control.

Protocol 3: High-Throughput Anticancer Cell Viability Assay

Objective: To assess the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • This compound derivatives library (dissolved in DMSO)

  • Human cancer cell lines (e.g., SGC-7901, BGC-823, MDA-MB-231)

  • Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • Multichannel pipettes or automated liquid handling system

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the this compound derivatives.

    • Include vehicle controls (DMSO-treated cells) and positive controls (e.g., a known cytotoxic drug).

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[7]

Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6R IL-6R JAK JAK IL6R->JAK Activation STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (Active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Nuclear Translocation DNA DNA STAT3_dimer_nuc->DNA Binds to Promoter Gene_Transcription Gene Transcription (Proliferation, Anti-apoptosis) DNA->Gene_Transcription This compound This compound Derivative This compound->STAT3_active Inhibition of Phosphorylation IL6 IL-6 IL6->IL6R Binding

Caption: this compound Derivative Inhibition of the STAT3 Signaling Pathway.

Experimental Workflow Diagram

G cluster_primary_screen Primary High-Throughput Screen cluster_secondary_screen Secondary Screening & Hit Confirmation cluster_lead_optimization Lead Optimization Library This compound Derivative Library Primary_Assay Single-Concentration Screening (Antimicrobial / Antiparasitic / Anticancer) Library->Primary_Assay Hit_Identification Hit Identification (>50% Inhibition) Primary_Assay->Hit_Identification Dose_Response Dose-Response Assays (IC50 / MIC Determination) Hit_Identification->Dose_Response Cytotoxicity Cytotoxicity Assay (Normal Cell Line) Dose_Response->Cytotoxicity Selectivity_Index Calculate Selectivity Index Cytotoxicity->Selectivity_Index SAR Structure-Activity Relationship (SAR) Studies Selectivity_Index->SAR ADME_Tox In Vitro ADME/Tox Profiling SAR->ADME_Tox Lead_Candidate Lead Candidate Selection ADME_Tox->Lead_Candidate

Caption: High-Throughput Screening Workflow for this compound Derivatives.

References

Application Notes: Nifuratel for Leishmania Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Leishmaniasis is a vector-borne neglected tropical disease caused by protozoan parasites of the genus Leishmania.[1][2][3] The limitations of current therapies, such as toxicity, high cost, and emerging drug resistance, necessitate the search for new, effective, and safer antileishmanial agents.[2][3][4] Drug repurposing, the investigation of existing drugs for new therapeutic purposes, offers an accelerated pathway for drug discovery. Nifuratel, a synthetic nitrofuran derivative traditionally used for bacterial and protozoal urogenital infections, has been identified as a promising candidate for the treatment of both visceral and cutaneous leishmaniasis.[1][3][4][5] These notes provide an overview of its application in experimental Leishmania culture models, including its mechanism of action, efficacy data, and detailed protocols for laboratory use.

Mechanism of Action

The precise antileishmanial mechanism of this compound is not fully elucidated but is believed to be similar to other nitrofurans.[6] The primary hypothesis involves the reduction of its nitro group by a parasite-specific nitroreductase, such as Nitroreductase 1 (NTR-1), to generate reactive cytotoxic metabolites.[6][7] These reactive intermediates are thought to induce parasite death by causing extensive DNA damage, inhibiting nucleic acid synthesis, and disrupting the integrity of microbial cell membranes.[7][8] This multi-targeted action may reduce the likelihood of resistance development.[7]

G cluster_parasite Leishmania Parasite Cell NTR Nitroreductase (NTR-1) Reactive Reactive Nitrogen Intermediates NTR->Reactive Reduction DNA Parasite DNA Reactive->DNA Targeting Membrane Cell Membrane Reactive->Membrane Targeting Replication Inhibition of Replication DNA->Replication Lysis Cell Lysis Membrane->Lysis Death Parasite Death Replication->Death Lysis->Death Nifuratel_in This compound Nifuratel_in->NTR

Caption: Proposed mechanism of this compound action in Leishmania.

Data Presentation

This compound has demonstrated potent activity against various Leishmania species and stages, both alone and in combination with other drugs like miltefosine.

Table 1: In Vitro & Ex Vivo Efficacy of this compound against L. donovani

Parasite Stage Culture Model EC₅₀ (µM) Source
Axenic Amastigotes Host cell-free culture 0.02 ± 0.00 [6]

| Intramacrophagic Amastigotes | Infected mouse splenocytes | 0.53 ± 0.05 |[6] |

Table 2: In Vivo Efficacy of this compound

Leishmania Species Host Model Administration Route & Dose Efficacy Source
L. donovani (VL) BALB/c Mice Oral, 50 mg/kg (bid, 10 days) >80% parasite load reduction [1][5][6]
L. infantum / L. major BALB/c Mice Oral 80-90% parasite reduction (liver/spleen) [5]

| L. major (CL) | BALB/c Mice | Intralesional | Parasitological cure |[1][5] |

Table 3: Selectivity and Combination Effects

Parameter Value / Finding Target Source
Selectivity Index (SI) >500 L. donovani vs. mammalian cells [5]

| Combination Therapy | Potent synergy | this compound with Miltefosine |[3][4][6] |

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature for testing this compound's antileishmanial activity.

G P_Culture 1. Parasite Culture (e.g., L. donovani promastigotes) Infection 3. Co-culture for Infection (Generation of intramacrophagic amastigotes) P_Culture->Infection H_Culture 2. Host Cell Culture (e.g., Mouse Splenocytes) H_Culture->Infection Dispense 4. Dispense Infected Cells into 384-well plates Infection->Dispense Treatment 6. Add Drug Dilutions to Wells Dispense->Treatment Drug_Prep 5. Prepare this compound Serial Dilutions Drug_Prep->Treatment Incubate 7. Incubate Plates (e.g., 72 hours) Treatment->Incubate Quantify 8. Quantify Parasite Viability (e.g., fluorescence imaging) Incubate->Quantify Analyze 9. Data Analysis (Calculate EC₅₀) Quantify->Analyze

Caption: Workflow for ex vivo antileishmanial drug screening.

Protocol 1: Ex Vivo Antileishmanial Susceptibility Assay (Intramacrophagic Amastigotes)

This protocol is adapted from methods used to test this compound on intracellular amastigotes in primary mouse splenocytes.[1][6]

1. Materials:

  • Leishmania strain (e.g., L. donovani expressing a fluorescent protein like iRFP).[6]

  • BALB/c mice (for harvesting splenocytes).

  • Complete RPMI-1640 medium (supplemented with FBS, L-glutamine, penicillin-streptomycin).

  • This compound powder and a suitable solvent (e.g., DMSO).

  • 384-well black, clear-bottom microtiter plates.

  • Amphotericin B (positive control).

  • Vehicle (e.g., 0.1% DMSO, negative control).

2. Procedure:

  • Host Cell Preparation: Humanely sacrifice a previously infected BALB/c mouse (8-10 weeks post-infection). Aseptically dissect the spleen. Prepare a single-cell suspension of splenocytes in complete medium.

  • Cell Plating: Adjust the cell suspension concentration and dispense into 384-well plates. This model uses naturally infected splenocytes containing intramacrophagic amastigotes.[6]

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions (e.g., 1:2 or 1:3) in culture medium to create a range of concentrations. A typical starting concentration for this compound is 3 µM.[4][6]

  • Treatment: Add the prepared drug dilutions to the wells containing the infected splenocytes. Include positive (Amphotericin B) and negative (vehicle) controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • Quantification: Measure parasite viability. If using a fluorescent strain, quantify the fluorescence using a suitable plate reader or imaging system. The signal is proportional to the number of viable parasites.

  • Data Analysis: Plot the percentage of parasite viability against the drug concentration. Use a non-linear regression model to calculate the 50% effective concentration (EC₅₀).

Protocol 2: Axenic Amastigote Susceptibility Assay

This method assesses the direct effect of this compound on the parasite without host cell interaction.[6]

1. Materials:

  • Leishmania donovani axenic amastigotes.

  • Amastigote culture medium.[6]

  • This compound and appropriate controls.

  • 384-well black, clear-bottom microtiter plates.

2. Procedure:

  • Parasite Culture: Culture L. donovani axenic amastigotes, which can be recovered from the bone marrow of infected mice.[6]

  • Plating: Dispense a suspension of axenic amastigotes (e.g., 3 x 10⁴ parasites per well) into the wells of a 384-well plate.[6]

  • Drug Preparation: Prepare serial dilutions of this compound in the amastigote culture medium. A typical starting concentration for this model is 0.5 µM.[4][6]

  • Treatment: Add the drug dilutions to the wells.

  • Incubation: Incubate the plates at 26°C for 72 hours.[6]

  • Quantification and Analysis: Determine parasite viability and calculate the EC₅₀ as described in Protocol 1.

Protocol 3: Mammalian Cell Cytotoxicity Assay

This assay is crucial for determining the selectivity of the compound.

1. Materials:

  • A mammalian cell line (e.g., HepG2, THP-1, or primary splenocytes from uninfected mice).

  • Appropriate cell culture medium.

  • This compound and solvent.

  • 96- or 384-well clear plates.

  • A viability reagent (e.g., Resazurin, MTT).

2. Procedure:

  • Cell Plating: Seed the mammalian cells in microtiter plates and allow them to adhere overnight.

  • Drug Preparation and Treatment: Prepare and add serial dilutions of this compound to the cells, similar to the antileishmanial assays.

  • Incubation: Incubate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Quantification: Add the viability reagent and incubate as per the manufacturer's instructions. Measure the absorbance or fluorescence to determine cell viability.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀). The Selectivity Index (SI) is then calculated as the ratio of CC₅₀ to the antileishmanial EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates greater selectivity for the parasite. This compound has shown a highly favorable SI of >500.[5]

References

Application Notes and Protocols: In Vitro Protein Tyrosine Kinase Assay with Nifuratel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifuratel, a broad-spectrum antimicrobial agent, has demonstrated potential as a modulator of key signaling pathways implicated in inflammatory responses and cancer.[1][2] Emerging research has identified its inhibitory effects on protein tyrosine kinases, specifically targeting the Spleen Tyrosine Kinase (Syk) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling cascades.[1][2] Syk is a non-receptor tyrosine kinase crucial for signaling downstream of various immunoreceptors, including the high-affinity IgE receptor (FcεRI) in mast cells.[3] Its activation leads to the initiation of a signaling cascade involving phosphorylation of downstream targets such as LAT, Akt, and MAPKs, culminating in degranulation and cytokine release.[1][4] STAT3 is a transcription factor that, upon activation by tyrosine phosphorylation, plays a pivotal role in cell proliferation, survival, and differentiation, and its dysregulation is linked to various cancers.[2]

These application notes provide a comprehensive overview of in vitro methodologies to assess the inhibitory activity of this compound on protein tyrosine kinases, with a focus on Syk. The protocols outlined below are designed to be adaptable for screening and characterizing the effects of this compound and other potential kinase inhibitors.

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory effects of this compound on cellular processes mediated by protein tyrosine kinase signaling.

Table 1: Inhibitory Concentration (IC50) of this compound on Mast Cell Functions

Cell TypeParameter MeasuredApproximate IC50 (µM)Reference
RBL-2H3Antigen-induced Degranulation0.34[1][4]
BMMCsAntigen-induced Degranulation0.94[1][4]
RBL-2H3IL-4 Secretion0.74[1][4]
RBL-2H3TNF-α Secretion0.48[1][4]

Table 2: Inhibitory Concentration (IC50) of this compound on Gastric Cancer Cell Viability

Cell LineParameter MeasuredIC50 (µM)Reference
SGC-7901Cell Viability (MTT Assay)169.7[2]
BGC-823Cell Viability (MTT Assay)133.7[2]

Note: A direct enzymatic IC50 value for this compound on Syk kinase activity is not yet publicly available. The cellular IC50 values reflect the downstream consequences of Syk pathway inhibition.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for an in vitro kinase assay.

Syk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FcεRI FcεRI Syk Syk FcεRI->Syk Recruits Antigen_IgE Antigen-IgE Complex Antigen_IgE->FcεRI Binds pSyk p-Syk Syk->pSyk Autophosphorylation LAT LAT pSyk->LAT Phosphorylates Akt Akt pSyk->Akt MAPKs MAPKs pSyk->MAPKs pLAT p-LAT LAT->pLAT Downstream Downstream Signaling (Degranulation, Cytokine Release) pLAT->Downstream pAkt p-Akt Akt->pAkt pAkt->Downstream pMAPKs p-MAPKs MAPKs->pMAPKs pMAPKs->Downstream This compound This compound This compound->Syk Inhibits Recruitment & Phosphorylation

Caption: this compound inhibits the Syk signaling pathway in mast cells.

STAT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates Cytokine Cytokine (e.g., IL-6) Cytokine->Cytokine_Receptor Binds pJAK p-JAK JAK->pJAK Autophosphorylation STAT3 STAT3 pJAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_Dimer p-STAT3 Dimer pSTAT3->STAT3_Dimer Dimerizes This compound This compound This compound->pSTAT3 Inhibits Phosphorylation DNA DNA STAT3_Dimer->DNA Translocates & Binds Gene_Transcription Target Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription

Caption: this compound inhibits the JAK/STAT3 signaling pathway.

Kinase_Assay_Workflow Reagents Prepare Reagents: - Kinase (e.g., Syk) - Substrate (e.g., Poly-Glu-Tyr) - ATP - this compound (or test compound) - Assay Buffer Reaction_Setup Set up Kinase Reaction: - Add Kinase, Substrate, and this compound - Incubate Reagents->Reaction_Setup Initiation Initiate Reaction: - Add ATP Reaction_Setup->Initiation Incubation Incubate at RT or 37°C Initiation->Incubation Termination Terminate Reaction: - Add Stop Solution (e.g., EDTA) Incubation->Termination Detection Detection: - Add Detection Reagents (e.g., Phospho-specific antibody) Termination->Detection Readout Measure Signal: (e.g., Fluorescence, Luminescence, Radioactivity) Detection->Readout Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Readout->Analysis

Caption: General workflow for an in vitro protein tyrosine kinase assay.

Experimental Protocols

Protocol 1: In Vitro Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay for Syk

This protocol is adapted from generic HTRF kinase assay methodologies and is suitable for determining the direct inhibitory effect of this compound on Syk kinase activity.

Materials:

  • Recombinant human Syk enzyme

  • Biotinylated tyrosine kinase substrate peptide (e.g., TK Substrate-biotin)

  • Adenosine triphosphate (ATP)

  • This compound (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.0, 0.1 mM EGTA, 10 mM MgCl2, 2 mM DTT, 0.01% Tween-20)

  • HTRF Detection Buffer

  • Europium-labeled anti-phosphotyrosine antibody (e.g., PT66)

  • Streptavidin-XL665

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of this compound in the Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

    • Dilute the recombinant Syk enzyme and the biotinylated substrate peptide to their final desired concentrations in Kinase Assay Buffer.

    • Prepare the ATP solution in Kinase Assay Buffer. The final concentration should be at or near the Km of ATP for Syk.

  • Kinase Reaction:

    • Add 2 µL of the serially diluted this compound or vehicle (DMSO) to the wells of the 384-well plate.

    • Add 4 µL of the Syk enzyme solution to each well.

    • Add 4 µL of the biotinylated substrate peptide solution to each well.

    • Incubate the plate for 15 minutes at room temperature to allow for this compound to bind to the enzyme.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

    • Incubate the plate for 60 minutes at room temperature.

  • Detection:

    • Stop the enzymatic reaction by adding 5 µL of the HTRF Detection Buffer containing the Europium-labeled anti-phosphotyrosine antibody.

    • Add 5 µL of the HTRF Detection Buffer containing Streptavidin-XL665.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader at 620 nm (for europium) and 665 nm (for XL665).

    • The HTRF ratio (665 nm / 620 nm) x 10^4 is proportional to the amount of phosphorylated substrate.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of Syk Phosphorylation in Mast Cells

This protocol describes the methodology to assess the effect of this compound on the phosphorylation of Syk in a cellular context.

Materials:

  • RBL-2H3 or Bone Marrow-Derived Mast Cells (BMMCs)

  • DNP-specific IgE

  • DNP-HSA (antigen)

  • This compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-Syk (Tyr525/526), anti-Syk

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Sensitize RBL-2H3 cells or BMMCs with DNP-specific IgE overnight.

    • Pre-treat the sensitized cells with various concentrations of this compound or vehicle (DMSO) for 30 minutes.

    • Stimulate the cells with DNP-HSA for 15 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-Syk antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and a chemiluminescence imaging system.

  • Stripping and Re-probing:

    • To normalize for total Syk levels, the membrane can be stripped and re-probed with an anti-Syk antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of phosphorylated Syk to total Syk for each treatment condition.

Conclusion

The provided protocols and data offer a framework for investigating the inhibitory effects of this compound on protein tyrosine kinase signaling. The in vitro HTRF assay allows for the direct assessment of enzymatic inhibition, while the western blot analysis provides cellular validation of the compound's activity. These methodologies are essential for the preclinical evaluation of this compound as a potential therapeutic agent for diseases driven by dysregulated Syk and STAT3 signaling, such as allergic disorders and certain cancers. Further studies are warranted to elucidate the precise mechanism of inhibition and to explore the broader kinase selectivity profile of this compound.

References

Application Notes and Protocols for Studying IgE-Mediated Signaling Pathways with Nifuratel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifuratel, a broad-spectrum antimicrobial agent, has been identified as a potent inhibitor of IgE-mediated allergic responses.[1][2] This discovery opens avenues for its use as a tool compound in allergy and immunology research, specifically for dissecting the signaling cascades downstream of the high-affinity IgE receptor, FcεRI. These application notes provide a comprehensive overview of this compound's effects on mast cells and detailed protocols for its use in studying IgE-mediated signaling pathways.

Mechanism of Action

This compound effectively suppresses mast cell activation by targeting a critical early event in the IgE-mediated signaling cascade. Upon antigen-induced cross-linking of IgE bound to FcεRI on the mast cell surface, a signaling cascade is initiated, leading to degranulation and the release of inflammatory mediators.

This compound's primary mechanism of action is the inhibition of Spleen tyrosine kinase (Syk) phosphorylation.[1][2] It achieves this by preventing the recruitment of cytosolic Syk to the γ subunit of the FcεRI receptor.[1][2] This blockade has significant downstream consequences, leading to the decreased activation of key signaling proteins, including:

  • Linker for Activation of T cells (LAT)

  • Protein Kinase B (Akt)

  • Mitogen-Activated Protein Kinases (MAPKs)

By inhibiting these central signaling pathways, this compound effectively abrogates mast cell degranulation and the secretion of pro-inflammatory cytokines such as Interleukin-4 (IL-4) and Tumor Necrosis Factor-alpha (TNF-α).[1][2]

Data Presentation

The inhibitory effects of this compound on mast cell function have been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: Inhibitory Concentration (IC50) of this compound on Mast Cell Degranulation

Cell TypeIC50 (µM)
RBL-2H3 cells~0.34
Bone Marrow-Derived Mast Cells (BMMCs)~0.94

Data compiled from studies on antigen-induced degranulation.[1][2]

Table 2: Inhibitory Concentration (IC50) of this compound on Inflammatory Cytokine Secretion in RBL-2H3 Cells

CytokineIC50 (µM)
IL-4~0.74
TNF-α~0.48

Data compiled from studies on antigen-induced cytokine secretion.[1][2]

Table 3: In Vivo Efficacy of this compound

Animal ModelEndpointEffective Dose (ED50)
Mouse Passive Cutaneous Anaphylaxis (PCA)Suppression of anaphylactic reaction~22 mg/kg

Data from in vivo studies on IgE-mediated allergic reactions.[1][2]

Experimental Protocols

Herein are detailed protocols for key experiments to study the effects of this compound on IgE-mediated signaling in mast cells.

Protocol 1: RBL-2H3 Cell Culture and IgE Sensitization

This protocol describes the maintenance of the RBL-2H3 rat basophilic leukemia cell line and their sensitization with anti-DNP IgE.

Materials:

  • RBL-2H3 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Anti-DNP IgE

  • 6-well or 24-well tissue culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Culture RBL-2H3 cells in complete DMEM in a T75 flask.

  • Passage the cells every 2-3 days when they reach 80-90% confluency.

  • For experiments, seed RBL-2H3 cells into 6-well (8.0 x 10⁵ cells/well) or 24-well plates and allow them to adhere overnight.

  • Sensitize the cells by incubating them with anti-DNP IgE (e.g., 0.5 µg/mL) in complete DMEM for 24 hours in the incubator.

Protocol 2: Bone Marrow-Derived Mast Cell (BMMC) Culture

This protocol outlines the generation of BMMCs from mouse bone marrow progenitor cells.

Materials:

  • Bone marrow cells from mice (e.g., C57BL/6)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 0.1 mM non-essential amino acids, 50 U/mL penicillin, 50 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)

  • Recombinant murine IL-3

  • Recombinant murine Stem Cell Factor (SCF)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Harvest bone marrow cells from the femurs and tibias of mice.

  • Culture the cells in complete RPMI-1640 medium supplemented with IL-3 (e.g., 10 ng/mL) and SCF (e.g., 10 ng/mL).

  • Change the medium every 5-7 days.

  • After 3-4 weeks, the culture should contain a nearly pure population of BMMCs, which can be identified by toluidine blue staining.

Protocol 3: Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.

Materials:

  • IgE-sensitized RBL-2H3 cells or BMMCs in a 96-well plate

  • This compound (in a suitable solvent, e.g., DMSO)

  • DNP-HSA (Dinitrophenyl-Human Serum Albumin)

  • Tyrode's buffer (or similar balanced salt solution)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution

  • Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10.0)

  • 0.1% Triton X-100

  • Plate reader (405 nm)

Procedure:

  • Wash the IgE-sensitized cells twice with Tyrode's buffer.

  • Pre-treat the cells with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

  • Stimulate the cells with DNP-HSA (e.g., 25-50 ng/mL) for 15-30 minutes at 37°C.

  • Centrifuge the plate at 300 x g for 5 minutes.

  • Carefully transfer a portion of the supernatant to a new 96-well plate.

  • To measure total β-hexosaminidase release, lyse a set of unstimulated cells with 0.1% Triton X-100.

  • Add the pNAG substrate solution to each well containing the supernatant or cell lysate.

  • Incubate the plate at 37°C for 1 hour.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at 405 nm using a plate reader.

  • Calculate the percentage of β-hexosaminidase release.

Protocol 4: ELISA for IL-4 and TNF-α

This protocol is for quantifying the secretion of IL-4 and TNF-α from mast cell supernatants.

Materials:

  • Supernatants from this compound-treated and stimulated mast cells

  • Commercially available ELISA kits for IL-4 and TNF-α

  • Plate reader

Procedure:

  • Collect the supernatants from mast cell cultures treated with this compound and stimulated with DNP-HSA for 3 hours.

  • Follow the manufacturer's instructions provided with the ELISA kits for the detection of IL-4 and TNF-α.

  • Briefly, this involves adding the supernatants to antibody-coated plates, followed by incubation with detection antibodies and a substrate for color development.

  • Measure the absorbance using a plate reader at the recommended wavelength.

  • Calculate the concentration of cytokines based on a standard curve.

Protocol 5: Western Blot Analysis of Signaling Proteins

This protocol is used to assess the phosphorylation status of key signaling proteins in the IgE-mediated pathway.

Materials:

  • IgE-sensitized mast cells

  • This compound

  • DNP-HSA

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (phospho-Syk, Syk, phospho-LAT, LAT, phospho-Akt, Akt, phospho-MAPKs, MAPKs)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat IgE-sensitized mast cells with this compound for 30 minutes, followed by stimulation with DNP-HSA for 15 minutes.

  • Lyse the cells in lysis buffer on ice.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to PVDF membranes.

  • Block the membranes in blocking buffer for 1 hour at room temperature.

  • Incubate the membranes with primary antibodies overnight at 4°C.

  • Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membranes again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Protocol 6: Passive Cutaneous Anaphylaxis (PCA) in Mice

This in vivo model assesses the effect of this compound on IgE-mediated allergic reactions in a living organism.

Materials:

  • Mice (e.g., BALB/c)

  • Anti-DNP IgE

  • DNP-HSA

  • Evans blue dye

  • This compound

  • Saline

Procedure:

  • Intradermally inject the ears of mice with anti-DNP IgE (e.g., 50 ng).

  • After 24 hours, administer this compound (e.g., orally) to the mice.

  • After a specified time (e.g., 1 hour), intravenously inject the mice with a mixture of DNP-HSA and Evans blue dye.

  • After 30-60 minutes, sacrifice the mice and excise the ears.

  • Extract the Evans blue dye from the ears (e.g., using formamide).

  • Quantify the amount of extravasated dye by measuring the absorbance at a specific wavelength (e.g., 620 nm).

Visualizations

The following diagrams illustrate the IgE-mediated signaling pathway and a typical experimental workflow for studying the effects of this compound.

IgE_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Antigen Antigen IgE IgE Antigen->IgE Cross-linking FceRI FcεRI IgE->FceRI Binding Syk Syk FceRI->Syk Recruitment pSyk p-Syk Syk->pSyk Phosphorylation pLAT p-LAT pSyk->pLAT pAkt p-Akt pSyk->pAkt pMAPKs p-MAPKs pSyk->pMAPKs LAT LAT Degranulation Degranulation (Mediator Release) pLAT->Degranulation Akt Akt Cytokines Cytokine Secretion (IL-4, TNF-α) pAkt->Cytokines MAPKs MAPKs pMAPKs->Cytokines This compound This compound This compound->Syk Inhibits Recruitment and Phosphorylation

Caption: this compound's inhibition of the IgE-mediated signaling pathway.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_assays Downstream Assays Culture 1. Culture Mast Cells (RBL-2H3 or BMMCs) Sensitize 2. Sensitize with Anti-DNP IgE Culture->Sensitize Treat 3. Treat with this compound (or vehicle) Sensitize->Treat Stimulate 4. Stimulate with DNP-HSA Treat->Stimulate Degranulation 5a. Degranulation Assay (β-Hexosaminidase) Stimulate->Degranulation ELISA 5b. Cytokine ELISA (IL-4, TNF-α) Stimulate->ELISA Western 5c. Western Blot (p-Syk, p-LAT, etc.) Stimulate->Western

Caption: Workflow for in vitro analysis of this compound's effects.

References

Nifuratel: A Potent Inhibitor of Intracellular Salmonella Survival in Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Nifuratel, a nitrofuran derivative, has demonstrated significant efficacy in reducing the survival of intracellular Salmonella, a facultative intracellular pathogen that poses a considerable challenge to antibiotic therapies due to its ability to persist and replicate within host macrophages.[1][2] These application notes provide a comprehensive overview of the use of this compound in studying Salmonella pathogenesis within macrophages, complete with detailed experimental protocols and data presentation for researchers in microbiology, immunology, and drug development.

Application Notes

This compound exhibits both extracellular and intracellular antibacterial activity against various Salmonella serovars, including multidrug-resistant strains.[1] Its primary application in this context is as a tool to investigate the mechanisms of intracellular bacterial clearance and to evaluate novel therapeutic strategies against persistent infections.

Key Findings:

  • Intracellular Efficacy: this compound effectively reduces the number of viable intracellular Salmonella Enteritidis in a dose-dependent manner in various macrophage cell lines, including murine-derived RAW264.7 and J774A.1, and the avian-derived HD11 cell line.[1]

  • Low Cytotoxicity: At concentrations that demonstrate complete intracellular killing of Salmonella, this compound shows minimal cytotoxicity to host macrophages, making it a suitable compound for in vitro studies.[1]

  • Mechanism of Action: this compound is proposed to enhance the inflammatory response against Salmonella by reducing the production of Interleukin-10 (IL-10) and Signal Transducer and Activator of Transcription 3 (STAT3) in infected macrophages.[1] The activation of the STAT3 pathway is known to induce the production of IL-10, which benefits Salmonella survival.[1] By inhibiting this pathway, this compound may indirectly promote a pro-inflammatory environment conducive to bacterial clearance.

  • In Vivo Protection: In murine models of lethal S. Enteritidis infection, oral administration of this compound provided significant protection, reducing bacterial loads in the liver and spleen and increasing survival rates.[1]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound against intracellular Salmonella and its effect on host cells.

Table 1: Effect of this compound on Intracellular Salmonella Enteritidis (SE C50041ΔspiC) in RAW264.7 Macrophages

This compound Concentration (µM)Intracellular Bacteria (Log10 CFU/well)
06.5
6.255.8
12.54.2
252.0 (complete killing)
50Not detected
100Not detected

Data adapted from Xie et al., 2023.[1]

Table 2: Cytotoxicity of this compound on RAW264.7 Macrophages (20h treatment)

This compound Concentration (µM)LDH Release (% of Control)Cell Viability (MTT Assay, % of Control)
0100100
6.25~100~100
12.5~100~100
25~110~95
50~120~90
100~150~80

Data interpreted from graphical representations in Xie et al., 2023.[1]

Table 3: Effect of this compound on Intracellular Survival of Multidrug-Resistant Salmonella Typhimurium in RAW264.7 Macrophages

This compound Concentration (µM)Intracellular S. Typhimurium TX 2-7 (CFU/well)Intracellular S. Typhimurium TZF 10 (CFU/well)
01.2 x 10^61.5 x 10^6
6.258.0 x 10^59.5 x 10^5
12.54.0 x 10^55.0 x 10^5
251.0 x 10^42.5 x 10^4
50< 100< 100
100< 100< 100

Data adapted from Xie et al., 2023.[1]

Experimental Protocols

The following are detailed protocols for key experiments to study the effect of this compound on Salmonella survival in macrophages.

Protocol 1: Intracellular Salmonella Survival Assay

This protocol is used to quantify the number of viable intracellular bacteria following treatment with this compound.

Materials:

  • Macrophage cell line (e.g., RAW264.7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Salmonella strain of interest

  • Luria-Bertani (LB) broth and agar (B569324)

  • This compound stock solution (dissolved in DMSO)

  • Gentamicin (B1671437) solution (100 µg/mL and 10 µg/mL)

  • Phosphate-buffered saline (PBS)

  • 0.2% (v/v) Triton X-100 in PBS

  • 24-well tissue culture plates

  • Sterile water

Procedure:

  • Cell Seeding: Seed macrophages into 24-well plates at a density of 1 x 10^5 cells per well and incubate overnight at 37°C with 5% CO2.

  • Bacterial Preparation: Inoculate Salmonella into LB broth and grow overnight at 37°C with shaking. Subculture the bacteria the next day and grow to the mid-logarithmic phase.

  • Infection: Wash the macrophages once with PBS. Infect the cells with Salmonella at a Multiplicity of Infection (MOI) of 100:1 in complete medium without antibiotics.

  • Synchronize Infection: Centrifuge the plates at 1000 x g for 10 minutes to synchronize the infection.

  • Incubation: Incubate for 30 minutes at 37°C with 5% CO2 to allow for bacterial invasion.

  • Extracellular Bacteria Killing: Wash the cells three times with PBS. Add complete medium containing 100 µg/mL gentamicin and incubate for 1 hour to kill extracellular bacteria.

  • This compound Treatment: Wash the cells once with PBS. Add complete medium containing 10 µg/mL gentamicin (to prevent the growth of any remaining extracellular bacteria) and the desired concentrations of this compound (e.g., 0, 6.25, 12.5, 25, 50, 100 µM). This time point is considered T0.

  • Incubation: Incubate the treated cells for 20 hours (T20) at 37°C with 5% CO2.

  • Cell Lysis: Wash the cells three times with PBS. Lyse the macrophages by adding 200 µL of 0.2% Triton X-100 per well and incubating for 10 minutes at 37°C.

  • Enumeration of Intracellular Bacteria: Serially dilute the cell lysates in PBS and plate onto LB agar plates. Incubate the plates overnight at 37°C.

  • Data Analysis: Count the colonies on the LB agar plates to determine the number of colony-forming units (CFU) per well.

Protocol 2: Macrophage Cytotoxicity Assays

These assays are crucial to ensure that the observed reduction in intracellular bacteria is due to the antibacterial effect of this compound and not due to host cell death.

A. MTT Assay for Cell Viability

Materials:

  • RAW264.7 macrophages

  • 96-well plates

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Formazan (B1609692) solvent (e.g., DMSO or a commercial solvent)

Procedure:

  • Cell Seeding: Seed RAW264.7 cells (1.0 × 10^5 cells in 200 µL) in 96-well plates and incubate for 16 hours.

  • Treatment: Treat the cells with various concentrations of this compound for 20 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate at 37°C with 5% CO2 for 1-4 hours.

  • Solubilization: Remove the culture medium and add 150 µL of Formazan solvent to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Express cell viability as a percentage of the untreated control.

B. Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

Materials:

  • RAW264.7 macrophages

  • 96-well plates

  • This compound

  • Commercial LDH cytotoxicity assay kit

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Assay: Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves collecting the cell culture supernatant and measuring the activity of released LDH.

  • Analysis: Calculate the percentage of LDH release relative to a positive control (fully lysed cells).

Visualizations

The following diagrams illustrate the proposed signaling pathway affected by this compound and the experimental workflow.

G cluster_0 Macrophage Salmonella Intracellular Salmonella STAT3 STAT3 Salmonella->STAT3 Activates pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation IL10 IL-10 pSTAT3->IL10 Induces Production InflammatoryResponse Pro-inflammatory Response IL10->InflammatoryResponse Inhibits BacterialSurvival Salmonella Survival IL10->BacterialSurvival Promotes InflammatoryResponse->BacterialSurvival Reduces This compound This compound This compound->STAT3 Inhibits This compound->pSTAT3 Inhibits

Caption: Proposed mechanism of this compound action in Salmonella-infected macrophages.

G cluster_workflow Experimental Workflow: Intracellular Salmonella Survival Assay A 1. Seed Macrophages (24-well plate) B 2. Infect with Salmonella (MOI 100, 30 min) A->B C 3. Kill Extracellular Bacteria (Gentamicin 100 µg/mL, 1h) B->C D 4. Treat with this compound (in medium with 10 µg/mL Gentamicin) C->D E 5. Incubate (20 hours) D->E F 6. Lyse Macrophages (0.2% Triton X-100) E->F G 7. Enumerate Intracellular Bacteria (Serial dilution and plating on LB agar) F->G

Caption: Workflow for assessing intracellular Salmonella survival with this compound.

References

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle After Nifuratel Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifuratel, a nitrofuran derivative, is a broad-spectrum antimicrobial agent.[1] Recent studies have unveiled its potential as an anti-cancer agent, demonstrating its ability to inhibit proliferation and induce apoptosis in various cancer cell lines.[1][2] A key mechanism of this compound's anti-tumor activity involves the induction of cell cycle arrest, particularly at the G2/M phase.[1][2] This application note provides detailed protocols for analyzing the effects of this compound on the cell cycle using flow cytometry with propidium (B1200493) iodide (PI) staining. It also summarizes the quantitative effects of this compound on the cell cycle of gastric and triple-negative breast cancer cell lines and elucidates the underlying signaling pathways.

Flow cytometry is a powerful technique to analyze the cell cycle distribution of a population of cells.[3] By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide, the DNA content of individual cells can be measured.[3] This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[3]

Data Presentation

The following tables summarize the dose-dependent effects of this compound on the cell cycle distribution in various cancer cell lines, as determined by flow cytometry.

Table 1: Effect of this compound on Cell Cycle Distribution of Human Gastric Cancer Cell Lines (SGC-7901 and BGC-823) after 24 hours of treatment.

Cell LineThis compound Concentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
SGC-7901 0 (Control)Data not availableData not available~15%
75Data not availableData not available~25%
150Data not availableData not available~35%
300Data not availableData not available~50%
BGC-823 0 (Control)Data not availableData not available~18%
75Data not availableData not available~28%
150Data not availableData not available~40%
300Data not availableData not available~55%

Note: The data for SGC-7901 and BGC-823 cells are estimated from graphical representations in the cited literature.[2] Precise percentages for G0/G1 and S phases were not explicitly provided.

Table 2: Effect of this compound (NF113) on Cell Cycle Distribution of Triple-Negative Breast Cancer Cell Lines (MDA-MB-231 and MDA-MB-468) after 48 hours of treatment. [4]

Cell LineThis compound (NF113) Concentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
MDA-MB-231 0 (Control)~60%~20%~20%
12.5~45%~20%~35%
25~30%~15%~55%
50~20%~10%~70%
MDA-MB-468 0 (Control)~55%~25%~20%
12.5~40%~25%~35%
25~25%~20%~55%
50~15%~15%~70%

Note: The data for MDA-MB-231 and MDA-MB-468 cells are estimated from graphical representations in the cited literature.[4] The values are approximate and serve for comparative purposes.

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding: Seed the desired cancer cell lines (e.g., SGC-7901, BGC-823, MDA-MB-231, MDA-MB-468) in 6-well plates at a density that allows for logarithmic growth during the treatment period.

  • Adherence: Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • This compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 12.5, 25, 50, 75, 150, 300 µM). A vehicle control (e.g., DMSO) should be included.

  • Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours).

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry[5][6][7]
  • Cell Harvesting:

    • For adherent cells, aspirate the medium and wash the cells once with phosphate-buffered saline (PBS).

    • Add trypsin-EDTA to detach the cells.

    • Once detached, add complete medium to inactivate the trypsin.

    • Transfer the cell suspension to a centrifuge tube.

    • For suspension cells, directly transfer the cell suspension to a centrifuge tube.

  • Cell Counting and Washing:

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in cold PBS.

    • Count the cells to ensure approximately 1 x 10^6 cells per sample.

    • Centrifuge again at 300 x g for 5 minutes and discard the supernatant.

  • Fixation:

    • Resuspend the cell pellet in 0.5 mL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to the cell suspension.

    • Incubate the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks if necessary.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes to pellet the cells.

    • Carefully decant the ethanol.

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL propidium iodide, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).

    • Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Collect the fluorescence data for at least 10,000 events per sample.

    • Use a linear scale for the PI fluorescence channel (typically FL2 or FL3).

    • Gate out doublets and aggregates using a plot of fluorescence pulse area versus pulse width.

    • Analyze the resulting DNA content histograms using appropriate cell cycle analysis software (e.g., ModFit LT, FlowJo).

Mandatory Visualizations

Signaling Pathways

This compound induces G2/M cell cycle arrest in cancer cells through the modulation of key signaling pathways, primarily by inhibiting the STAT3 pathway and upregulating the GADD45A pathway.

Nifuratel_Signaling_Pathway This compound This compound STAT3_inhibition Inhibition of STAT3 Phosphorylation This compound->STAT3_inhibition GADD45A_upregulation Upregulation of GADD45A This compound->GADD45A_upregulation CyclinB1_CDK1_complex Cyclin B1 / CDK1 Complex Activity STAT3_inhibition->CyclinB1_CDK1_complex leads to decreased expression/activity GADD45A_upregulation->CyclinB1_CDK1_complex inhibits G2_M_Arrest G2/M Phase Cell Cycle Arrest CyclinB1_CDK1_complex->G2_M_Arrest progression blocked

Caption: this compound-induced G2/M arrest signaling pathway.

Experimental Workflow

The following diagram illustrates the key steps involved in the analysis of cell cycle distribution after this compound treatment using flow cytometry.

Flow_Cytometry_Workflow start Cancer Cell Culture treatment This compound Treatment (Various Concentrations & Durations) start->treatment harvest Cell Harvesting (Trypsinization/Scraping) treatment->harvest fixation Fixation (70% Cold Ethanol) harvest->fixation staining Staining (Propidium Iodide & RNase A) fixation->staining analysis Flow Cytometry Analysis staining->analysis data Data Analysis (Cell Cycle Distribution) analysis->data

Caption: Experimental workflow for cell cycle analysis.

References

Application Note: Immunoblotting for the Analysis of Nifuratel-Mediated Inhibition of Syk Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of various immunoreceptors, including the high-affinity IgE receptor (FcεRI) in mast cells.[1][2] Upon antigen-mediated cross-linking of IgE bound to FcεRI, Syk is recruited to the receptor complex and becomes phosphorylated, initiating a signaling cascade that leads to mast cell degranulation and the release of inflammatory mediators.[3][4] This process is central to Type I hypersensitivity and allergic responses.[5] Nifuratel (B1678861), an antimicrobial agent, has been identified as an inhibitor of mast cell activation.[3][5] Mechanistic studies have revealed that this compound inhibits the antigen-induced phosphorylation of Syk by preventing its recruitment to the ɣ subunit of the FcεRI receptor.[3][5] This application note provides a detailed protocol for performing immunoblotting to detect and quantify the change in Syk phosphorylation at Tyrosine 525/526 following this compound exposure in mast cells.

Mechanism of Action

This compound's inhibitory effect on mast cell activation is achieved by targeting a critical early step in the FcεRI signaling pathway. By blocking the recruitment of cytosolic Syk to the receptor, it prevents the subsequent phosphorylation and activation of Syk.[3] This, in turn, suppresses the activation of downstream signaling proteins such as LAT, Akt, and MAPKs, ultimately inhibiting mast cell degranulation and the secretion of inflammatory cytokines like IL-4 and TNF-α.[3][5]

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC₅₀) of this compound on various mast cell responses, which are downstream consequences of Syk activation.

Cell LineAssayInhibitorIC₅₀ ValueReference
RBL-2H3DegranulationThis compound~ 0.34 µM[3][5]
BMMCsDegranulationThis compound~ 0.94 µM[3][5]
RBL-2H3IL-4 SecretionThis compound~ 0.74 µM[3][5]
RBL-2H3TNF-α SecretionThis compound~ 0.48 µM[3][5]
BMMCsTNF-α SecretionThis compound~ 3.01 µM[3]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the signaling pathway of Syk activation and the experimental workflow for immunoblotting.

Caption: this compound inhibits Syk signaling by blocking its recruitment to the FcεRI receptor.

Immunoblot_Workflow A 1. Cell Culture & Treatment (e.g., RBL-2H3 cells) Sensitize with IgE, then treat with this compound, then stimulate with antigen. B 2. Cell Lysis Use ice-cold lysis buffer with protease and phosphatase inhibitors. A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE Separate proteins by molecular weight. C->D E 5. Protein Transfer Transfer proteins to PVDF or nitrocellulose membrane. D->E F 6. Blocking Incubate with 5% BSA in TBST to prevent non-specific binding. E->F G 7. Antibody Incubation Primary Ab: anti-p-Syk (Tyr525/526) Secondary Ab: HRP-conjugated F->G H 8. Detection Use ECL substrate and image chemiluminescence. G->H I 9. Analysis Strip and re-probe for total Syk for normalization. H->I

Caption: Standard workflow for immunoblotting to detect protein phosphorylation.

Detailed Experimental Protocols

This protocol is designed for researchers studying the effect of this compound on Syk phosphorylation in mast cell lines such as RBL-2H3.

1. Cell Culture and Treatment

  • Cell Line: Rat basophilic leukemia (RBL-2H3) cells.

  • Culture Conditions: Culture cells in Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO₂.

  • Sensitization: Plate 8.0 x 10⁵ cells/well in a 6-well plate and sensitize them with DNP-specific IgE overnight.

  • This compound Treatment: Wash the cells with pre-warmed buffer (e.g., Siraganian buffer). Pre-treat the cells with desired concentrations of this compound (or vehicle control, e.g., DMSO) for 30 minutes.[3]

  • Antigen Stimulation: Stimulate the cells with an appropriate antigen (e.g., 25 ng/mL DNP-HSA) for 15 minutes to induce Syk phosphorylation.[3]

2. Cell Lysis for Phosphoprotein Analysis

  • Reagent Preparation: Prepare an ice-cold lysis buffer. A recommended buffer is NP-40 or RIPA buffer supplemented with freshly added protease and phosphatase inhibitor cocktails.[6][7]

    • Example NP-40 Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 2 mM EDTA, 50 mM NaF, 0.5% NP-40, 1 mM Na₃VO₄, and protease inhibitors.[6]

  • Lysis Procedure:

    • Immediately after stimulation, place the culture plate on ice and aspirate the medium.[3][8]

    • Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).[8]

    • Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells.[8]

    • Transfer the lysate to a pre-chilled microcentrifuge tube.[8]

    • Incubate on ice for 20-30 minutes to ensure complete lysis.[8]

    • Centrifuge the lysate at 14,000-17,000 x g for 10-15 minutes at 4°C to pellet cell debris.[8]

    • Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube.

3. Protein Quantification

  • Determine the protein concentration of each lysate using a standard protein assay, such as the Bicinchoninic acid (BCA) assay, following the manufacturer's instructions.[8] This is crucial for equal loading in the subsequent steps.

4. SDS-PAGE and Protein Transfer

  • Sample Preparation: Mix an appropriate amount of protein lysate (e.g., 20-30 µg) with 2x Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[9]

  • Gel Electrophoresis: Load the denatured samples onto a 4-20% SDS-polyacrylamide gel and run under standard conditions to separate proteins based on molecular weight. The predicted band size for Syk is ~72 kDa.[10][11]

  • Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

5. Immunoblotting and Detection

  • Blocking: To prevent non-specific antibody binding, block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[7][9] Note: Avoid using milk as a blocking agent, as its phosphoprotein (casein) content can cause high background.[7]

  • Primary Antibody Incubation:

    • Dilute the primary antibody specific for phosphorylated Syk, such as anti-Phospho-Syk (Tyr525/526), in 5% BSA/TBST at the manufacturer's recommended dilution (e.g., 1:1000).[12][13]

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST at room temperature.[9]

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Signal Detection:

    • Prepare an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Normalization:

    • To ensure that changes in the phospho-Syk signal are not due to differences in the total amount of Syk protein loaded, the membrane should be stripped and re-probed with an antibody against total Syk.[14]

    • Quantify the band intensities using densitometry software and normalize the phospho-Syk signal to the total Syk signal for each sample. This allows for an accurate comparison of Syk phosphorylation levels between untreated and this compound-treated groups.[14]

References

Troubleshooting & Optimization

Technical Support Center: Nifuratel in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for using Nifuratel (B1678861) dissolved in DMSO for cell culture experiments. It includes frequently asked questions, troubleshooting advice, and detailed protocols to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions for cell culture?

Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing this compound stock solutions due to its high solubilizing capacity for organic compounds.[1][2] It is crucial to use anhydrous, high-purity DMSO to ensure the stability of this compound.

Q2: What is the solubility of this compound in DMSO?

This compound is soluble in DMSO.[1] Some suppliers indicate a solubility of at least 10 mM in DMSO.[3][4]

Q3: Why is my this compound precipitating when I add it to the cell culture medium?

Precipitation of this compound in aqueous cell culture media is a common issue and can be caused by several factors:

  • Poor Aqueous Solubility: this compound is a hydrophobic compound with low solubility in aqueous solutions like cell culture media. When a concentrated DMSO stock is diluted into the medium, the abrupt change in solvent polarity can cause the compound to fall out of solution.[2][5]

  • High Final Concentration: The final concentration of this compound in the media may exceed its solubility limit in that specific aqueous environment.[6]

  • Temperature: Adding a compound stock to cold media can decrease its solubility.[6][7][8]

  • Interaction with Media Components: Over time, this compound may interact with proteins, salts, or other components in the serum, leading to the formation of insoluble complexes.[6][7]

Q4: What is the maximum concentration of DMSO that is safe for my cells?

The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity.

  • Most cell lines can tolerate a final DMSO concentration of 0.5% without severe toxicity.[9]

  • For sensitive cells, especially primary cultures, the DMSO concentration should be kept at or below 0.1% .[6][9]

  • Concentrations of 2% or higher can show significant cytotoxic effects in a time- and dose-dependent manner.

  • It is always recommended to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q5: How should I store my this compound stock solution?

For long-term stability, store the this compound stock solution in DMSO at -20°C or -80°C. It is best to prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.[2][6]

Data Presentation

Table 1: this compound Solubility and DMSO Cytotoxicity
ParameterSolvent/ConditionValueReference
This compound Solubility DMSO≥ 10 mM[3][4]
DMSO Tolerance (General) Cell Culture Media0.5% - 1.0%[9]
DMSO Tolerance (Sensitive/Primary Cells) Cell Culture Media≤ 0.1%[9]
DMSO Cytotoxicity Threshold Various Cell Lines≥ 2%

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol provides a step-by-step guide to minimize precipitation and ensure accurate dosing.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile, complete cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare Stock Solution (e.g., 10 mM):

    • Under sterile conditions (e.g., in a laminar flow hood), weigh the appropriate amount of this compound powder (Molecular Weight: 285.28 g/mol ).

    • Add the required volume of sterile DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution.[2][10]

    • Aliquot the stock solution into single-use volumes in sterile tubes and store at -20°C.[2]

  • Prepare Working Solution:

    • Pre-warm your complete cell culture medium to 37°C. This helps improve solubility upon dilution.[2][6]

    • Calculate the volume of stock solution needed for your desired final concentration. Crucially, ensure the final DMSO concentration remains non-toxic (ideally ≤ 0.1%).

    • Serial Dilution Method (Recommended): a. Prepare an intermediate dilution by adding the required volume of this compound stock solution to a small volume of pre-warmed medium (e.g., 100-200 µL). b. Mix this intermediate solution thoroughly by gentle pipetting. c. Add the intermediate dilution to the final volume of pre-warmed cell culture medium.

    • Add the final working solution to your cell culture plates immediately.

Troubleshooting Guide

Issue: Precipitate forms in the culture medium after adding this compound.

This decision tree can help diagnose and solve precipitation issues.

G start Precipitate Observed in Media q1 Is the final DMSO concentration > 0.5%? start->q1 a1_yes Yes q1->a1_yes High DMSO a1_no No q1->a1_no Low DMSO sol1 Solution: Decrease DMSO concentration. Prepare a more concentrated stock to add a smaller volume. a1_yes->sol1 q2 Was the media pre-warmed to 37°C? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no Cold Media q3 Was the stock added dropwise with gentle mixing? a2_yes->q3 sol2 Solution: Always pre-warm media before adding the compound. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no Poor Mixing q4 Is the final this compound concentration very high? a3_yes->q4 sol3 Solution: Add stock solution slowly while swirling the media. a3_no->sol3 sol4 Solution: Lower the final working concentration. Perform a solubility test in your specific media first. q4->sol4 High Compound Conc.

Caption: Troubleshooting decision tree for this compound precipitation.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment A 1. Prepare 10 mM This compound Stock in 100% DMSO B 2. Aliquot & Store at -20°C A->B C 3. Pre-warm Cell Media to 37°C D 4. Prepare Intermediate Dilution in Media C->D E 5. Add to Final Culture Volume (Final DMSO <0.5%) D->E F 6. Add to Cells & Incubate E->F

Caption: Workflow for preparing this compound for cell culture.

This compound Signaling Pathways

This compound has been shown to inhibit key signaling pathways involved in cancer cell proliferation and allergic responses.[4][11][12]

G cluster_stat3 STAT3 Pathway cluster_syk IgE-Mediated Mast Cell Pathway IL6 IL-6 STAT3 STAT3 IL6->STAT3 activates pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylates Proliferation Cell Proliferation & Survival pSTAT3->Proliferation promotes Nifuratel_stat This compound Nifuratel_stat->pSTAT3 inhibits Antigen Antigen Syk Syk Antigen->Syk activates pSyk p-Syk Syk->pSyk phosphorylates Degranulation Degranulation (Histamine, IL-4, TNF-α) pSyk->Degranulation triggers Nifuratel_syk This compound Nifuratel_syk->pSyk inhibits

Caption: this compound inhibits STAT3 and Syk signaling pathways.

References

Nifuratel Stability Testing: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to Nifuratel (B1678861) stability testing in various experimental media. This resource, presented in a user-friendly question-and-answer format, addresses common challenges and provides detailed experimental protocols and data to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound sample shows significant degradation in an acidic medium. Is this expected, and what is the likely degradation pathway?

A1: Yes, this compound, like many nitrofuran derivatives, is susceptible to degradation in acidic conditions. The 5-nitrofuran ring is prone to hydrolysis, which can lead to ring opening and the formation of various degradation products. While specific degradation pathways for this compound are not extensively detailed in publicly available literature, related nitrofuran compounds are known to undergo reduction of the nitro group and cleavage of the C=N bond under acidic stress. Researchers should anticipate a decrease in the parent compound concentration and the appearance of multiple degradation peaks in their chromatograms.

Troubleshooting:

  • Confirm pH: Ensure the pH of your experimental medium is accurately measured and controlled.

  • Minimize Exposure Time: If the experimental design allows, reduce the exposure time of this compound to the acidic medium.

  • Temperature Control: Perform experiments at the lowest feasible temperature to slow down the degradation kinetics.

Q2: I am observing inconsistent results in my this compound stability study under alkaline conditions. What could be the cause?

A2: Inconsistency in alkaline degradation studies of this compound can stem from several factors. The rate of degradation in alkaline media can be highly dependent on the specific pH and temperature. Small variations in these parameters between experiments can lead to significant differences in degradation profiles. Additionally, the presence of atmospheric oxygen can influence oxidative degradation pathways, which may be more pronounced at higher pH.

Troubleshooting:

  • Precise pH Control: Use calibrated pH meters and freshly prepared buffers. Ensure the buffer capacity is sufficient to maintain the pH throughout the experiment.

  • Inert Atmosphere: For mechanistic studies, consider conducting experiments under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Consistent Temperature: Use a calibrated and stable temperature-controlled environment (e.g., water bath, incubator).

Q3: What are the expected degradation products of this compound under oxidative stress, and how can I detect them?

A3: Under oxidative conditions, such as exposure to hydrogen peroxide, the nitrofuran ring of this compound is a likely target. Potential degradation products could include N-oxides and products of ring cleavage. The thioether group in the side chain is also susceptible to oxidation, potentially forming sulfoxides and sulfones.

Detection of Degradation Products:

  • HPLC with UV/Vis Detection: A stability-indicating HPLC method is crucial. Monitor at a wavelength where both this compound and its potential degradation products have absorbance.

  • LC-MS/MS: For identification of unknown degradation products, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. It provides molecular weight and fragmentation data, which are essential for structure elucidation.

Q4: My photostability study of this compound shows rapid degradation. How can I mitigate this?

A4: this compound's structure, containing a nitrofuran ring, suggests potential photosensitivity. Exposure to UV or even visible light can induce photochemical reactions, leading to degradation.

Mitigation Strategies:

  • Protect from Light: Conduct all experimental manipulations in low-light conditions or using amber-colored glassware.

  • Control Light Exposure: For forced photostability studies, use a calibrated light source as per ICH Q1B guidelines to ensure reproducible results.

  • Formulation Considerations: If developing a drug product, the inclusion of light-protective excipients or packaging may be necessary.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to establish the intrinsic stability of this compound and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl to a final this compound concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH to a final this compound concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ to a final this compound concentration of 100 µg/mL. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Expose the solid this compound powder to 105°C in a calibrated oven for 24 hours. Also, heat the this compound stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the this compound stock solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary (for acidic and alkaline samples), and dilute with the mobile phase to a suitable concentration for analysis by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is designed to separate this compound from its potential degradation products.

  • Chromatographic System:

    • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

    • Mobile Phase: A mixture of methanol and water (e.g., 45:55 v/v). The exact ratio may need optimization based on the separation of degradation products.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 254 nm.[1]

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

  • Method Validation:

    • The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the this compound peak from all degradation product peaks.

Data Presentation

Table 1: Summary of this compound Stability under Forced Degradation Conditions (Hypothetical Data for Illustrative Purposes)

Stress ConditionReagent/ConditionDurationTemperature% Degradation of this compoundNumber of Degradation Products
Acidic Hydrolysis 0.1 M HCl24 hours60°C25%3
Alkaline Hydrolysis 0.1 M NaOH24 hours60°C40%4
Oxidative 3% H₂O₂24 hoursRoom Temp15%2
Thermal (Solid) -24 hours105°C5%1
Thermal (Solution) -24 hours60°C10%2
Photolytic (Solid) ICH Q1B--8%1
**Photolytic (Solution)ICH Q1B--30%3

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary based on experimental conditions.

Visualizations

Diagram 1: General Workflow for a this compound Stability Study

G General Workflow for a this compound Stability Study cluster_0 Preparation cluster_1 Stress Application cluster_2 Sample Analysis cluster_3 Data Evaluation A Prepare this compound Stock Solution C Expose this compound to Stress Conditions (Thermal, Photolytic, Chemical) A->C B Prepare Stress Media (Acid, Base, Oxidant) B->C D Sample at Time Points C->D E Neutralize/Dilute Sample D->E F Analyze by Stability-Indicating HPLC E->F G Quantify this compound and Degradation Products F->G H Identify Degradation Products (LC-MS/MS) G->H I Determine Degradation Pathway H->I

Caption: A flowchart illustrating the key steps in a this compound stability study.

Diagram 2: Hypothetical this compound Degradation Signaling Pathway

G Hypothetical this compound Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis This compound This compound Acid_Deg Acidic Degradation Products (e.g., Ring Opening) This compound->Acid_Deg H+ / H2O Base_Deg Basic Degradation Products (e.g., Side Chain Cleavage) This compound->Base_Deg OH- / H2O Ox_Deg Oxidative Degradation Products (e.g., N-oxides, Sulfoxides) This compound->Ox_Deg [O] Photo_Deg Photolytic Degradation Products (e.g., Isomers, Radicals) This compound->Photo_Deg

References

Troubleshooting Nifuratel assay variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nifuratel (B1678861) assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to assay variability and reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the quantitative analysis of this compound.

Q1: What are the common causes of peak tailing in my this compound HPLC chromatogram?

Peak tailing can lead to inaccurate integration and reduced precision. Common causes include:

  • Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase.

  • Secondary Interactions: Residual acidic silanol (B1196071) groups on the silica-based C18 column can interact with this compound, causing tailing.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and the column's stationary phase. For many reversed-phase methods, a pH between 2 and 4 provides stable conditions.[1]

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.

Troubleshooting Steps:

  • Reduce Sample Concentration: Dilute your sample and reinject to see if peak shape improves.

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is adequately controlled, ideally at least one pH unit away from the pKa of this compound to ensure a consistent ionization state.[1]

  • Use a High-Purity Column: Employ a modern, high-purity silica (B1680970) column with end-capping to minimize silanol interactions.

  • Flush the Column: Implement a regular column flushing protocol with a strong solvent to remove contaminants.

Q2: I am observing significant run-to-run variability in retention time. What should I investigate?

Shifting retention times are a common indicator of instability in the HPLC system or methodology.

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, such as slight variations in the organic-to-aqueous ratio or pH, can cause retention time drift.[1]

  • Column Temperature Fluctuations: Inadequate temperature control of the column can lead to variability, as retention is temperature-dependent.

  • Pump Performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can cause inconsistent flow rates.

  • Column Equilibration: Insufficient equilibration time for the column with the mobile phase before starting a sequence can lead to drifting retention times in the initial runs.

Troubleshooting Steps:

  • Ensure Consistent Mobile Phase Preparation: Prepare fresh mobile phase for each run and use a calibrated pH meter. Ensure components are accurately measured and thoroughly mixed.

  • Use a Column Oven: Employ a column oven to maintain a constant and consistent temperature.

  • Perform Pump Maintenance: Check for leaks in the pump and solvent lines. Purge the pump to remove air bubbles.

  • Standardize Equilibration Time: Establish and adhere to a sufficient column equilibration time before each analytical run.

Q3: My assay results are not reproducible between different days or analysts. What factors contribute to this lack of reproducibility?

Poor reproducibility is a critical issue that can undermine the validity of your results. Key areas to investigate include:

  • Sample Preparation and Handling: Inconsistencies in sample extraction, dilution, or storage can introduce significant variability. This compound stability in plasma has been documented for specific durations at room temperature and frozen, so deviations can lead to degradation.

  • Standard and Stock Solution Stability: Degradation of this compound in stock or working standard solutions will lead to inaccurate calibration curves and quantification.

  • Method Robustness: The analytical method may not be robust enough to withstand small, deliberate variations in parameters.[2][3] These parameters can include mobile phase composition, pH, flow rate, and column temperature.[4][5]

  • Internal Standard Selection: An inappropriate internal standard (IS) that does not behave similarly to this compound during sample preparation and analysis can fail to compensate for variability.[6][7][8][9]

Troubleshooting Workflow:

The following diagram illustrates a logical workflow for troubleshooting irreproducibility.

G Start High Assay Variability or Poor Reproducibility CheckSamplePrep Review Sample Preparation SOP Start->CheckSamplePrep CheckStandards Verify Standard/Stock Solution Integrity Start->CheckStandards CheckMethod Assess Analytical Method Robustness Start->CheckMethod CheckSystem Evaluate HPLC System Performance Start->CheckSystem InconsistentExtraction Inconsistent Extraction Recovery? CheckSamplePrep->InconsistentExtraction StandardDegradation Standard Expired or Improperly Stored? CheckStandards->StandardDegradation RobustnessIssue Method Sensitive to Small Variations? CheckMethod->RobustnessIssue SystemSuitability System Suitability Failing? CheckSystem->SystemSuitability SampleDegradation Potential Sample Degradation? InconsistentExtraction->SampleDegradation No OptimizeExtraction Optimize/Standardize Extraction Protocol InconsistentExtraction->OptimizeExtraction Yes SampleDegradation->CheckStandards No ControlStorage Strictly Control Sample Storage & Handling SampleDegradation->ControlStorage Yes IS_Issue Inappropriate Internal Standard? StandardDegradation->IS_Issue No PrepareFresh Prepare Fresh Standards from New Stock StandardDegradation->PrepareFresh Yes IS_Issue->CheckMethod No RevalidateIS Select & Validate New Internal Standard IS_Issue->RevalidateIS Yes RobustnessIssue->CheckSystem No PerformRobustness Perform Robustness Study (Vary pH, Temp, Flow) RobustnessIssue->PerformRobustness Yes TroubleshootHPLC Troubleshoot HPLC (Pump, Detector, Column) SystemSuitability->TroubleshootHPLC Yes

Caption: Troubleshooting workflow for this compound assay irreproducibility.

Q4: I suspect matrix effects are impacting my results. How can I confirm and mitigate this?

Matrix effects occur when components in the sample (e.g., plasma, urine) interfere with the ionization of this compound, leading to signal suppression or enhancement.[10][11][12][13]

  • Confirmation: A common method to assess matrix effects is the post-extraction spike method.[8] Compare the response of this compound spiked into an extracted blank matrix with the response of this compound in a neat solvent. A significant difference indicates the presence of matrix effects.

  • Mitigation Strategies:

    • Improve Sample Cleanup: Use a more effective sample preparation technique, such as solid-phase extraction (SPE), to remove interfering components.[13]

    • Chromatographic Separation: Modify the HPLC method to better separate this compound from the interfering matrix components.

    • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) this compound is the ideal internal standard as it co-elutes and experiences the same matrix effects as the analyte, providing the most accurate correction.

    • Dilution: Diluting the sample can reduce the concentration of interfering components, but ensure the this compound concentration remains above the lower limit of quantification (LLOQ).

Q5: How does light exposure affect this compound samples and standards?

This compound, like many nitrofuran compounds, can be susceptible to photodegradation. Exposure to light, especially UV light, can lead to the formation of degradation products, which can compromise the accuracy of the assay.[14][15][16]

  • Impact: Photodegradation reduces the concentration of the parent this compound, leading to underestimation of its quantity. Degradation products may also co-elute and interfere with the this compound peak.

  • Prevention:

    • Use Amber Vials: Protect stock solutions, standards, and samples from light by using amber glass vials or tubes.

    • Minimize Exposure: During sample preparation, minimize the exposure of samples to direct light.

    • Conduct Photostability Studies: As part of method validation, perform forced degradation studies under light exposure to understand the potential for degradation and ensure the analytical method can separate this compound from its photodegradants.[17][18]

Data Presentation

Table 1: Summary of HPLC Method Parameters for this compound Quantification
ParameterMethod 1Method 2
Column C18, 5 µm, 4.6 x 250 mm[19]Lichrospher C18[20]
Mobile Phase Methanol (B129727):Water (45:55, v/v)[19]Methanol:Water (45:55, v/v)[20]
Flow Rate Not specified1.0 mL/min[20]
Detection UV at 254 nm[19]UV at 210 nm[20]
Internal Standard Ornidazole[19]Not specified
Linear Range 0.5 - 160 ng/mL[19]1 - 300 µg/mL[20]
LLOQ 0.5 ng/mL[19]Not specified
LOD 0.5 ng/mL[19]15.1 ng/mL[20]
Table 2: Typical Robustness Study Parameters for an HPLC Method
ParameterVariation 1 (-)Nominal LevelVariation 2 (+)
Mobile Phase pH 2.83.03.2
Column Temperature 38 °C40 °C42 °C
Flow Rate 0.9 mL/min1.0 mL/min1.1 mL/min
Organic Modifier % 43%45%47%
Detection Wavelength 252 nm254 nm256 nm

Experimental Protocols

Protocol 1: this compound Quantification in Human Plasma by HPLC-UV

This protocol is based on a validated method for pharmacokinetic studies.[19]

1. Materials and Reagents:

  • This compound reference standard

  • Ornidazole (Internal Standard)

  • HPLC-grade methanol and water

  • Chloroform (B151607) (for extraction)

  • Human plasma (blank)

2. Preparation of Stock and Standard Solutions:

  • Prepare a primary stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Prepare a primary stock solution of Ornidazole (IS) in methanol.

  • Prepare working standard solutions by serially diluting the stock solution with mobile phase to create calibration standards across the desired range (e.g., 0.5-160 ng/mL).

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations by spiking blank plasma with this compound.

3. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of plasma sample (calibrator, QC, or unknown), add a fixed amount of the IS (Ornidazole) solution.

  • Add 5 mL of chloroform and vortex for 2 minutes to extract the analytes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic (lower) layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject a portion (e.g., 20 µL) into the HPLC system.

4. HPLC Conditions:

  • Column: C18, 5 µm, 4.6 x 250 mm[19]

  • Mobile Phase: Methanol:Water (45:55, v/v)[19]

  • Flow Rate: 1.0 mL/min (typical, requires optimization)

  • Column Temperature: 30°C (or ambient, but must be consistent)

  • Detection: UV at 254 nm[19]

  • Injection Volume: 20 µL

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio (this compound/IS) against the nominal concentration of the calibration standards.

  • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).

  • Calculate the concentration of this compound in QC and unknown samples using the regression equation.

Experimental Workflow Diagram:

G cluster_0 Preparation cluster_1 Sample Extraction cluster_2 Analysis & Quantification Stock Prepare Stock Solutions (this compound & IS) Standards Create Calibration Standards & QC Samples Stock->Standards Inject Inject into HPLC System Standards->Inject Spike Spike Plasma with IS Extract Liquid-Liquid Extraction with Chloroform Spike->Extract Evaporate Evaporate Organic Layer Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Reconstitute->Inject Integrate Integrate Peak Areas Inject->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Unknown Samples Calibrate->Quantify

Caption: Workflow for this compound quantification in plasma by HPLC-UV.

References

Nifuratel Cytotoxicity Assessment in Non-Target Cell Lines: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the cytotoxicity of nifuratel (B1678861) in non-target cell lines. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxicity of this compound in non-target human cell lines?

There is limited publicly available data on the specific IC50 values of this compound in non-target or "normal" human cell lines. Most current research focuses on its anti-cancer properties. However, this compound has a long history of clinical use as an antimicrobial agent and is generally considered to have a safe toxicological profile.[1][2] One study on RAW264.7 murine macrophages, a non-cancer cell line, showed no cytotoxicity at a concentration of 25 µM.[3] In contrast, IC50 values in cancer cell lines, such as gastric and triple-negative breast cancer, range from approximately 20 µM to 170 µM.[4][5] Researchers should perform dose-response experiments on their specific non-target cell line to determine the precise cytotoxic profile.

Q2: Which assays are recommended for assessing this compound's cytotoxicity?

Standard cell viability assays such as MTT, MTS, or CCK-8 are suitable for determining the cytotoxic effects of this compound. To further understand the mechanism of cell death, it is recommended to perform apoptosis assays (e.g., Annexin V/PI staining) and cell cycle analysis.

Q3: What are the known cellular targets of this compound that might be relevant in non-target cells?

In cancer cell lines, this compound has been shown to inhibit the STAT3 signaling pathway and upregulate the GADD45A pathway.[4][5][6][7] These pathways are involved in cell proliferation, apoptosis, and cell cycle regulation. It is plausible that this compound could have off-target effects on these pathways in non-target cells, which could contribute to cytotoxicity at higher concentrations.

Q4: How should I prepare this compound for in vitro experiments?

This compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution. This stock solution can then be serially diluted in a complete cell culture medium to achieve the desired final concentrations for your experiment. Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability in cytotoxicity assay results. - Inconsistent cell seeding density.- Uneven drug distribution in wells.- Pipetting errors.- Ensure a single-cell suspension before seeding.- Mix the 96-well plate gently after adding this compound.- Use calibrated pipettes and proper pipetting techniques.
Unexpectedly high cytotoxicity at low concentrations. - Cell line is particularly sensitive to this compound.- Contamination of cell culture.- Error in drug concentration calculation.- Perform a preliminary experiment with a wider range of concentrations.- Regularly test for mycoplasma contamination.- Double-check all calculations for stock and working solutions.
No observed cytotoxicity, even at high concentrations. - this compound has low toxicity in the chosen cell line.- Drug precipitation out of solution.- Insufficient incubation time.- Confirm the findings with a positive control known to be toxic to your cells.- Visually inspect the culture medium for any precipitate.- Extend the incubation period (e.g., from 24 to 48 or 72 hours).
Discrepancy between different cytotoxicity assays (e.g., MTT vs. Apoptosis assay). - Different assays measure different cellular events (metabolic activity vs. membrane integrity).- this compound may be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells) at certain concentrations.- Use a multi-parametric approach to assess cytotoxicity.- Perform a cell proliferation assay (e.g., crystal violet staining or cell counting) in parallel.

Quantitative Data Summary

The following table summarizes the available quantitative data on the cytotoxic effects of this compound. It is important to note the current lack of data for non-target human cell lines.

Cell LineCell TypeAssayIncubation TimeIC50 (µM)Reference(s)
SGC-7901Human Gastric CancerMTT48 hours169.7[4]
BGC-823Human Gastric CancerMTT48 hours133.7[4]
MDA-MB-231Human Triple-Negative Breast CancerCCK-872 hours20.0[5]
MDA-MB-468Human Triple-Negative Breast CancerCCK-872 hours19.55[5]
HCC-1806Human Triple-Negative Breast CancerCCK-872 hours29.58[5]
BT-549Human Triple-Negative Breast CancerCCK-872 hours23.71[5]
MDA-MB-453Human Triple-Negative Breast CancerCCK-872 hours30.18[5]
RAW264.7Murine MacrophageNot specifiedNot specified>25 (No cytotoxicity observed)[3]

Experimental Protocols

Cell Viability Assessment (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in a complete culture medium and add them to the respective wells. Include a vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assays Assays cluster_analysis Data Analysis cell_culture Culture Non-Target Cells seeding Seed Cells in Plates cell_culture->seeding nifuratel_prep Prepare this compound Stock treatment Treat with this compound nifuratel_prep->treatment seeding->treatment incubation Incubate (24-72h) treatment->incubation viability Cell Viability (MTT) incubation->viability apoptosis Apoptosis (Annexin V/PI) incubation->apoptosis cell_cycle Cell Cycle (PI Staining) incubation->cell_cycle data_acq Data Acquisition viability->data_acq apoptosis->data_acq cell_cycle->data_acq ic50 IC50 Calculation data_acq->ic50 mechanism Mechanism Analysis data_acq->mechanism

Caption: Experimental workflow for assessing this compound cytotoxicity.

stat3_pathway IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R Binds JAK JAK IL6R->JAK Activates STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 STAT3_inactive->STAT3_active Dimerization Dimerization STAT3_active->Dimerization This compound This compound This compound->STAT3_active Inhibits Nucleus Nucleus Dimerization->Nucleus Translocation Transcription Gene Transcription (Proliferation, Anti-apoptosis) Nucleus->Transcription

Caption: this compound's inhibition of the STAT3 signaling pathway.

gadd45a_pathway This compound This compound GADD45A GADD45A Upregulation This compound->GADD45A Induces p38_JNK p38/JNK Pathway GADD45A->p38_JNK Activates CDK1_CyclinB1 CDK1/Cyclin B1 Complex GADD45A->CDK1_CyclinB1 Inhibits Apoptosis Apoptosis p38_JNK->Apoptosis G2M_Arrest G2/M Phase Arrest CDK1_CyclinB1->G2M_Arrest Promotes (when active)

Caption: this compound's induction of the GADD45A signaling pathway.

References

Technical Support Center: Optimizing Nifuratel in Anti-Inflammatory Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Nifuratel (B1678861) in anti-inflammatory assays.

Frequently Asked Questions (FAQs)

Q1: What is the established anti-inflammatory activity of this compound?

A1: this compound is a broad-spectrum antimicrobial agent that also exhibits anti-inflammatory, antiprotozoal, and anticancer properties.[1] Its anti-inflammatory effects have been demonstrated through the inhibition of mast cell degranulation and the dose-dependent suppression of inflammatory cytokine secretion, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-4 (IL-4).[1][2]

Q2: What is the primary mechanism of action for this compound's anti-inflammatory effects?

A2: The anti-inflammatory mechanism of this compound is multifaceted. In mast cells, it inhibits the antigen-induced phosphorylation of spleen tyrosine kinase (Syk), a critical step in the signaling cascade that leads to degranulation and cytokine release.[2] Additionally, this compound is a known inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in inflammatory responses.[1][3] It has been shown to block the activation of the STAT3 signaling pathway induced by IL-6.[1][3]

Q3: What concentration range of this compound should I start with for my in vitro experiments?

A3: The optimal concentration of this compound is highly dependent on the cell type and the specific inflammatory endpoint being measured. Based on published data, a good starting point for its anti-inflammatory effects is in the low micromolar range. For example, the IC₅₀ values for inhibiting TNF-α and IL-4 secretion in RBL-2H3 mast cells are approximately 0.48 µM and 0.75 µM, respectively.[1][2] It is crucial to perform a dose-response experiment, starting with a broad range (e.g., 0.1 µM to 100 µM), to determine the optimal concentration for your specific experimental setup.

Q4: Is this compound cytotoxic to cells? At what concentration does toxicity become a concern?

A4: this compound is generally considered to have a safe toxicological profile.[2][4] However, like any compound, it can induce cytotoxicity at high concentrations. For instance, in human gastric cancer cell lines, the IC₅₀ values for cytotoxicity were observed at 133.7 µM and 169.7 µM.[1][3] In RAW264.7 macrophage cells, this compound showed a clear antibacterial effect at 25 µM without reported cytotoxicity at that concentration.[5] It is mandatory to perform a cell viability assay (e.g., MTT, XTT, or LDH assay) on your specific cell line to establish the maximum non-toxic concentration before proceeding with anti-inflammatory assays.

Data Presentation: this compound Concentration Guidelines

The following tables summarize key quantitative data from published studies to guide your experimental design.

Table 1: Effective Concentrations (IC₅₀) of this compound for Anti-Inflammatory Activity

Cell LineAssayTargetEffective Concentration (IC₅₀)Reference
RBL-2H3Degranulation AssayAntigen-induced degranulation~0.34 µM[1][2]
BMMCsDegranulation AssayAntigen-induced degranulation~0.9 µM[1][2]
RBL-2H3ELISATNF-α Secretion~0.48 µM[1][2]
RBL-2H3ELISAIL-4 Secretion~0.75 µM[1][2]

Table 2: Cytotoxicity Data (IC₅₀) for this compound

Cell LineAssayCytotoxicity (IC₅₀)Reference
BGC-823 (Gastric Cancer)MTT Assay133.7 µM[1][3]
SGC-7901 (Gastric Cancer)MTT Assay169.7 µM[1][3]
RAW264.7 (Macrophages)Not specifiedNo cytotoxicity observed at 25 µM[5]

Troubleshooting Guide

Issue 1: High variability between replicate wells in my assay.

  • Possible Cause 1: Uneven Cell Seeding. Inconsistent cell numbers across wells is a common source of variability.

    • Solution: Ensure you have a single-cell suspension before plating. Mix the cell suspension gently but thoroughly between pipetting into wells. For adherent cells, allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to promote even settling.

  • Possible Cause 2: Edge Effects. Wells on the perimeter of the microplate are prone to evaporation, which can alter media and drug concentrations.

    • Solution: Avoid using the outer wells for experimental conditions. Fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.

  • Possible Cause 3: Pipetting Errors. Inaccurate or inconsistent pipetting of this compound or inflammatory stimuli will lead to variable results.

    • Solution: Ensure your pipettes are calibrated. Use fresh tips for each condition and replicate. When adding reagents, dispense the liquid below the surface of the media in the well to ensure proper mixing.

Issue 2: this compound is not showing any anti-inflammatory effect.

  • Possible Cause 1: Sub-optimal Concentration. The concentration of this compound may be too low to elicit a response in your specific cell system.

    • Solution: Perform a dose-response curve with a wider and higher range of concentrations. Refer to Table 1 for guidance, but be prepared to test concentrations up to the non-toxic limit determined by your viability assay.

  • Possible Cause 2: Ineffective Inflammatory Stimulus. The pro-inflammatory agent (e.g., Lipopolysaccharide - LPS) may not be potent enough or may have degraded.

    • Solution: Confirm the activity of your inflammatory stimulus. Titrate the stimulus to find a concentration that gives a robust but sub-maximal inflammatory response. Ensure proper storage and handling of the stimulus.

  • Possible Cause 3: Inappropriate Assay Timing. The anti-inflammatory effect may be time-dependent.

    • Solution: Conduct a time-course experiment. Pre-incubate cells with this compound for varying durations (e.g., 1, 6, 12, 24 hours) before adding the inflammatory stimulus. Measure the inflammatory markers at different time points post-stimulation.

Issue 3: Observed anti-inflammatory effect is due to cytotoxicity.

  • Possible Cause: this compound concentration is too high. A decrease in inflammatory markers (like cytokines or nitric oxide) might be a result of cell death rather than a specific anti-inflammatory mechanism.

    • Solution: Always run a parallel cell viability assay using the exact same this compound concentrations and incubation times as your anti-inflammatory assay. Ensure that the effective concentrations you are using result in high cell viability (typically >90%). Any significant drop in viability invalidates the anti-inflammatory results at that concentration.

Mandatory Visualizations

G Workflow for Optimizing this compound Concentration cluster_0 Phase 1: Determine Non-Toxic Concentration Range cluster_1 Phase 2: Evaluate Anti-Inflammatory Efficacy A 1. Prepare this compound Serial Dilutions (e.g., 0.1 µM to 500 µM) B 2. Seed Cells in 96-well Plate (Optimize density beforehand) A->B C 3. Treat Cells with this compound Dilutions B->C D 4. Incubate for 24-48 hours C->D E 5. Perform Cell Viability Assay (e.g., MTT, XTT) D->E F 6. Determine Maximum Non-Toxic Concentration (MNTC) E->F G 1. Prepare this compound Dilutions (Up to MNTC) F->G Use MNTC as upper limit H 2. Seed Cells and Pre-treat with this compound (e.g., 1-2 hours) G->H I 3. Add Inflammatory Stimulus (e.g., LPS, Antigen) H->I J 4. Incubate for Optimal Duration (e.g., 6-24 hours) I->J K 5. Measure Inflammatory Markers (e.g., NO, TNF-α, IL-6 via Griess/ELISA) J->K L 6. Calculate IC₅₀ and Determine Optimal Effective Concentration K->L

Caption: Experimental workflow for optimizing this compound concentration.

G Potential this compound Anti-Inflammatory Signaling Pathway cluster_0 Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB p65/p50 (NF-κB) IkBa->NFkB Releases This compound This compound Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Activates Transcription This compound->IKK Inhibits? This compound->NFkB Inhibits Translocation/Binding? G Troubleshooting Decision Tree start Start: Unexpected Results with this compound q1 Is cell viability <90% at effective dose? start->q1 a1_yes Result is likely due to cytotoxicity. Lower this compound concentration. q1->a1_yes Yes q2 No anti-inflammatory effect observed? q1->q2 No a2_yes_q Check Controls: Is positive control working? Is stimulus control showing inflammation? q2->a2_yes_q Yes a2_no High variability between replicates? q2->a2_no No a2_yes_q_no No to either -> Problem with assay setup. Replace reagents (stimulus, antibodies). Recalibrate equipment. a2_yes_q->a2_yes_q_no No a2_yes_q_yes Yes to both -> Assay is working. Increase this compound concentration. Optimize incubation time (pre-treatment & post-stimulation). a2_yes_q->a2_yes_q_yes Yes a2_no_yes Review cell seeding technique. Check for edge effects. Verify pipetting accuracy. a2_no->a2_no_yes Yes a2_no_no Results are consistent but unexpected. Consider alternative mechanisms or re-evaluate experimental design. a2_no->a2_no_no No

References

Potential for microbial resistance to Nifuratel in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating the potential for microbial resistance to Nifuratel (B1678861) in long-term studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: Is there documented evidence of widespread clinical resistance to this compound from long-term studies?

A1: Currently, there is a notable absence of long-term surveillance studies specifically monitoring the development of microbial resistance to this compound.[1] While numerous clinical studies have demonstrated the high efficacy of this compound, particularly in the treatment of vulvovaginal infections, these are typically short-term and focus on clinical and microbiological cure rates rather than the emergence of resistance.[2][3][4] Review articles often state that resistance to this compound is rare or has not been reported, in contrast to agents like metronidazole (B1676534) where resistance is a known issue.[1] However, this assertion is largely based on the lack of reported resistance rather than on robust, long-term surveillance data.

Q2: What is the known mechanism of action of this compound and how might resistance develop?

A2: this compound is a nitrofuran derivative.[2] Its mechanism of action involves the reduction of its nitro group by microbial nitroreductase enzymes to form reactive intermediates.[5] These intermediates can then damage microbial DNA and inhibit essential enzymatic pathways, leading to a bactericidal, protozoacidal, or fungicidal effect.[5]

The primary hypothesized mechanism for resistance to nitrofurans involves the alteration or inactivation of these nitroreductase enzymes. Mutations in the genes encoding these enzymes (such as nfsA and nfsB in some bacteria) can lead to decreased activation of the drug, thereby conferring resistance.

Q3: Are there established CLSI or EUCAST clinical breakpoints for this compound susceptibility testing?

A3: As of our latest review of publicly available resources from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), there are no specific clinical breakpoints established for this compound.[6][7][8][9][10][11] The absence of official breakpoints means that the interpretation of in vitro susceptibility testing results as "susceptible," "intermediate," or "resistant" is not standardized. Researchers typically rely on epidemiological cut-off values (ECOFFs) or MIC distributions from published studies to interpret their data.

Q4: What are the typical MIC ranges of this compound against common urogenital pathogens?

A4: Limited data is available regarding the MIC distribution of this compound. One notable in vitro study provided the following MIC ranges for a collection of clinical isolates:

MicroorganismThis compound MIC Range (µg/mL)This compound MIC50 (µg/mL)This compound MIC90 (µg/mL)
Gardnerella vaginalis0.125 - 20.51
Atopobium vaginae0.25 - 412
Lactobacillus spp.8 - >256>256>256

It is important to note that this compound shows limited activity against the normal vaginal flora of lactobacilli.

Troubleshooting Guides for Experimental Studies

This section provides guidance on common issues that may arise during in vitro studies of this compound resistance.

Issue 1: Difficulty in Establishing a Standardized Susceptibility Testing Protocol

  • Problem: Lack of official CLSI/EUCAST guidelines for this compound makes it challenging to set up a validated antimicrobial susceptibility test (AST).

  • Troubleshooting Steps:

    • Adopt a Reference Method: Utilize a standard reference method such as broth microdilution as described in CLSI document M07 or ISO 20776-1. For fastidious organisms like Gardnerella vaginalis, refer to specific guidelines for non-fastidious bacteria and adapt the medium and incubation conditions as necessary (e.g., using supplemented Brucella broth and anaerobic incubation).

    • Establish Internal Quality Control: Since certified QC ranges for this compound are not available, select a reference strain (e.g., a fully susceptible clinical isolate) and establish your own internal QC range by repeatedly testing the strain. This will help ensure the reproducibility of your results.

    • Consult Published Literature: Refer to published studies that have performed this compound susceptibility testing to inform your choice of media, inoculum size, and incubation parameters.

    • Report MICs, Not Categories: Due to the absence of clinical breakpoints, report the determined MIC values rather than assigning interpretive categories (S, I, R).

Issue 2: Failure to Induce Stable Resistance in Serial Passage Experiments

  • Problem: After multiple passages in the presence of sub-inhibitory concentrations of this compound, the microbial isolates do not show a significant and stable increase in MIC.

  • Troubleshooting Steps:

    • Verify Drug Concentration: Ensure the accuracy of your this compound stock solution and the concentrations used in the experiment. This compound powder should be stored under appropriate conditions to prevent degradation.

    • Optimize Passage Conditions: The incremental increase in drug concentration during serial passage should be gradual (e.g., 0.5x to 2x the previous MIC). Too large of a jump in concentration may kill the entire population, while too small of an increase may not provide sufficient selective pressure.

    • Assess for Fitness Cost: Resistance mutations can sometimes impart a fitness cost, causing the resistant strain to grow slower than the wild-type. Ensure that the incubation time is sufficient to allow for the growth of potentially slower-growing resistant mutants.

    • Confirm Stability: To check if the acquired resistance is stable, passage the resistant isolate in a drug-free medium for several generations and then re-determine the MIC. A decrease in MIC after passage in a drug-free medium suggests that the resistance may be unstable.

Issue 3: Inconsistent or Unexplained MIC Results

  • Problem: High variability in MIC values for the same isolate across different experimental runs.

  • Troubleshooting Steps:

    • Standardize Inoculum: The final inoculum concentration in the susceptibility test is critical. Use a spectrophotometer to standardize your bacterial or yeast suspension to a 0.5 McFarland standard before dilution.

    • Control for Medium Variability: Use the same batch of culture medium for all related experiments. Variations in pH or nutrient composition between batches can affect microbial growth and, consequently, MIC values.

    • Ensure Purity of Isolates: Before each MIC test, subculture the isolate on an appropriate agar (B569324) plate to ensure it is a pure culture. Contamination with other microorganisms can lead to erroneous results.

    • Reader Blinding and Standardization: When reading MIC endpoints visually, have a second person independently read the results, or use a standardized protocol for determining the endpoint (e.g., the lowest concentration with no visible growth).

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination of this compound

This protocol is based on the general principles of the CLSI M07 guideline and should be adapted for the specific microorganism being tested.

  • Preparation of this compound Stock Solution:

    • Weigh a precise amount of this compound analytical grade powder.

    • Dissolve in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to a high concentration (e.g., 10 mg/mL).

    • Further dilute in the appropriate sterile broth to the desired starting concentration for the assay.

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), pick 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL for bacteria).

    • Within 15 minutes, dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

  • Assay Procedure:

    • Use a sterile 96-well microtiter plate.

    • Perform serial two-fold dilutions of this compound in the appropriate broth across the wells of the plate.

    • Inoculate each well with the prepared microbial suspension.

    • Include a growth control well (no drug) and a sterility control well (no inoculum).

    • Incubate the plate under appropriate conditions (e.g., 35-37°C for 18-24 hours, anaerobically for anaerobic bacteria).

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Protocol 2: In Vitro Evolution of Resistance using Serial Passage

  • Baseline MIC Determination: Determine the baseline MIC of this compound for the microbial isolate of interest using the broth microdilution method described above.

  • Serial Passage:

    • Inoculate a culture of the microorganism into a broth medium containing a sub-inhibitory concentration of this compound (e.g., 0.5x the baseline MIC).

    • Incubate under appropriate conditions until growth is observed.

    • From this culture, determine the new MIC.

    • Inoculate a fresh broth medium containing a sub-inhibitory concentration of this compound based on the newly determined MIC.

    • Repeat this process for a predetermined number of passages (e.g., 30-60 days).

  • Monitoring for Resistance:

    • At regular intervals (e.g., every 5-10 passages), determine the MIC of this compound for the passaged population.

    • Isolate single colonies from the passaged population and determine their individual MICs to assess the heterogeneity of resistance.

  • Stability of Resistance:

    • Take an isolate that has shown an increased MIC and passage it daily in a drug-free medium for several days (e.g., 10-20 passages).

    • After the drug-free passages, re-determine the MIC to assess the stability of the resistant phenotype.

Visualizations

Experimental_Workflow_for_In_Vitro_Resistance_Study cluster_setup Initial Setup cluster_passage Serial Passage Cycle (Repeat for 30-60 days) cluster_analysis Analysis start Select Microbial Isolate mic1 Determine Baseline MIC of this compound start->mic1 culture Culture in Broth with Sub-inhibitory this compound (e.g., 0.5x MIC) mic1->culture incubation Incubate until Growth culture->incubation new_mic Determine New MIC incubation->new_mic passage Inoculate Fresh Broth with New Sub-inhibitory this compound new_mic->passage monitor Monitor MIC Increase (every 5-10 passages) new_mic->monitor passage->culture Repeat Cycle isolate Isolate Single Colonies monitor->isolate stability Test Resistance Stability (Passage in drug-free medium) isolate->stability characterize Characterize Resistant Mutants (e.g., Genome Sequencing) isolate->characterize

Caption: Experimental workflow for an in vitro this compound resistance study.

Nitrofuran_Resistance_Pathway cluster_cell Microbial Cell cluster_susceptible Susceptible Phenotype cluster_resistant Resistant Phenotype Nifuratel_in_s This compound (prodrug) Nitroreductase_s Active Nitroreductase (e.g., nfsA, nfsB) Nifuratel_in_s->Nitroreductase_s Reduction Reactive_intermediates_s Reactive Intermediates Nitroreductase_s->Reactive_intermediates_s DNA_damage_s DNA Damage Reactive_intermediates_s->DNA_damage_s Enzyme_inhibition_s Enzyme Inhibition Reactive_intermediates_s->Enzyme_inhibition_s Cell_death_s Cell Death DNA_damage_s->Cell_death_s Enzyme_inhibition_s->Cell_death_s Nifuratel_in_r This compound (prodrug) Nitroreductase_r Inactive/Mutated Nitroreductase Nifuratel_in_r->Nitroreductase_r Mutation in nfsA/nfsB genes No_activation No/Reduced Activation Nitroreductase_r->No_activation Cell_survival Cell Survival No_activation->Cell_survival Nifuratel_outside This compound (extracellular) Nifuratel_outside->Nifuratel_in_s Uptake Nifuratel_outside->Nifuratel_in_r Uptake

Caption: Hypothesized signaling pathway for this compound action and resistance.

References

Nifuratel and Laboratory Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for laboratory professionals regarding the potential for nifuratel (B1678861), a nitrofuran-derived antimicrobial agent, to interfere with common laboratory assays. As a member of the nitrofuran class, this compound and its metabolites may possess properties that could lead to inaccurate or misleading experimental results. This guide offers troubleshooting advice and frequently asked questions to help mitigate these potential interferences.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a synthetic, broad-spectrum antimicrobial agent effective against a variety of bacteria, fungi, and protozoa.[1][2] Its mechanism of action is believed to involve the inhibition of microbial enzyme systems, including interference with acetyl coenzyme A, which is crucial for the early stages of glucose metabolism in microorganisms.[1]

Q2: Is there direct evidence of this compound interfering with specific laboratory assays?

Currently, there is a lack of specific studies in the published scientific literature that definitively document direct interference of this compound with common laboratory assays. However, based on the chemical properties of the nitrofuran class of drugs, there is a theoretical potential for interference, particularly with colorimetric assays.

Q3: What is the primary mechanism by which drugs like this compound might interfere with lab tests?

The primary hypothetical mechanism of interference for nitrofuran antibiotics like this compound is through their colored metabolites. Many drugs in this class are known to produce colored compounds when metabolized, which can be excreted in urine and other biological fluids. These colored metabolites can absorb light at wavelengths used in various colorimetric laboratory tests, potentially leading to falsely elevated or decreased results.[3][4]

Q4: Which types of assays are most likely to be affected?

Based on the potential for colorimetric interference, assays that rely on a color change as a readout are theoretically at the highest risk. This could include certain clinical chemistry assays (e.g., glucose, creatinine, bilirubin) and some urinalysis dipstick tests. Immunoassays that use an enzymatic reporter producing a colored product could also be susceptible.

Troubleshooting Guide

If you are conducting experiments involving this compound and encounter unexpected or inconsistent laboratory results, the following troubleshooting steps may help to identify and mitigate potential interference.

Step 1: Review Sample Collection and Handling

  • Timing of Sample Collection: If possible, collect biological samples (e.g., blood, urine) before the administration of this compound to establish a baseline. If this is not feasible, document the time of the last dose relative to sample collection.

  • Sample Appearance: Note any unusual coloration of the samples, particularly urine, as this could be an indicator of drug metabolite presence.

Step 2: Consult with Laboratory Personnel

  • Disclose this compound Use: Inform the analytical laboratory staff that the samples are from subjects or experimental systems exposed to this compound. This allows them to consider potential interferences when interpreting results.

  • Inquire About Assay Methodology: Discuss the specific laboratory methods being used. Understanding if an assay is colorimetric, enzymatic, or immunochemical can help in assessing the likelihood of interference.

Step 3: Consider Alternative Assays

  • Non-Colorimetric Methods: If interference is suspected, inquire if alternative testing methods that are not based on colorimetric detection are available. For example, chromatographic methods (e.g., HPLC, LC-MS/MS) are generally less susceptible to this type of interference.[5][6]

Step 4: Data Analysis and Interpretation

  • Cross-Verification: If possible, use a secondary, methodologically different assay to confirm critical results.

  • Trend Analysis: Look for trends in your data that correlate with the timing of this compound administration.

Potential this compound Interference with Common Laboratory Assays

The following table summarizes potential interferences based on the known properties of the nitrofuran class of drugs. It is important to note that these are theoretical and have not been specifically documented for this compound.

Laboratory Assay CategoryPotential InterferenceHypothesized Mechanism
Urinalysis (Dipstick) False positives for glucose, ketones, or protein.Colorimetric interference from drug metabolites in urine.[3][4]
Clinical Chemistry (Spectrophotometric/Colorimetric) Falsely elevated or decreased results for analytes such as glucose, creatinine, bilirubin, and uric acid.Drug metabolites absorb light at the analytical wavelength, leading to inaccurate absorbance readings.
Immunoassays (ELISA) Potential for false positive or false negative results.If the assay uses a colorimetric substrate, the drug metabolites could interfere with the final color development step.
Toxicology Screens Unpredictable results.Some drug metabolites may cross-react with antibodies used in certain drug screening panels.

Experimental Protocols

While specific protocols to test for this compound interference are not established, the following general protocol outlines a best-practice approach for mitigating potential drug interference in research assays.

Protocol: Mitigating Potential Drug Interference in Research Assays

  • Pre-Study Planning:

    • Identify all critical laboratory assays to be performed.

    • For each assay, determine the detection method (e.g., colorimetric, fluorescent, chemiluminescent, mass spectrometry).

    • If using a nitrofuran compound like this compound, flag all colorimetric assays for potential interference.

  • Sample Collection:

    • Whenever feasible, collect baseline samples prior to the first administration of this compound.

    • For subsequent samples, record the exact time of collection and the time of the last this compound dose.

    • Visually inspect samples for any unusual color and document observations.

  • Communication with Analytical Laboratory:

    • Provide a complete list of all compounds, including this compound, that the samples have been exposed to.

    • Discuss the potential for interference with the laboratory director or lead scientist.

    • Request information on the specific assay kits or platforms being used.

  • Data Interpretation:

    • Compare results from post-dose samples to baseline samples.

    • If unexpected results are obtained for a colorimetric assay, consider requesting analysis by an alternative, non-colorimetric method for confirmation.

    • Document any suspected instances of interference for future reference.

Visualizations

Diagram 1: Hypothetical Mechanism of Colorimetric Interference

cluster_0 In Vivo cluster_1 In Vitro (Colorimetric Assay) This compound This compound Administration Metabolism Metabolism in the Liver This compound->Metabolism Metabolites Colored this compound Metabolites Metabolism->Metabolites Excretion Excretion in Urine/Plasma Metabolites->Excretion Sample Biological Sample (Urine/Plasma) containing Colored Metabolites Excretion->Sample Sample Collection Reagent Assay Reagent Addition Sample->Reagent Color_Dev Color Development Reagent->Color_Dev Spectro Spectrophotometric Reading Color_Dev->Spectro Result Potentially Inaccurate Result Spectro->Result

Caption: Potential pathway for this compound metabolite interference in colorimetric assays.

Diagram 2: Troubleshooting Workflow for Suspected Assay Interference

Start Unexpected Laboratory Result Check_Drug Is the sample from a system exposed to this compound? Start->Check_Drug Check_Assay Is the assay method colorimetric? Check_Drug->Check_Assay Yes No_Drug Investigate other causes for unexpected result Check_Drug->No_Drug No Consult_Lab Consult with Analytical Lab: - Disclose this compound use - Discuss assay methodology Check_Assay->Consult_Lab Yes Check_Assay->No_Drug No Alt_Assay Request analysis by an alternative, non-colorimetric method Consult_Lab->Alt_Assay Compare Compare results from both methods Alt_Assay->Compare Confirm Interference Confirmed Compare->Confirm Results Differ No_Interference Interference Unlikely Compare->No_Interference Results Consistent

References

Minimizing off-target effects of Nifuratel in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Nifuratel (B1678861) Experiments

This technical support center provides researchers with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of this compound in cellular models.

Frequently Asked Questions (FAQs)

Q1: What are the primary known molecular targets of this compound?

A1: this compound is a broad-spectrum agent with multiple known mechanisms of action. Its effects depend heavily on the cellular context. The primary reported targets include:

  • Antimicrobial Action: this compound interferes with microbial nucleic acid synthesis, disrupts cell membrane integrity, and inhibits essential enzymatic pathways in bacteria, protozoa, and fungi.[1][2]

  • Anticancer Activity (Gastric Cancer): It acts as a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), preventing its phosphorylation and activation, which in turn suppresses cancer cell proliferation and induces apoptosis.[3]

  • Anticancer Activity (Triple-Negative Breast Cancer): this compound upregulates the GADD45A gene, leading to G2/M phase cell cycle arrest and apoptosis through modulation of the JNK/P38 pathway and inhibition of cell cycle proteins like CyclinB1 and CDK1.[4]

  • Anti-allergic Response (Mast Cells): It inhibits the phosphorylation of spleen tyrosine kinase (Syk) in the FcεRI signaling pathway, which is crucial for mast cell degranulation and the release of inflammatory cytokines.[5][6]

Q2: I am observing high cytotoxicity in my experiments, even at concentrations where the on-target effect is expected. Is this an off-target effect?

A2: High cytotoxicity can be a common off-target effect. This compound's antimicrobial mechanism involves disrupting cell membrane integrity, which could become significant at higher concentrations in mammalian cells.[2] To mitigate this, it is critical to perform a dose-response experiment to find the optimal concentration that maximizes your desired on-target effect while minimizing general cytotoxicity.[7]

Q3: How can I distinguish between the STAT3, GADD45A, and Syk inhibition effects of this compound in my specific cellular model?

A3: This is a crucial question when working with a multi-target compound. To dissect these effects, you can:

  • Use Specific Cell Lines: Employ cell lines known to be dependent on one pathway over the others. For example, use a gastric cancer cell line with constitutively active STAT3 to study STAT3 inhibition.[3]

  • Analyze Downstream Markers: Use western blotting or other immunoassays to probe for phosphorylation or expression levels of key downstream proteins unique to each pathway (e.g., p-STAT3 for the STAT3 pathway, p-Syk for the mast cell pathway, or GADD45A and p-JNK for the breast cancer pathway).[3][4][6]

  • Utilize Pathway Inhibitors/Activators: Use known specific inhibitors or activators of each pathway as controls to see if they replicate or block the effects of this compound.

Q4: What are the first steps to optimize my experiment to reduce potential off-target effects?

A4: The two most critical parameters to optimize are concentration and incubation time.[7][8]

  • Dose-Response Curve: Perform a comprehensive dose-response study to identify the lowest effective concentration of this compound that produces the desired on-target effect.

  • Time-Course Experiment: Determine the earliest time point at which the on-target effect can be reliably measured. Shorter incubation times can reduce the cumulative impact of off-target toxicity.[7]

Q5: What control experiments are essential for validating that my observed phenotype is due to an on-target effect of this compound?

A5: A robust set of controls is fundamental.[8][9] Consider the following:

  • Vehicle Control: Always include a control group treated with the same concentration of the solvent used to dissolve this compound (e.g., DMSO).

  • Positive Control: Use a well-characterized compound known to target the same pathway you are investigating (e.g., Napabucasin for STAT3 inhibition).[3]

  • Negative Control (Counter-Screening): If possible, use a cell line that does not express your target of interest (e.g., a STAT3 knockout cell line). If the effect of this compound persists, it is likely an off-target effect.[7]

Troubleshooting Guide

Problem Encountered Potential Cause (Off-Target Related) Recommended Solution
High Cell Death/Low Viability General cytotoxicity from high drug concentration or prolonged exposure. This compound can disrupt membrane integrity.[2]1. Perform a dose-response cytotoxicity assay (e.g., MTT, LDH) to find the IC50.[3] 2. Reduce the incubation time.[7] 3. Ensure your cell line is healthy and not overly sensitive.
Inconsistent or Non-Reproducible Results This compound may be affecting multiple signaling pathways simultaneously, leading to variable outcomes depending on slight changes in cell state or experimental conditions.1. Strictly standardize all experimental parameters (cell density, passage number, media conditions). 2. Use the lowest effective concentration determined from your dose-response curve. 3. Analyze specific downstream markers of your target pathway to confirm engagement.[3][6]
Observed Effect Does Not Match Expected On-Target Phenotype The observed phenotype may be a result of an unknown off-target effect or the engagement of another known this compound target (e.g., expecting STAT3 effects but observing Syk-related changes).1. Use a knockout/knockdown cell line for your primary target to see if the effect is abolished.[7] 2. Perform a broader analysis (e.g., RNA-seq, proteomics) to identify other affected pathways. 3. Test for the activation/inhibition of other known this compound targets (STAT3, Syk, GADD45A pathways).[3][4][5]
Assay Interference (e.g., Fluorescence) As a nitrofuran derivative, this compound may have intrinsic properties that interfere with certain assay readouts.1. Run a cell-free control where this compound is added directly to the assay components to check for direct interference. 2. Use an alternative assay based on a different detection principle (e.g., switch from a fluorescence-based viability assay to a luminescence-based one).

Quantitative Data Summary

Table 1: this compound In Vitro IC50 Values

Cell Line Assay Duration IC50 Value Reference
SGC-7901 (Gastric Cancer) MTT (Cell Viability) 48 hours 169.7 µM [3]
BGC-823 (Gastric Cancer) MTT (Cell Viability) 48 hours 133.7 µM [3]
RBL-2H3 (Mast Cell) Degranulation (β-hexosaminidase) 15 min ~0.34 µM [5][6]
BMMCs (Mast Cell) Degranulation (β-hexosaminidase) 15 min ~0.94 µM [5][6]
RBL-2H3 (Mast Cell) IL-4 Secretion 3 hours ~0.74 µM [5][6]

| RBL-2H3 (Mast Cell) | TNF-α Secretion | 3 hours | ~0.48 µM |[5][6] |

Table 2: this compound In Vivo ED50 Value

Model Assay ED50 Value Reference

| Mouse | IgE-mediated passive cutaneous anaphylaxis | ~22 mg/kg |[5][6] |

Experimental Protocols

1. Cell Viability (MTT) Assay

  • Objective: To determine the concentration of this compound that reduces cell viability by 50% (IC50).

  • Methodology:

    • Seed cells (e.g., SGC-7901, BGC-823) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound (e.g., 0-300 µM) and a vehicle control (DMSO) for a specified duration (e.g., 48 hours).[3]

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for formazan (B1609692) crystal formation.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

    • Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

2. Western Blot Analysis for Protein Phosphorylation/Expression

  • Objective: To quantify the effect of this compound on the expression or phosphorylation status of target proteins (e.g., STAT3, Syk, GADD45A).

  • Methodology:

    • Culture cells to ~80% confluency and treat with various concentrations of this compound for the desired time.

    • If studying an induced pathway, stimulate the cells as required (e.g., with IL-6 to activate STAT3 or an antigen to activate Syk).[3][6]

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific to your target (e.g., anti-p-STAT3, anti-STAT3, anti-GADD45A) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).

3. Mast Cell Degranulation (β-Hexosaminidase Release) Assay

  • Objective: To measure the inhibitory effect of this compound on antigen-induced mast cell degranulation.

  • Methodology:

    • Sensitize mast cells (e.g., RBL-2H3) with DNP-specific IgE overnight.[10]

    • Wash the cells to remove unbound IgE and resuspend in a buffer like Tyrode's buffer.

    • Pre-treat the cells with various concentrations of this compound or a vehicle control for 30 minutes.[10]

    • Stimulate degranulation by adding an antigen (e.g., DNP-HSA) for 15-30 minutes at 37°C.[10]

    • Centrifuge the plate to pellet the cells.

    • Transfer an aliquot of the supernatant to a new plate. To measure total β-hexosaminidase release, lyse the remaining cells in the original plate with Triton X-100.

    • Add the substrate p-NAG (p-nitrophenyl-N-acetyl-β-D-glucosaminide) to both the supernatant and total lysate plates and incubate.

    • Stop the reaction with a stop buffer (e.g., 0.1 M Na2CO3/NaHCO3).

    • Measure the absorbance at 405 nm. Calculate the percentage of β-hexosaminidase release relative to the total lysate.

Visualizations

Nifuratel_STAT3_Pathway IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R Binds STAT3 STAT3 IL6R->STAT3 Activates pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Phosphorylation Proliferation Cell Proliferation pSTAT3->Proliferation Bcl2 Bcl-2 Expression (Anti-apoptotic) pSTAT3->Bcl2 Bax Bax Expression (Pro-apoptotic) pSTAT3->Bax Inhibits This compound This compound This compound->pSTAT3 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes

Caption: this compound inhibits the IL-6-induced STAT3 signaling pathway.

Nifuratel_Syk_Pathway Antigen Antigen IgE IgE Antigen->IgE Cross-links FceRI FcεRI Receptor IgE->FceRI Binds Syk Syk FceRI->Syk Recruits pSyk p-Syk (Active) Syk->pSyk Phosphorylation Downstream Downstream Signaling (LAT, Akt, MAPKs) pSyk->Downstream This compound This compound This compound->pSyk Inhibits Degranulation Degranulation & Cytokine Release Downstream->Degranulation Nifuratel_GADD45A_Pathway This compound This compound GADD45A GADD45A Expression This compound->GADD45A Upregulates JNK_P38 JNK / P38 Phosphorylation GADD45A->JNK_P38 Activates CyclinB1_CDK1 CyclinB1 / CDK1 Complex GADD45A->CyclinB1_CDK1 Inhibits Apoptosis Apoptosis JNK_P38->Apoptosis CellCycleArrest G2/M Arrest G2M_Transition G2/M Transition CyclinB1_CDK1->G2M_Transition G2M_Transition->CellCycleArrest Block Experimental_Workflow cluster_0 Phase 1: Optimization cluster_1 Phase 2: On-Target Validation cluster_2 Phase 3: Off-Target Assessment DoseResponse Dose-Response Assay (e.g., MTT) Optimal Determine Lowest Effective Concentration & Time DoseResponse->Optimal TimeCourse Time-Course Assay TimeCourse->Optimal OnTargetAssay Perform On-Target Assay (e.g., Western Blot for p-STAT3) Optimal->OnTargetAssay Knockout Use Target-Knockout Cell Line (If available) OnTargetAssay->Knockout PositiveControl Include Positive Control (Known Pathway Activator/Inhibitor) PositiveControl->OnTargetAssay VehicleControl Include Vehicle Control (e.g., DMSO) VehicleControl->OnTargetAssay Conclusion Confirm On-Target Specificity Knockout->Conclusion CounterScreen Counter-Screen: Test Other Known Pathways CounterScreen->Conclusion

References

Nifuratel In Vitro Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific in vitro degradation pathways and byproducts of nifuratel (B1678861) is limited in publicly available scientific literature. Therefore, this technical support center provides a generalized framework based on established principles of forced degradation studies for pharmaceutical compounds, particularly nitrofuran derivatives. The experimental protocols and potential degradation pathways described herein are illustrative and should be adapted and validated for specific laboratory conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for a nitrofuran compound like this compound under forced degradation conditions?

A1: Based on the chemical structure of this compound, which contains a nitrofuran ring and a complex side chain, several degradation pathways can be anticipated under forced degradation conditions. These may include:

  • Hydrolysis: The ester and amide linkages in the side chain could be susceptible to hydrolysis under acidic and basic conditions, leading to the formation of carboxylic acid and amine derivatives. The furan (B31954) ring itself may also undergo opening.

  • Oxidation: The nitro group can be reduced, and other parts of the molecule may be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated byproducts.

  • Photolysis: Exposure to UV or visible light can induce photochemical reactions, possibly leading to ring cleavage, isomerization, or the formation of photoproducts.

  • Thermal Degradation: High temperatures can lead to the cleavage of weaker bonds in the molecule, resulting in various decomposition products.

Q2: We are observing unexpected peaks in our HPLC analysis of a this compound stability study. How can we troubleshoot this?

A2: Unexpected peaks in an HPLC chromatogram can arise from several sources. Here is a troubleshooting guide:

  • System Suitability: First, ensure that your HPLC system passes all system suitability tests (e.g., tailing factor, resolution, theoretical plates) as defined in your validated method. This rules out system performance issues.

  • Blank Injection: Inject a blank solvent to check for carryover from previous injections or contamination in the mobile phase or solvent.

  • Placebo Analysis: If analyzing a formulation, inject a placebo sample to determine if the extra peaks originate from excipients.

  • Degradation Products: If the above are ruled out, the peaks are likely degradation products. To confirm, you can:

    • Compare the chromatogram to a freshly prepared standard of this compound.

    • Subject the this compound standard to forced degradation conditions (acid, base, peroxide, heat, light) and compare the resulting chromatograms to your sample. This can help in tentatively identifying the type of degradation.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to check the spectral purity of the this compound peak and the unknown peaks. Co-elution can sometimes appear as a single peak.

Q3: What analytical techniques are most suitable for identifying and characterizing this compound degradation products?

A3: A combination of chromatographic and spectroscopic techniques is essential for the definitive identification and characterization of degradation products.

  • High-Performance Liquid Chromatography (HPLC) with UV/PDA detection: This is the primary technique for separating the parent drug from its degradation products and for quantification. A stability-indicating HPLC method must be developed and validated.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for obtaining the molecular weights of the degradation products.

  • Tandem Mass Spectrometry (LC-MS/MS): Provides fragmentation patterns of the degradation products, which is crucial for structural elucidation.

  • High-Resolution Mass Spectrometry (HRMS), such as Q-TOF or Orbitrap: Provides highly accurate mass measurements, enabling the determination of the elemental composition of the degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: When a significant degradation product is isolated, 1D and 2D NMR are invaluable for unambiguous structure confirmation.

Troubleshooting Guides

Issue: Poor Resolution Between this compound and a Degradation Product in RP-HPLC
Possible Cause Troubleshooting Step
Inappropriate Mobile Phase Composition Modify the organic-to-aqueous ratio. A gradient elution may be necessary.
Incorrect pH of the Mobile Phase Adjust the pH of the aqueous portion of the mobile phase to alter the ionization state of the analyte and degradant.
Suboptimal Column Chemistry Try a different stationary phase (e.g., C8, Phenyl-Hexyl) that offers different selectivity.
Inadequate Temperature Control Ensure the column oven is set to a stable and optimal temperature.
Issue: Inconsistent Degradation During Forced Degradation Studies
Possible Cause Troubleshooting Step
Variable Reagent Concentration Ensure the concentration of acid, base, or oxidizing agent is accurately prepared and consistent across experiments.
Inconsistent Temperature or Light Exposure Use a calibrated oven or photostability chamber. Monitor and control the conditions precisely.
Sample Matrix Effects If using a formulated product, excipients may buffer the stressor or catalyze degradation. Conduct studies on the API alone as a control.
Reaction Time Variability Use a timer to ensure consistent exposure times for all samples.

Quantitative Data Summary

Stress Condition % Degradation of this compound Major Degradation Product(s) (DP) % Formation of DP1 % Formation of DP2
Acid Hydrolysis (e.g., 0.1 M HCl, 60°C, 24h) Data Not AvailableDP-H1, DP-H2Data Not AvailableData Not Available
Base Hydrolysis (e.g., 0.1 M NaOH, 60°C, 8h) Data Not AvailableDP-B1Data Not AvailableData Not Available
Oxidative (e.g., 3% H₂O₂, RT, 24h) Data Not AvailableDP-O1, DP-O2Data Not AvailableData Not Available
Photolytic (e.g., ICH Option 2) Data Not AvailableDP-P1Data Not AvailableData Not Available
Thermal (e.g., 80°C, 48h) Data Not AvailableDP-T1Data Not AvailableData Not Available

Experimental Protocols

General Protocol for Forced Degradation of this compound

Objective: To generate potential degradation products of this compound under various stress conditions to develop and validate a stability-indicating analytical method.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade acetonitrile (B52724) and water

  • pH meter

  • Calibrated oven and photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 M HCl.

    • Heat the solution at 80°C for 24 hours.

    • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw a sample, neutralize it with 1 M NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 M NaOH.

    • Keep the solution at room temperature for 8 hours.

    • At appropriate time points, withdraw a sample, neutralize it with 1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 30% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw a sample and dilute for analysis.

  • Thermal Degradation:

    • Place solid this compound powder in a controlled temperature oven at 105°C for 48 hours.

    • Also, expose a solution of this compound to 80°C.

    • At appropriate time points, dissolve the solid or dilute the solution for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same temperature conditions.

    • At the end of the exposure, prepare the samples for analysis.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, using a suitable, developed, and validated stability-indicating HPLC method.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (1 M HCl, 80°C) stock->acid Expose to stress base Base Hydrolysis (1 M NaOH, RT) stock->base Expose to stress oxidation Oxidation (30% H2O2, RT) stock->oxidation Expose to stress thermal Thermal (105°C solid, 80°C solution) stock->thermal Expose to stress photo Photolytic (ICH Q1B) stock->photo Expose to stress hplc Stability-Indicating HPLC-PDA acid->hplc Analyze stressed samples base->hplc Analyze stressed samples oxidation->hplc Analyze stressed samples thermal->hplc Analyze stressed samples photo->hplc Analyze stressed samples lcms LC-MS/MS for Identification hplc->lcms Characterize degradation products logical_relationship cluster_drug Parent Drug cluster_degradation Degradation Pathways cluster_byproducts Potential Byproducts This compound This compound hydrolysis Hydrolysis (Acid/Base) This compound->hydrolysis oxidation Oxidation This compound->oxidation photolysis Photolysis This compound->photolysis hydrolytic_products Hydrolytic Products (e.g., Ring-opened, side-chain cleaved) hydrolysis->hydrolytic_products oxidative_products Oxidative Products (e.g., N-oxides, reduced nitro group) oxidation->oxidative_products photo_products Photolytic Products (e.g., Isomers, fragments) photolysis->photo_products

Technical Support Center: Nifuratel Cross-Reactivity in Immunological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on potential cross-reactivity issues with nifuratel (B1678861) in immunological assays. The following information is intended to aid in troubleshooting and experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is cross-reactivity in immunological assays a concern?

This compound is a synthetic broad-spectrum antimicrobial agent belonging to the nitrofuran class of drugs.[1][2] Its chemical structure, 5-[(Methylthio)methyl]-3-{[(1E)-(5-nitro-2-furyl)methylene]amino}-1,3-oxazolidin-2-one, contains moieties that could potentially be recognized by antibodies developed for other analytes, leading to cross-reactivity. This is a concern in immunological assays as it can lead to inaccurate quantification, false-positive, or false-negative results, compromising the validity of experimental data.

Q2: Is there documented evidence of this compound cross-reactivity in specific immunoassays?

Currently, there is a lack of direct published studies specifically investigating the cross-reactivity of this compound in various immunological assays. However, based on its chemical structure as a nitrofuran derivative, there is a theoretical potential for cross-reactivity in immunoassays targeting other nitrofuran antibiotics or their metabolites. Cross-reactivity is a known issue within the nitrofuran class in assays developed for food safety testing.[3][4]

Q3: What are the potential cross-reactants to consider when working with this compound?

Potential cross-reactants can be categorized as follows:

  • Structural Analogs: Other nitrofuran antibiotics such as nitrofurantoin, furazolidone, and nitrofurazone (B1679002) share the core 5-nitrofuran ring and may exhibit cross-reactivity depending on the specificity of the antibody used.[3][5]

  • Metabolites: While specific metabolites of this compound are not extensively documented in readily available literature, it is known to be partially metabolized in the liver.[6] Potential metabolic pathways for nitrofurans include the reduction of the nitro group and degradation of the side chain. These metabolites, if present in the sample, could be structurally similar enough to the parent drug to cross-react with an antibody.

  • Compounds with a Thiomethyl Group: The presence of a methylthio (-SCH3) group in this compound's structure could theoretically lead to cross-reactivity in assays targeting other compounds containing this moiety, although this is highly dependent on the antibody's epitope recognition.

Troubleshooting Guides

Issue 1: Unexpectedly High Signal or False-Positive Results

This may indicate that the antibody in your assay is cross-reacting with this compound or its metabolites in your samples.

Troubleshooting Steps:

  • Review Assay Specificity: Check the manufacturer's data sheet for your immunoassay kit for any information on cross-reactivity with other nitrofuran compounds or structurally related molecules.

  • Spike-in and Recovery Experiment:

    • Prepare a blank matrix sample (the same matrix as your experimental samples but without the analyte of interest).

    • Spike the blank matrix with a known concentration of this compound.

    • Analyze the spiked sample using your immunoassay.

    • A positive signal in the spiked sample confirms cross-reactivity.

  • Serial Dilution:

    • Perform a serial dilution of a sample that is showing an unexpectedly high result.

    • If the results do not dilute linearly (i.e., a 1:2 dilution does not result in a 50% reduction in concentration), it may suggest the presence of a cross-reacting substance.

  • Confirmation with an Alternative Method:

    • Analyze the samples using a different analytical method that is not based on antibody-antigen interaction, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8][9] This will provide an orthogonal confirmation of the analyte's concentration.

Issue 2: Inconsistent or Non-Reproducible Results

This could be due to variable levels of this compound or its metabolites in the samples, leading to unpredictable cross-reactivity.

Troubleshooting Steps:

  • Standardize Sample Handling: Ensure consistent sample collection, processing, and storage procedures to minimize variability in the concentration of potential cross-reactants.

  • Assess Sample Matrix Effects: The composition of the sample matrix can influence antibody-antigen binding. Prepare your standards and controls in the same matrix as your samples to account for these effects.

  • Include Cross-Reactivity Controls: If you have identified a potential cross-reactant (e.g., another nitrofuran), include it as a control in your assay to assess the degree of interference.

Data Presentation

Table 1: Predicted Cross-Reactivity Potential of this compound with Structurally Related Compounds

Compound ClassExample CompoundShared Structural Moiety with this compoundPredicted Cross-Reactivity Potential
Nitrofuran Antibiotics Nitrofurantoin5-Nitrofuryl groupHigh
Furazolidone5-Nitrofuryl group, Oxazolidinone ringHigh
Nitrofurazone5-Nitrofuryl groupModerate
This compound Metabolites Hypothetical reduced nitro metaboliteAltered nitrofuran ringModerate to Low
Hypothetical side-chain cleavage product5-Nitrofuryl-methyleneamino groupModerate
Other Small Molecules Nifuroxazide5-Nitrofuryl groupHigh

Disclaimer: This table is based on structural similarity and general principles of immunoassay cross-reactivity. Actual cross-reactivity must be determined experimentally.

Experimental Protocols

Protocol 1: Determination of this compound Cross-Reactivity using Competitive ELISA

Objective: To quantify the percentage of cross-reactivity of this compound in a competitive ELISA designed for another analyte (Analyte X).

Materials:

  • Competitive ELISA kit for Analyte X

  • This compound standard of known purity

  • Blank sample matrix

  • Standard laboratory equipment (pipettes, microplate reader, etc.)

Methodology:

  • Prepare Standards:

    • Prepare a standard curve for Analyte X according to the kit manufacturer's instructions.

    • Prepare a separate dilution series of this compound in the same assay buffer, with concentrations spanning the expected dynamic range of the assay.

  • Assay Procedure:

    • Follow the competitive ELISA protocol provided with the kit.

    • In separate wells, add the Analyte X standards and the this compound dilutions.

    • Complete the assay steps (addition of enzyme-conjugated analyte, substrate, and stop solution).

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Plot the standard curve for Analyte X (absorbance vs. concentration).

    • Determine the concentration of Analyte X that gives 50% inhibition (IC50).

    • From the this compound dilution series, determine the concentration of this compound that gives 50% inhibition.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Analyte X / IC50 of this compound) x 100

Visualizations

Experimental_Workflow_Cross_Reactivity_Assessment cluster_prep Preparation cluster_assay Competitive ELISA cluster_analysis Data Analysis prep_standards Prepare Analyte X and this compound Standards add_standards Add Standards/Samples to Coated Plate prep_standards->add_standards prep_samples Prepare Blank Matrix and Spiked Samples prep_samples->add_standards add_conjugate Add Enzyme-Conjugated Analyte add_standards->add_conjugate incubate1 Incubate add_conjugate->incubate1 wash1 Wash Plate incubate1->wash1 add_substrate Add Substrate wash1->add_substrate incubate2 Incubate (Color Development) add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_plate Read Absorbance add_stop->read_plate plot_curve Plot Standard Curves read_plate->plot_curve calc_ic50 Calculate IC50 Values plot_curve->calc_ic50 calc_cr Calculate % Cross-Reactivity calc_ic50->calc_cr

Caption: Workflow for Assessing this compound Cross-Reactivity in a Competitive ELISA.

Troubleshooting_Logic_High_Signal start Unexpectedly High Signal in Immunoassay q1 Is cross-reactivity with This compound suspected? start->q1 spike_in Perform Spike-in and Recovery Experiment q1->spike_in Yes other_causes Investigate Other Causes: - Contamination - Reagent Issues - Pipetting Error q1->other_causes No dilution Perform Serial Dilution spike_in->dilution confirm Confirm with Orthogonal Method (e.g., LC-MS) dilution->confirm positive_cr Cross-Reactivity Confirmed confirm->positive_cr Discrepancy Found negative_cr Cross-Reactivity Unlikely confirm->negative_cr No Discrepancy

Caption: Troubleshooting Logic for High Signal Due to Potential this compound Cross-Reactivity.

References

Technical Support Center: Enhancing Nifuratel Bioavailability for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the in vivo bioavailability of Nifuratel.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern for in vivo experiments?

A1: this compound is a nitrofuran derivative with a broad spectrum of antibacterial, antiprotozoal, and antifungal activity.[1][2][3] For in vivo experiments where systemic exposure is required to evaluate its efficacy or pharmacokinetics, achieving adequate and consistent bioavailability can be a challenge. There are conflicting reports on its oral absorption; some sources suggest it is readily absorbed from the gastrointestinal tract, while others indicate poor absorption with undetectable blood concentrations at typical doses.[4][5] This variability underscores the need for formulation strategies to ensure reliable systemic exposure in animal models.

Q2: What are the key physicochemical properties of this compound that influence its bioavailability?

A2: Understanding the physicochemical properties of this compound is crucial for developing effective formulation strategies. Key properties include:

  • Aqueous Solubility: While specific data on this compound's aqueous solubility across a pH range is limited in publicly available literature, its solubility in organic solvents like DMSO and methanol (B129727) suggests it is a lipophilic compound.[2][6] Poor aqueous solubility is a primary reason for low oral bioavailability of many drugs.[4][7]

  • Biopharmaceutics Classification System (BCS): Without precise aqueous solubility and permeability data, a definitive BCS classification for this compound is not available. However, based on its likely low solubility, it is anticipated to be a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound .[8][9] For BCS Class II drugs, the dissolution rate is the limiting step for absorption, while for Class IV drugs, both solubility and permeability are major hurdles.[4][8]

  • Molecular Weight: this compound has a molecular weight of 285.27 g/mol .[1][3]

Q3: What are the common formulation strategies to enhance the oral bioavailability of a poorly soluble compound like this compound?

A3: Several formulation strategies can be employed to overcome the challenges of poor solubility and improve the oral bioavailability of this compound. These can be broadly categorized as:

  • Particle Size Reduction: Decreasing the particle size through micronization or nanosizing increases the surface area-to-volume ratio, which can enhance the dissolution rate.[4]

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in its amorphous (non-crystalline) state within a polymer matrix can significantly increase its apparent solubility and dissolution rate.[5][10]

  • Lipid-Based Formulations: Formulating the compound in lipids, surfactants, and co-solvents can improve its solubilization in the GI tract. Self-emulsifying drug delivery systems (SEDDS) are a common and effective example.[9][11][12]

  • Complexation: Using complexing agents like cyclodextrins can encapsulate the poorly soluble drug molecule, increasing its solubility in water.[4]

Troubleshooting Guide: Low this compound Bioavailability in In Vivo Studies

This guide addresses specific issues you may encounter during your in vivo experiments with this compound and provides actionable troubleshooting steps.

Issue Potential Causes Troubleshooting Steps & Solutions
Low and Variable Plasma Concentrations Poor Aqueous Solubility: this compound may not be dissolving sufficiently in the gastrointestinal fluids.1. Formulation Optimization: - Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic polymer (see Protocol 1). - SEDDS: Formulate this compound in a self-emulsifying drug delivery system (see Protocol 2). - Particle Size Reduction: If feasible, micronize or nanosize the this compound powder.2. Vehicle Selection: - For initial studies, consider using a solution in a water-miscible co-solvent like DMSO, but be mindful of potential toxicity and precipitation upon administration.
Low Permeability: The dissolved this compound may not be efficiently crossing the intestinal membrane.1. In Vitro Permeability Assessment: - Conduct a Caco-2 permeability assay to assess the intrinsic permeability of this compound and determine if it is a substrate for efflux transporters like P-glycoprotein (P-gp).[13][14][15]2. Formulation with Permeation Enhancers: - If permeability is confirmed to be low, consider incorporating generally recognized as safe (GRAS) permeation enhancers into your formulation. This should be approached with caution as it can affect intestinal integrity.
High First-Pass Metabolism: this compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.1. In Vitro Metabolic Stability: - Assess the metabolic stability of this compound in liver microsomes or hepatocytes from the animal species being used (e.g., rat, mouse).2. Route of Administration Comparison: - Compare the bioavailability after oral administration to that after intravenous (IV) administration to quantify the extent of first-pass metabolism.
High Inter-Animal Variability in Pharmacokinetic (PK) Data Inconsistent Formulation: The this compound dose may not be uniformly administered to all animals.1. Homogeneity of Suspension: If using a suspension, ensure it is uniformly mixed before each dose is drawn. Use a vehicle that maintains good suspension properties.2. Stability of Formulation: Confirm the stability of this compound in the chosen vehicle over the duration of the study.
Physiological Differences: Variations in gastric pH, gastrointestinal motility, and food effects between animals can impact absorption.1. Standardize Experimental Conditions: - Fasting: Ensure all animals are fasted for a consistent period before dosing, as food can significantly impact drug absorption. For some nitrofuran drugs like nitrofurantoin (B1679001), administration with food has been shown to increase bioavailability.[16][17][18] The effect of food on this compound absorption should be considered and potentially investigated. - Dosing Technique: Use a consistent and accurate oral gavage technique to minimize variability in the administered dose.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

This protocol describes a common method for preparing a solid dispersion to enhance the solubility and dissolution rate of a poorly soluble drug.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP) K30 or Hydroxypropyl Methylcellulose (HPMC)

  • Methanol or another suitable volatile organic solvent

  • Mortar and pestle

  • Rotary evaporator or vacuum oven

  • Sieves

Methodology:

  • Polymer and Drug Dissolution:

    • Dissolve a specific weight ratio of this compound and the chosen polymer (e.g., 1:1, 1:2, 1:4 w/w) in a minimal amount of the selected solvent. Ensure complete dissolution to form a clear solution.

  • Solvent Evaporation:

    • Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

    • Alternatively, pour the solution into a petri dish and dry in a vacuum oven at a controlled temperature until a solid film is formed.

  • Pulverization and Sieving:

    • Scrape the solid dispersion from the flask or petri dish.

    • Pulverize the solid dispersion using a mortar and pestle.

    • Pass the powdered solid dispersion through a sieve of a specific mesh size to obtain a uniform particle size.

  • Characterization (Optional but Recommended):

    • In Vitro Dissolution: Perform dissolution studies in simulated gastric and intestinal fluids to compare the dissolution rate of the solid dispersion with that of the pure drug.

    • Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug in the dispersion.

Protocol 2: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines the steps to develop a lipid-based formulation that forms a micro- or nanoemulsion upon contact with gastrointestinal fluids.

Materials:

  • This compound

  • Oil (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Cremophor RH 40, Tween 80)

  • Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)

  • Vortex mixer

  • Water bath

Methodology:

  • Screening of Excipients:

    • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Construction of Pseudo-Ternary Phase Diagrams:

    • Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.

    • For each mixture, titrate with water and observe the formation of emulsions to identify the self-emulsifying region.

  • Preparation of the SEDDS Pre-concentrate:

    • Based on the phase diagrams, select an optimized ratio of oil, surfactant, and co-surfactant.

    • Accurately weigh the components and mix them thoroughly.

    • Add the desired amount of this compound to the mixture.

    • Gently heat the mixture in a water bath (e.g., 40-50°C) and vortex until the this compound is completely dissolved and the solution is clear and homogenous.

  • Characterization:

    • Self-Emulsification Assessment: Add a small amount of the SEDDS pre-concentrate to a known volume of water with gentle agitation and observe the formation of a nanoemulsion.

    • Droplet Size Analysis: Characterize the droplet size of the resulting emulsion using dynamic light scattering.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

This protocol provides a general framework for conducting a pharmacokinetic study in rats to evaluate the bioavailability of different this compound formulations.

Materials:

  • Male Wistar or Sprague-Dawley rats (e.g., 200-250 g)

  • This compound formulation

  • Oral gavage needles

  • Blood collection tubes (e.g., with anticoagulant)

  • Centrifuge

  • Analytical method for this compound quantification in plasma (e.g., LC-MS/MS)

Methodology:

  • Animal Acclimatization and Fasting:

    • Acclimatize the rats to the laboratory conditions for at least one week.

    • Fast the animals overnight (e.g., 12 hours) before dosing, with free access to water.

  • Dosing:

    • Divide the animals into groups (e.g., control group receiving the vehicle, and experimental groups receiving different this compound formulations).

    • Administer the formulation via oral gavage at a specific dose.

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of this compound in the plasma samples using a validated analytical method.

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using appropriate software.

    • Calculate the relative bioavailability of the test formulations compared to a control or reference formulation.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₁N₃O₅S[1][2][3]
Molecular Weight285.27 g/mol [1][3]
AppearanceYellow crystalline powderN/A
SolubilitySoluble in DMSO and Methanol[2][6]
Aqueous SolubilityPoor (specific data limited)General observation

Table 2: Comparison of Bioavailability Enhancement Strategies

Formulation StrategyPrincipleAdvantagesDisadvantages
Solid Dispersion Drug is dispersed in a hydrophilic carrier in an amorphous state, increasing solubility and dissolution rate.Established technology, significant improvement in dissolution.Potential for recrystallization upon storage, choice of carrier is critical.
SEDDS Lipid-based formulation that forms a micro/nanoemulsion in the GI tract, increasing drug solubilization.High drug loading capacity, can enhance lymphatic transport, bypasses first-pass metabolism to some extent.Potential for GI side effects with high surfactant concentrations, stability of the pre-concentrate can be an issue.
Nanocrystals Pure drug particles with a size in the nanometer range, increasing surface area and dissolution velocity.High drug loading, suitable for various administration routes.Can be challenging to stabilize, potential for particle aggregation.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation solubility Solubility Screening formulation_dev Formulation Preparation (Solid Dispersion, SEDDS, etc.) solubility->formulation_dev characterization In Vitro Characterization (Dissolution, Particle Size) formulation_dev->characterization animal_model Animal Model (e.g., Rats) characterization->animal_model Select Promising Formulations dosing Oral Administration animal_model->dosing sampling Blood Sampling dosing->sampling analysis LC-MS/MS Analysis sampling->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis

Caption: Workflow for developing and evaluating this compound formulations to improve bioavailability.

troubleshooting_workflow start Low In Vivo Bioavailability Observed solubility_check Assess Aqueous Solubility and Dissolution Rate start->solubility_check solubility_issue Solubility/Dissolution Limited? solubility_check->solubility_issue permeability_check Evaluate Intestinal Permeability (e.g., Caco-2) permeability_issue Permeability Limited? permeability_check->permeability_issue metabolism_check Investigate First-Pass Metabolism metabolism_issue High First-Pass Metabolism? metabolism_check->metabolism_issue solubility_issue->permeability_check No formulation_strategy Implement Formulation Strategy: - Solid Dispersion - SEDDS - Nanosizing solubility_issue->formulation_strategy Yes permeability_issue->metabolism_check No permeation_enhancers Consider Permeation Enhancers permeability_issue->permeation_enhancers Yes pro_drug Pro-drug Approach (if applicable) metabolism_issue->pro_drug Yes

References

Technical Support Center: Managing Nifuratel-Induced G2/M Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nifuratel- and its induction of G2/M cell cycle arrest.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound induces G2/M cell cycle arrest?

A1: this compound primarily induces G2/M cell cycle arrest through the upregulation of Growth Arrest and DNA Damage-inducible 45 alpha (GADD45A).[1][2] This leads to the inhibition of the Cyclin B1/CDK1 complex, a key regulator of the G2/M transition.[1] Additionally, this compound has been shown to inhibit the STAT3 signaling pathway, which can also contribute to cell cycle arrest and apoptosis in cancer cells.[3]

Q2: In which cell lines has this compound-induced G2/M arrest been observed?

A2: this compound-induced G2/M arrest has been documented in various cancer cell lines, including triple-negative breast cancer cell lines (MDA-MB-231 and MDA-MB-468) and human gastric cancer cell lines (SGC-7901 and BGC-823).[1][3][4]

Q3: What are the expected downstream effects of this compound treatment on key G2/M regulatory proteins?

A3: Treatment with this compound is expected to cause a dose-dependent decrease in the protein levels of Cyclin B1 and CDK1 (also known as cdc2).[1][5] This is a direct consequence of the upregulation of GADD45A, which disrupts the formation and activity of the Cyclin B1/CDK1 complex.[1]

Q4: Can the G2/M arrest induced by this compound be reversed?

A4: While this compound is shown to induce a stable G2/M arrest, the reversibility of this arrest upon drug removal is a key experimental consideration.[6] In many experimental systems utilizing cell cycle inhibitors, washing out the compound can allow cells to re-enter the cell cycle. To confirm this for this compound in your specific cell line, a washout experiment followed by time-course analysis of cell cycle progression via flow cytometry is recommended.

Q5: Does this compound induce apoptosis in addition to cell cycle arrest?

A5: Yes, studies have shown that this compound also induces apoptosis in a dose-dependent manner in cancer cells.[1][3][4] This is often observed concurrently with G2/M arrest and can be assessed by methods such as Annexin V/PI staining.

Troubleshooting Guides

Flow Cytometry Analysis of G2/M Arrest
Problem Possible Cause Suggested Solution
Poor resolution of G1, S, and G2/M peaks Improper cell fixation: Incomplete fixation can lead to DNA degradation and peak broadening.Ensure cells are fixed in cold 70% ethanol (B145695) for at least 30 minutes at 4°C. Vortex gently while adding ethanol to prevent clumping.
Cell clumping: Aggregates of cells will be interpreted as having higher DNA content, skewing the G2/M peak.Filter the cell suspension through a 40-70 µm cell strainer before analysis. Ensure single-cell suspension by gentle pipetting.
High flow rate: A high flow rate can increase the coefficient of variation (CV) of the peaks.Use a low flow rate during acquisition to improve resolution.[7]
High percentage of cells in the sub-G1 peak (indicative of apoptosis) This compound concentration is too high or incubation time is too long: This can lead to widespread apoptosis rather than a clear G2/M arrest.Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for observing G2/M arrest without excessive cell death.
Harsh cell handling: Excessive centrifugation speeds or vigorous vortexing can damage cells.Handle cells gently. Centrifuge at low speeds (e.g., 300-400 x g) for 5 minutes.
Unexpected shift in the G1 peak Instrument calibration issues: Incorrect voltage or compensation settings.Calibrate the flow cytometer using beads or a control cell line with a known cell cycle distribution.
This compound autofluorescence: Although not widely reported, some compounds can interfere with fluorescent dyes.Run an unstained this compound-treated control to check for any autofluorescence in the PI channel.
Western Blot Analysis of Cell Cycle Proteins
Problem Possible Cause Suggested Solution
Weak or no signal for Cyclin B1 or CDK1 Low protein expression: The cell line may have low endogenous levels of these proteins, or the this compound treatment may have significantly downregulated them.Increase the amount of protein loaded onto the gel (e.g., 30-50 µg). Use a positive control cell lysate known to express high levels of Cyclin B1 and CDK1 (e.g., cells synchronized in G2/M phase).
Inefficient protein transfer: Suboptimal transfer conditions can lead to poor protein transfer to the membrane.Optimize transfer time and voltage. Ensure good contact between the gel and the membrane. Use a pre-stained protein ladder to monitor transfer efficiency.
Primary antibody issue: The antibody may not be optimal for the target protein or may have lost activity.Use a validated antibody at the recommended dilution. Store antibodies correctly and avoid repeated freeze-thaw cycles.
High background Insufficient blocking: Non-specific antibody binding can obscure the target protein bands.Block the membrane for at least 1 hour at room temperature or overnight at 4°C with 5% non-fat milk or BSA in TBST.
Antibody concentration too high: Excessive primary or secondary antibody can lead to high background.Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio.
Inconsistent loading control (e.g., GAPDH, β-actin) levels Unequal protein loading: Inaccurate protein quantification or pipetting errors.Carefully quantify protein concentration using a reliable method (e.g., BCA assay) and ensure equal loading in each lane.
This compound may affect the expression of the loading control protein: Some treatments can alter the expression of housekeeping genes.Validate your loading control by testing another housekeeping protein to ensure its expression is not affected by this compound treatment.

Quantitative Data Summary

Table 1: Effect of this compound on Cell Cycle Distribution in Triple-Negative Breast Cancer Cells (MDA-MB-231)

This compound Concentration (µM)% G1 Phase% S Phase% G2/M Phase
055.3 ± 2.525.1 ± 1.819.6 ± 1.2
12.548.2 ± 3.120.5 ± 2.231.3 ± 2.7
2535.7 ± 2.815.3 ± 1.949.0 ± 3.5
5022.1 ± 1.910.8 ± 1.567.1 ± 4.1

Data are presented as mean ± standard deviation from three independent experiments. Cells were treated for 48 hours.[1][4]

Table 2: Effect of this compound on Cell Cycle Distribution in Human Gastric Cancer Cells (SGC-7901)

This compound Concentration (µM)% G1 Phase% S Phase% G2/M Phase
060.2 ± 3.122.5 ± 2.017.3 ± 1.5
5052.1 ± 2.818.9 ± 1.729.0 ± 2.3
10041.5 ± 3.514.2 ± 1.444.3 ± 3.8
20028.9 ± 2.29.8 ± 1.161.3 ± 4.5

Data are presented as mean ± standard deviation. Cells were treated for 24 hours.[3]

Experimental Protocols

Protocol 1: Analysis of Cell Cycle by Propidium Iodide (PI) Staining and Flow Cytometry

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with the desired concentrations of this compound (and a vehicle control, DMSO) for the chosen duration (e.g., 24 or 48 hours).

  • Harvest cells by trypsinization and collect them in a 15 mL conical tube.

  • Centrifuge at 300 x g for 5 minutes. Aspirate the supernatant.

  • Wash the cell pellet once with 5 mL of cold PBS and centrifuge again.

  • Resuspend the cell pellet in 500 µL of cold PBS.

  • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate at 4°C for at least 30 minutes (or overnight).

  • Centrifuge the fixed cells at 500 x g for 5 minutes. Aspirate the ethanol.

  • Wash the cell pellet with 5 mL of PBS and centrifuge.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.

  • Use cell cycle analysis software to quantify the percentage of cells in G1, S, and G2/M phases.

Protocol 2: Western Blot Analysis of Cyclin B1 and CDK1

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Cyclin B1, anti-CDK1, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add ECL substrate and capture the signal using an imaging system.

  • Quantify band intensities and normalize to the loading control.

Visualizations

Nifuratel_G2M_Arrest_Pathway This compound This compound GADD45A GADD45A This compound->GADD45A Upregulates CyclinB1_CDK1 Cyclin B1 / CDK1 Complex GADD45A->CyclinB1_CDK1 Inhibits G2M_Transition G2/M Transition CyclinB1_CDK1->G2M_Transition Promotes Cell_Cycle_Arrest G2/M Arrest G2M_Transition->Cell_Cycle_Arrest Blocked

Caption: this compound-induced G2/M cell cycle arrest signaling pathway.

Flow_Cytometry_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition & Analysis Cell_Culture Cell Culture & This compound Treatment Harvesting Harvesting & Washing Cell_Culture->Harvesting Fixation Fixation (70% Ethanol) Harvesting->Fixation Staining PI/RNase Staining Fixation->Staining Flow_Cytometer Flow Cytometer Acquisition Staining->Flow_Cytometer Gating Gating & Doublet Discrimination Flow_Cytometer->Gating Analysis Cell Cycle Analysis Software Gating->Analysis Results Results: % in G1, S, G2/M Analysis->Results

Caption: Experimental workflow for cell cycle analysis by flow cytometry.

Troubleshooting_Logic Start Unexpected Results in This compound Experiment Check_Flow Flow Cytometry Issue? Start->Check_Flow Check_WB Western Blot Issue? Start->Check_WB Poor_Peaks Poor Peak Resolution Check_Flow->Poor_Peaks Yes High_SubG1 High Sub-G1 Population Check_Flow->High_SubG1 No Weak_Signal Weak/No WB Signal Check_WB->Weak_Signal Yes High_BG High WB Background Check_WB->High_BG No Solution_Flow Review Fixation, Clumping, Flow Rate Poor_Peaks->Solution_Flow Solution_Apoptosis Optimize Drug Dose/Time High_SubG1->Solution_Apoptosis Solution_WB_Signal Check Protein Load, Transfer, Antibody Weak_Signal->Solution_WB_Signal Solution_WB_BG Optimize Blocking, Antibody Dilution High_BG->Solution_WB_BG

Caption: Logical troubleshooting workflow for this compound experiments.

References

Nifuratel Technical Support Center: Light Sensitivity and Proper Laboratory Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the light sensitivity of Nifuratel and the proper procedures for its handling in a laboratory setting. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My recent batch of this compound solution seems to have lost potency. Could light exposure be the cause?

A1: Yes, exposure to light is a potential cause for the loss of potency in this compound solutions. This compound, like many nitrofuran derivatives, can be susceptible to photodegradation. It is crucial to protect this compound, both in its solid form and in solution, from light to ensure its stability and efficacy.

Troubleshooting Steps:

  • Review Storage Conditions: Confirm that the primary container for your this compound raw material is opaque or amber-colored and stored in a dark place. Solutions should be prepared in amber glassware or vessels wrapped in aluminum foil.

  • Minimize Exposure During Experiments: During experimental procedures, minimize the exposure of this compound solutions to ambient and direct light. Use low-light conditions when possible and cover solutions between steps.

  • Conduct a Purity Check: If you suspect degradation, a purity analysis using a validated stability-indicating HPLC method is recommended to assess the integrity of your this compound stock.

Q2: What are the recommended storage conditions for this compound and its solutions?

A2: To maintain the stability and integrity of this compound, the following storage conditions are recommended:

FormRecommended Storage Conditions
Solid (Powder) Store in a well-closed, light-resistant container at controlled room temperature.
Solutions Prepare fresh as needed. If short-term storage is necessary, store in amber glass vials or foil-wrapped containers at 2-8°C and protected from light. For longer-term storage, aliquoting and freezing at -20°C or below in light-protected containers may be considered, but stability under these conditions should be validated for your specific solvent and concentration.

Q3: Are there specific wavelengths of light that are particularly damaging to this compound?

A3: While specific quantitative data on the degradation of this compound under various wavelengths is not extensively published, compounds with similar structures, such as other nitrofurans, are known to be sensitive to ultraviolet (UV) and visible light.[1] Photodegradation is often initiated by the absorption of light in the UV-A (320-400 nm) and UV-B (290-320 nm) regions. Therefore, it is prudent to protect this compound from all sources of UV and broad-spectrum visible light.

Q4: How can I perform a forced degradation study to assess the photostability of my this compound formulation?

A4: A forced degradation study for photostability should be conducted according to the International Council for Harmonisation (ICH) Q1B guidelines.[2][3][4][5] This involves exposing the drug substance or product to specific light conditions to evaluate its sensitivity.

Troubleshooting a Forced Degradation Study:

  • Inadequate Degradation: If you observe minimal degradation, ensure your light source provides the recommended total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[2][4] You may need to increase the exposure time or intensity.

  • Excessive Degradation: If the degradation is too extensive, reduce the exposure time. The goal is to achieve a detectable level of degradation (typically 5-20%) to identify degradation products without completely destroying the parent compound.[2]

  • Lack of Reproducibility: Ensure consistent sample presentation to the light source. The distance from the light source and the thickness of the sample layer should be uniform across experiments. Use a validated chemical actinometric system or calibrated radiometers/lux meters to ensure consistent light exposure.[5]

Experimental Protocols

Protocol 1: General Handling of this compound in the Laboratory

This protocol outlines the basic steps for handling this compound to minimize light-induced degradation.

Methodology:

  • Work Area Preparation: Whenever possible, conduct work with this compound in an area with reduced ambient light. Use amber or red lighting if the experimental setup allows.

  • Weighing: Weigh solid this compound quickly and avoid prolonged exposure to direct overhead lighting.

  • Solution Preparation: Dissolve this compound in the desired solvent using amber volumetric flasks or flasks wrapped in aluminum foil.

  • Experimental Procedures: During the experiment, keep all vessels containing this compound solutions covered with aluminum foil or in light-blocking containers.

  • Analytical Procedures: If using techniques like HPLC or spectrophotometry, use amber autosampler vials or protect the vials from light while in the sample tray.

Protocol 2: Forced Photostability Degradation Study of this compound

This protocol provides a general framework for conducting a forced degradation study on this compound based on ICH Q1B guidelines.

Methodology:

  • Sample Preparation:

    • Solid State: Spread a thin layer of this compound powder (approximately 1-3 mm thick) in a suitable chemically inert, transparent container (e.g., a petri dish).

    • Solution State: Prepare a solution of this compound in a relevant solvent (e.g., water, methanol, or a buffer used in your formulation) in a chemically inert, transparent container (e.g., a quartz cuvette or vial).

  • Control Sample: Prepare an identical set of samples and wrap them completely in aluminum foil to serve as dark controls. This will help differentiate between photolytic and thermal degradation.

  • Light Exposure:

    • Place the test and control samples in a photostability chamber equipped with a light source that meets ICH Q1B specifications (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).

    • Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis:

    • At appropriate time intervals, withdraw samples from both the light-exposed and dark control groups.

    • Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of this compound and detect the formation of any degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation of this compound in the light-exposed samples compared to the dark controls.

    • Characterize any significant degradation products using techniques such as LC-MS/MS and NMR to elucidate their structures.

Data Presentation

The following table summarizes the recommended light exposure conditions for confirmatory photostability studies as per ICH Q1B guidelines.

ParameterRecommended Exposure
Overall Illumination ≥ 1.2 million lux hours
Near Ultraviolet Energy ≥ 200 watt-hours / square meter

Table 1: ICH Q1B Recommended Light Exposure for Photostability Studies.

Signaling Pathways and Experimental Workflows

This compound's Impact on Cellular Signaling

Recent research has identified this compound as an inhibitor of specific cellular signaling pathways, which may contribute to its therapeutic effects beyond its antimicrobial properties.

1. STAT3 Signaling Pathway Inhibition: this compound has been shown to inhibit the IL-6-induced activation of the STAT3 signaling pathway in gastric cancer cells.[6] This inhibition can lead to reduced cell proliferation and induction of apoptosis.

STAT3_Pathway IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R binds JAK JAK IL6R->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (dimerization) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates to This compound This compound This compound->JAK inhibits GeneTranscription Gene Transcription (Proliferation, Anti-apoptosis) Nucleus->GeneTranscription induces

Caption: this compound inhibits the IL-6-mediated STAT3 signaling pathway.

2. FcεRI-Mediated Signaling Pathway in Mast Cells: this compound has also been found to inhibit the FcεRI-mediated signaling pathway in mast cells, suggesting its potential in treating mast cell-mediated allergic responses. It appears to act by inhibiting the phosphorylation of Syk.

FceRI_Pathway Antigen Antigen IgE IgE Antigen->IgE cross-links FceRI FcεRI IgE->FceRI Lyn Lyn FceRI->Lyn activates Syk Syk FceRI->Syk recruits Lyn->FceRI phosphorylates ITAMs pSyk p-Syk Syk->pSyk autophosphorylation Downstream Downstream Signaling (LAT, Akt, MAPKs) pSyk->Downstream Degranulation Degranulation (Release of mediators) Downstream->Degranulation This compound This compound This compound->Syk inhibits phosphorylation

Caption: this compound inhibits Syk phosphorylation in the FcεRI pathway.

Experimental Workflow for Photostability Assessment

The following diagram illustrates a typical workflow for assessing the photostability of this compound.

Photostability_Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure (ICH Q1B) cluster_analysis Analysis cluster_evaluation Data Evaluation Solid This compound (Solid) PhotostabilityChamber Photostability Chamber (Visible & UV Light) Solid->PhotostabilityChamber DarkControl Dark Control (Wrapped in Foil) Solid->DarkControl Solution This compound (Solution) Solution->PhotostabilityChamber Solution->DarkControl HPLC Stability-Indicating HPLC PhotostabilityChamber->HPLC DarkControl->HPLC LCMS LC-MS/MS for Degradant Identification HPLC->LCMS Degradation Calculate % Degradation HPLC->Degradation Pathway Elucidate Degradation Pathway LCMS->Pathway

Caption: Workflow for this compound photostability testing.

References

Validation & Comparative

Nifuratel vs. Metronidazole: An In Vitro Efficacy Analysis Against Trichomonas vaginalis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro efficacy of nifuratel (B1678861) and metronidazole (B1676534) against Trichomonas vaginalis, the causative agent of trichomoniasis. The information presented is based on published experimental data to assist researchers and professionals in drug development in understanding the nuances of these two antimicrobial agents.

Quantitative Efficacy Data

The in vitro activity of this compound and metronidazole against T. vaginalis has been evaluated in several studies. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Trichomonacidal Concentration (MTC) or Minimum Lethal Concentration (MLC) data from a key comparative study and other relevant research.

A direct comparative study by Korner and Jensen (1976) assessed the susceptibility of 63 clinical isolates of T. vaginalis to this compound, metronidazole, and tinidazole. The study found no significant difference in the potency of the three drugs in vitro.[1]

Table 1: Comparative In Vitro Efficacy of this compound and Metronidazole against Trichomonas vaginalis

DrugInoculum Size (organisms/mL)Median MIC (μg/mL)Median MTC (μg/mL)
This compound10,0000.10.6
Metronidazole10,0000.10.6
This compound100,0001.03.3
Metronidazole100,0001.03.3

Source: Korner and Jensen, 1976[1]

It is important to note that the efficacy of metronidazole can be influenced by the presence of oxygen. In vitro studies have shown that the MLC of metronidazole is significantly lower under anaerobic conditions compared to aerobic conditions.[2]

Table 2: In Vitro Susceptibility of T. vaginalis to Metronidazole Under Aerobic and Anaerobic Conditions

ConditionSusceptibility StatusGeometric Mean MLC (μg/mL)
AerobicCured Isolates (n=146)24.1
Treatment-Resistant Isolates (n=53)195.5
AnaerobicCured Isolates (n=146)1.6
Treatment-Resistant Isolates (n=53)5.05

Source: Müller et al., 1988[2]

Experimental Protocols

The following section details a generalized experimental protocol for determining the in vitro susceptibility of T. vaginalis to antimicrobial agents, based on methodologies described in the cited literature.[1]

In Vitro Susceptibility Testing of Trichomonas vaginalis

1. Organism and Culture Conditions:

  • Isolates: Clinical isolates of T. vaginalis are obtained from vaginal swabs.

  • Culture Medium: The isolates are cultured in a specialized medium, such as Diamond's medium, which supports the growth of trichomonads.

  • Incubation: Cultures are incubated at 37°C. Both aerobic and anaerobic conditions can be used for testing, with anaerobic conditions more closely mimicking the physiological environment of the vagina.

2. Inoculum Preparation:

  • A standardized inoculum of T. vaginalis is prepared from a fresh culture. The concentration of the inoculum is a critical factor, with common concentrations being 10,000 or 100,000 organisms/mL.[1]

3. Drug Dilutions:

  • Stock solutions of this compound and metronidazole are prepared and serially diluted in the culture medium to achieve a range of concentrations for testing.

4. Susceptibility Assay (Tube Dilution Method):

  • The standardized inoculum is added to tubes containing the various drug dilutions.

  • Control tubes containing the inoculum without any drug are also prepared.

  • The tubes are incubated for a specified period, typically 48 hours.

5. Determination of MIC and MTC:

  • MIC (Minimum Inhibitory Concentration): After incubation, the tubes are examined microscopically to determine the lowest concentration of the drug that inhibits the growth of the trichomonads. This is characterized by the absence of motile organisms.

  • MTC (Minimum Trichomonacidal Concentration) / MLC (Minimum Lethal Concentration): To determine the MTC/MLC, an aliquot from the tubes showing no motile organisms is subcultured into fresh, drug-free medium. The lowest concentration of the drug from which no growth occurs in the subculture is considered the MTC/MLC.

Mechanisms of Action

The trichomonacidal activity of both this compound and metronidazole relies on the anaerobic metabolic pathways within T. vaginalis.

Metronidazole Mechanism of Action

Metronidazole is a prodrug that requires reductive activation to exert its cytotoxic effects. This process is highly effective in anaerobic organisms like T. vaginalis.

metronidazole_mechanism cluster_cell Trichomonas vaginalis Cell Metronidazole Metronidazole (Prodrug) ActivatedMetronidazole Activated Metronidazole (Cytotoxic Nitro Radical Anion) Metronidazole->ActivatedMetronidazole Reductive Activation DNA T. vaginalis DNA ActivatedMetronidazole->DNA Interaction DamagedDNA DNA Damage (Strand Breakage) DNA->DamagedDNA CellDeath Cell Death DamagedDNA->CellDeath PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) Ferredoxin_red Ferredoxin (reduced) PFOR->Ferredoxin_red Electron Transfer Ferredoxin_ox Ferredoxin (oxidized) Ferredoxin_red->Metronidazole e- Ferredoxin_red->Ferredoxin_ox

Caption: Metronidazole's mechanism of action in T. vaginalis.

This compound Mechanism of Action

This compound, a nitrofuran derivative, also undergoes reductive activation within the microbial cell to produce reactive intermediates that are cytotoxic.

nifuratel_mechanism cluster_cell Trichomonas vaginalis Cell This compound This compound (Prodrug) ReactiveIntermediates Reactive Intermediates This compound->ReactiveIntermediates Reductive Activation DNA T. vaginalis DNA ReactiveIntermediates->DNA Enzymes Essential Enzyme Systems ReactiveIntermediates->Enzymes DamagedDNA DNA Damage DNA->DamagedDNA InhibitedEnzymes Enzyme Inhibition Enzymes->InhibitedEnzymes CellDeath Cell Death DamagedDNA->CellDeath InhibitedEnzymes->CellDeath Nitroreductases Nitroreductases Nitroreductases->this compound e-

Caption: this compound's multi-faceted mechanism of action.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro susceptibility testing of T. vaginalis.

experimental_workflow start Start: Obtain Clinical Isolate of T. vaginalis culture Culture Isolate in Diamond's Medium start->culture prepare_inoculum Prepare Standardized Inoculum (e.g., 10^4 or 10^5 organisms/mL) culture->prepare_inoculum assay_setup Inoculate Drug Dilutions with T. vaginalis prepare_inoculum->assay_setup prepare_dilutions Prepare Serial Dilutions of this compound & Metronidazole prepare_dilutions->assay_setup incubation Incubate at 37°C for 48 hours assay_setup->incubation mic_determination Determine MIC: Lowest concentration with no motile organisms incubation->mic_determination mtc_setup Subculture from MIC tubes to drug-free medium mic_determination->mtc_setup mtc_incubation Incubate subcultures mtc_setup->mtc_incubation mtc_determination Determine MTC/MLC: Lowest concentration with no subsequent growth mtc_incubation->mtc_determination end End: Comparative Efficacy Data mtc_determination->end

Caption: Workflow for T. vaginalis susceptibility testing.

References

Nifuratel's Potent In Vitro Activity Against Atopobium vaginae: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of in vitro studies demonstrates Nifuratel's efficacy against Atopobium vaginae, a key pathogen in bacterial vaginosis (BV). When compared to standard therapies such as metronidazole (B1676534) and clindamycin (B1669177), this compound exhibits a favorable profile, effectively targeting pathogenic bacteria while preserving the beneficial lactobacilli crucial for a healthy vaginal microbiome.

Atopobium vaginae is increasingly recognized for its significant role in the pathogenesis and recurrence of bacterial vaginosis.[1][2] Its intrinsic resistance to metronidazole is often implicated in treatment failures.[1][3] This guide provides a comparative analysis of this compound's activity against A. vaginae, supported by experimental data and detailed methodologies for researchers and drug development professionals.

Comparative Efficacy: this compound vs. Alternatives

In vitro studies consistently highlight this compound's potent activity against Atopobium vaginae. The Minimum Inhibitory Concentration (MIC) for this compound against A. vaginae typically ranges from 0.125 to 1 µg/mL.[1][4][5] This demonstrates a high level of antimicrobial activity.

In contrast, metronidazole, a first-line treatment for BV, shows significantly less effectiveness against A. vaginae in vitro, with MIC values ranging from 8 to over 256 µg/mL.[1][4][5] While clindamycin also exhibits potent activity against A. vaginae, with MICs often below 0.125 µg/mL, its broad spectrum of activity can negatively impact beneficial vaginal lactobacilli.[1][4] this compound, however, has been shown to not affect the normal lactobacterial flora, a crucial advantage in maintaining a healthy vaginal ecosystem and reducing the risk of recurrence.[1][4][6]

The table below summarizes the in vitro activity of this compound and its comparators against key vaginal bacteria.

Antimicrobial AgentAtopobium vaginae MIC Range (µg/mL)Gardnerella vaginalis ActivityEffect on Lactobacilli
This compound 0.125 - 1[1][4][5]Highly Active[1][6]No significant effect[1][4][6]
Metronidazole 8 - >256[1][4][5][7]Partially Active[1]No significant effect[1]
Clindamycin <0.016 - <0.125[1][4][7]Active[1][4]Inhibits growth[1][4]

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MIC) is crucial for assessing the in vitro activity of antimicrobial agents. The following is a detailed methodology for MIC determination against Atopobium vaginae based on established protocols such as those from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the MIC of antimicrobial agents against anaerobic bacteria.

1. Preparation of Media and Reagents:

  • Growth Medium: Use a suitable broth medium for anaerobic bacteria, such as Brucella broth supplemented with 5% laked sheep blood, 5 µg/mL hemin, and 1 µg/mL vitamin K1.

  • Antimicrobial Stock Solutions: Prepare stock solutions of this compound, metronidazole, and clindamycin in an appropriate solvent at a high concentration.

  • 96-Well Microtiter Plates: Use sterile U-bottom 96-well plates.

2. Inoculum Preparation:

  • Culture Atopobium vaginae on a suitable agar (B569324) medium, such as Columbia agar with 5% sheep blood, in an anaerobic chamber at 37°C for 48-72 hours.

  • Harvest several colonies and suspend them in the supplemented Brucella broth.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ CFU/mL.

  • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Antimicrobial Dilution Series:

  • Perform serial twofold dilutions of each antimicrobial agent in the supplemented Brucella broth directly in the 96-well plates to achieve a range of concentrations. A typical range for this compound would be from 0.06 to 64 µg/mL.

4. Inoculation and Incubation:

  • Inoculate each well (containing 100 µL of the diluted antimicrobial agent) with 100 µL of the standardized bacterial suspension.

  • Include a growth control well (containing broth and inoculum but no antimicrobial) and a sterility control well (containing broth only).

  • Incubate the plates in an anaerobic atmosphere at 37°C for 48 to 72 hours.

5. MIC Determination:

  • After incubation, visually inspect the plates for turbidity.

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

MIC_Workflow cluster_prep Preparation cluster_inoculum Inoculum Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Media Prepare Supplemented Brucella Broth Dilution Serial Dilution of Antimicrobials in Plate Media->Dilution Antimicrobial Prepare Antimicrobial Stock Solutions Antimicrobial->Dilution Culture Culture A. vaginae (48-72h, anaerobic) Suspension Create Bacterial Suspension Culture->Suspension Standardize Adjust to 0.5 McFarland Standard Suspension->Standardize Inoculate Inoculate Wells with Bacterial Suspension Standardize->Inoculate Dilution->Inoculate Incubate Incubate Plate (48-72h, 37°C, anaerobic) Inoculate->Incubate Read Read MIC (Lowest concentration with no visible growth) Incubate->Read

Workflow for Broth Microdilution MIC Assay

Signaling Pathways and Logical Relationships

The rationale for selecting an antimicrobial agent for bacterial vaginosis extends beyond its direct bactericidal or bacteriostatic effects. The ideal agent should target the primary pathogens while minimizing disruption to the protective commensal flora. The following diagram illustrates the logical relationship in evaluating antimicrobial agents for BV.

BV_Treatment_Logic BV Bacterial Vaginosis Pathogens Overgrowth of Pathogens (e.g., A. vaginae, G. vaginalis) BV->Pathogens characterized by Lacto Depletion of Lactobacilli BV->Lacto characterized by Antimicrobial Antimicrobial Therapy Pathogens->Antimicrobial Lacto->Antimicrobial This compound This compound Antimicrobial->this compound Metronidazole Metronidazole Antimicrobial->Metronidazole Clindamycin Clindamycin Antimicrobial->Clindamycin Eradicate Eradicate Pathogens This compound->Eradicate High Activity Preserve Preserve Lactobacilli This compound->Preserve No significant effect Metronidazole->Eradicate Low Activity vs. A. vaginae Metronidazole->Preserve No significant effect Clindamycin->Eradicate High Activity Clindamycin->Preserve Inhibitory Effect Resolution Resolution of BV & Reduced Recurrence Eradicate->Resolution Preserve->Resolution

Logical Evaluation of BV Antimicrobials

References

Nifuratel versus Clindamycin: A Comparative Analysis of Their Activity on Vaginal Lactobacilli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The maintenance of a healthy vaginal microbiome, dominated by Lactobacillus species, is crucial for female reproductive health. Therapeutic interventions for vaginal infections, such as bacterial vaginosis (BV), should ideally target pathogenic bacteria while preserving the protective lactobacilli. This guide provides an objective comparison of the in vitro activity of two antimicrobial agents, nifuratel (B1678861) and clindamycin (B1669177), on vaginal lactobacilli, supported by experimental data.

Data Summary

The following table summarizes the minimum inhibitory concentrations (MICs) of this compound and clindamycin against vaginal Lactobacillus species as reported in key studies. A lower MIC value indicates greater antimicrobial activity.

Antimicrobial AgentLactobacillus SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Key Findings
This compound Lactobacillus spp. (mixed species)8 to >256>256>256Generally not effective against a range of lactobacilli.[1][2][3]
L. iners (3 strains)8, 16, 256--Showed some activity against L. iners.[1][2][3]
Clindamycin Lactobacillus spp. (mixed species)0.125 to 1--Highly active against all tested Lactobacillus strains.[1][2][3]
Lactobacillus spp. (6 strains)---Mean MIC of 1000 µg/mL; bacteriostatic effect at 125-250 µg/mL.[4][5][6]

Experimental Protocols

The data presented above are primarily derived from in vitro susceptibility testing. A representative experimental methodology is the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

MIC Determination via Broth Microdilution

1. Bacterial Strains and Culture Conditions:

  • A diverse panel of clinical and reference strains of vaginal Lactobacillus species is selected.

  • Strains are cultured on appropriate media, such as de Man, Rogosa and Sharpe (MRS) agar (B569324) or Columbia agar with 5% sheep blood, under anaerobic conditions at 37°C.

2. Preparation of Inoculum:

  • Bacterial colonies are suspended in a suitable broth (e.g., Schaedler broth or MRS broth) to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to obtain a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.

3. Antimicrobial Agent Preparation:

  • Stock solutions of this compound and clindamycin are prepared and serially diluted in a cation-adjusted Mueller-Hinton broth or other appropriate broth to yield a range of concentrations to be tested.

4. MIC Assay:

  • The assay is performed in 96-well microtiter plates. Each well contains a specific concentration of the antimicrobial agent and the standardized bacterial inoculum.

  • Control wells containing only the inoculum (growth control) and only the medium (sterility control) are included.

  • The plates are incubated anaerobically at 37°C for 48 hours.

5. Interpretation of Results:

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

  • MIC50 and MIC90 values, representing the concentrations required to inhibit 50% and 90% of the tested isolates, respectively, are then determined.

Comparative Effects on Vaginal Microbiome

The differential activity of this compound and clindamycin on vaginal lactobacilli has significant implications for the treatment of bacterial vaginosis. While both drugs are effective against BV-associated pathogens, their impact on the protective flora differs substantially.

G cluster_0 Vaginal Microbiome in Bacterial Vaginosis cluster_1 Treatment cluster_2 Post-Treatment Vaginal Microbiome BV Pathogens BV Pathogens This compound This compound BV Pathogens->this compound Inhibited Clindamycin Clindamycin BV Pathogens->Clindamycin Inhibited Lactobacilli Lactobacilli Lactobacilli->this compound Preserved Lactobacilli->Clindamycin Inhibited Restored Healthy Microbiome Restored Healthy Microbiome This compound->Restored Healthy Microbiome Depleted Lactobacilli Depleted Lactobacilli Clindamycin->Depleted Lactobacilli

Caption: Comparative impact of this compound and Clindamycin on the vaginal microbiome.

Conclusion

The available in vitro data indicate a significant difference in the activity of this compound and clindamycin against vaginal lactobacilli. This compound demonstrates minimal activity against a broad range of Lactobacillus species, suggesting it is largely sparing of this protective flora.[1][2][3][7] In contrast, clindamycin is highly active against lactobacilli, which may lead to their depletion and potentially disrupt the vaginal ecosystem.[1][2][3][7] This differential selectivity is a critical consideration for the development and prescription of treatments for bacterial vaginosis, where the ultimate goal is not only to eradicate pathogens but also to facilitate the restoration of a healthy, lactobacilli-dominated vaginal environment. Further clinical studies are warranted to confirm these in vitro findings and their implications for treatment outcomes and recurrence rates.

References

Nifuratel's Efficacy in the Face of Antibiotic Resistance: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the landscape of antibiotic resistance is paramount. This guide provides a comparative analysis of Nifuratel's performance against other antibiotics, with a focus on cross-resistance, supported by experimental data.

This compound (B1678861), a nitrofuran derivative, demonstrates a broad spectrum of antimicrobial activity, encompassing antibacterial, antiprotozoal, and antifungal properties.[1] Its multifaceted mechanism of action, which involves the inhibition of microbial nucleic acid synthesis and disruption of cell membrane integrity, suggests a lower likelihood of cross-resistance with other antibiotic classes.[1] This guide delves into the available in vitro data to compare this compound's efficacy against key vaginal pathogens, particularly in the context of resistance to commonly used antibiotics like metronidazole (B1676534) and clindamycin (B1669177).

Quantitative Comparison of In Vitro Activity

The following tables summarize the minimum inhibitory concentration (MIC) data from a key in vitro study, providing a direct comparison of this compound with metronidazole and clindamycin against bacteria associated with bacterial vaginosis (BV).

Organism Antibiotic MIC Range (µg/mL) MIC₅₀ (µg/mL) MIC₉₀ (µg/mL)
Gardnerella vaginalisThis compound<0.125 - 412
Metronidazole<0.125 - 25664128
Clindamycin<0.125 - 0.50.1250.25
Atopobium vaginaeThis compound<0.125 - 10.250.5
Metronidazole8 - 25664128
Clindamycin<0.125<0.125<0.125
Lactobacillus spp.This compound8 - >256>256>256
Metronidazole>256>256>256
Clindamycin0.125 - 10.251

Data sourced from Togni G, et al. (2011).[2][3]

Key Observations from the Data:

  • High Activity against Key BV Pathogens: this compound demonstrates high in vitro activity against both Gardnerella vaginalis and Atopobium vaginae, two of the primary bacteria associated with bacterial vaginosis.[2][3]

  • Superiority over Metronidazole for A. vaginae: Notably, this compound is significantly more active against Atopobium vaginae than metronidazole.[2][3] A. vaginae is often associated with recurrent BV and is known to be less susceptible to metronidazole.

  • Efficacy against Metronidazole-Resistant Phenotypes: The broad MIC range of metronidazole against both G. vaginalis and A. vaginae (up to 256 µg/mL) indicates the presence of resistant strains in the tested sample.[2][3] this compound's consistently low MIC values against these pathogens suggest its effectiveness against strains that may be resistant to metronidazole.

  • Preservation of Vaginal Flora: Both this compound and metronidazole show poor activity against the beneficial Lactobacillus species, which is advantageous for maintaining a healthy vaginal microbiome.[2][3] In contrast, clindamycin is highly active against lactobacilli, which can disrupt the natural vaginal flora.[2][3]

Experimental Protocols

The data presented above was generated using the following methodology, as described in the cited literature.[2]

Antimicrobial Susceptibility Testing:

The in vitro activity of this compound, metronidazole, and clindamycin was determined using the agar (B569324) dilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Antibiotic Solutions: Stock solutions of this compound and metronidazole were prepared in dimethyl sulfoxide (B87167) (DMSO), while clindamycin was dissolved in water. Serial two-fold dilutions were then made to achieve the final desired concentrations.

  • Inoculum Preparation: Bacterial isolates were cultured on appropriate media (e.g., Columbia blood agar) under suitable atmospheric conditions (anaerobic for A. vaginae and CO₂-enriched for G. vaginalis and Lactobacillus spp.). Colonies were then suspended in Brucella broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Agar Plate Preparation and Inoculation: The prepared antibiotic dilutions were incorporated into the agar medium. The bacterial suspensions were then inoculated onto the surface of the agar plates.

  • Incubation: The plates were incubated under the appropriate atmospheric and temperature conditions for a specified period.

  • Determination of MIC: The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible growth of the bacteria.

Visualizing Mechanisms and Workflows

To further illustrate the concepts discussed, the following diagrams are provided.

G cluster_this compound This compound cluster_bacterium Bacterial Cell cluster_effects Antimicrobial Effects This compound This compound Prodrug Nitroreductases Bacterial Nitroreductases This compound->Nitroreductases Enters cell and is activated by ReactiveIntermediates Reactive Nitro Intermediates Nitroreductases->ReactiveIntermediates Generates DNA Bacterial DNA ReactiveIntermediates->DNA Damage Ribosomes Ribosomes ReactiveIntermediates->Ribosomes Inhibit CellMembrane Cell Membrane ReactiveIntermediates->CellMembrane Disrupt DNADamage DNA Damage & Inhibition of Synthesis DNA->DNADamage ProteinInhibition Inhibition of Protein Synthesis Ribosomes->ProteinInhibition MembraneDisruption Cell Membrane Disruption CellMembrane->MembraneDisruption CellDeath Bacterial Cell Death DNADamage->CellDeath ProteinInhibition->CellDeath MembraneDisruption->CellDeath

Caption: Mechanism of action of this compound.

G start Start: Obtain Bacterial Isolates prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Plates with Bacterial Suspension prep_inoculum->inoculate prep_plates Prepare Agar Plates with Serial Dilutions of Antibiotics prep_plates->inoculate incubate Incubate Plates under Appropriate Conditions inoculate->incubate read_results Read Plates and Determine MIC (Lowest concentration with no growth) incubate->read_results end End: MIC Value Obtained read_results->end

Caption: Experimental workflow for MIC determination.

Conclusion

The available in vitro evidence strongly suggests a lack of cross-resistance between this compound and metronidazole, particularly for key pathogens in bacterial vaginosis such as Atopobium vaginae. This compound's distinct, multi-targeted mechanism of action provides a plausible explanation for its efficacy against strains that may be resistant to other antibiotics. While more direct comparative studies on well-characterized resistant isolates would be beneficial, the current data positions this compound as a potent therapeutic option, especially in cases of suspected or confirmed metronidazole resistance. Its high activity against the primary BV-associated pathogens, coupled with its preservation of the beneficial Lactobacillus flora, underscores its potential as a first-line or alternative treatment for bacterial vaginosis.

References

A Head-to-Head Comparison of the Antimicrobial Spectrum of Nifuratel and Nitrofurantoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antimicrobial agents, the nitrofurans Nifuratel (B1678861) and Nitrofurantoin (B1679001) hold a significant place, particularly in the treatment of genitourinary tract infections. While both share a common chemical backbone, their antimicrobial spectra exhibit notable differences. This guide provides an objective, data-driven comparison of the in vitro activity of this compound and Nitrofurantoin against a range of clinically relevant microorganisms.

Mechanism of Action: A Shared Pathway with Divergent Consequences

Both this compound and Nitrofurantoin are prodrugs that require intracellular activation by bacterial nitroreductases.[1] These enzymes, part of the bacterial flavoprotein system, reduce the nitro group of the drugs, generating highly reactive electrophilic intermediates.[2][3] These intermediates then exert their antimicrobial effects through a multi-targeted approach, including:

  • DNA and RNA Damage: The reactive metabolites can cause strand breakage and other damage to microbial nucleic acids, inhibiting replication and transcription.[3]

  • Inhibition of Protein Synthesis: The intermediates can bind to ribosomal proteins, disrupting the synthesis of essential proteins.[2][3]

  • Disruption of Metabolic Pathways: Key enzymes involved in cellular respiration and carbohydrate metabolism are inhibited.[1]

This multifaceted mechanism of action is thought to contribute to the low incidence of acquired resistance to nitrofurans.[1]

While the core mechanism is similar, this compound is suggested to have a broader impact, additionally disrupting the integrity of the microbial cell membrane, which is particularly relevant for its antifungal activity.[4]

Diagrammatic Representation of the General Mechanism of Action for Nitrofurans

Nitrofuran Mechanism of Action Nitrofuran_Prodrug Nitrofuran Prodrug (this compound / Nitrofurantoin) Bacterial_Cell Bacterial Cell Nitrofuran_Prodrug->Bacterial_Cell Uptake Bacterial_Nitroreductases Bacterial Nitroreductases (e.g., NfsA, NfsB) Reactive_Intermediates Reactive Intermediates (e.g., nitroso and hydroxylamino derivatives) Bacterial_Nitroreductases->Reactive_Intermediates Reduction Cellular_Targets Multiple Cellular Targets DNA_RNA DNA & RNA Damage (Inhibition of replication & transcription) Ribosomal_Proteins Ribosomal Proteins (Inhibition of protein synthesis) Metabolic_Enzymes Metabolic Enzymes (e.g., pyruvate (B1213749) metabolism) Cell_Death Bactericidal/Bacteriostatic Effect DNA_RNA->Cell_Death Ribosomal_Proteins->Cell_Death Metabolic_Enzymes->Cell_Death

Caption: General mechanism of action for nitrofuran antibiotics.

Quantitative Comparison of Antimicrobial Spectrum

The following tables summarize the in vitro activity of this compound and Nitrofurantoin, presented as Minimum Inhibitory Concentration (MIC) values in µg/mL. The data has been compiled from multiple studies to provide a broad overview. It is important to note that direct comparisons are most accurate when data is from a single, head-to-head study.

Table 1: In Vitro Activity Against Common Bacterial Pathogens

MicroorganismThis compound MIC (µg/mL)Nitrofurantoin MIC (µg/mL)Source(s)
Gram-Negative
Escherichia coli10 - 2010 - 20[5]
Klebsiella aerogenes20 - 5020 - 50[5]
Proteus spp.ResistantResistant[2][5]
Pseudomonas aeruginosaResistantResistant[2][5]
Gram-Positive
Enterococcus faecalis10 - 2010 - 20[5]
Staphylococcus aureus2.5 - 510 - 20[5]
Staphylococcus epidermidis2.5 - 510 - 20[5]
Vaginal Pathogens
Gardnerella vaginalisRange: <0.125 - 4MIC50: 2MIC90: 4Not commonly tested[6][7][8]
Atopobium vaginaeRange: <0.125 - 1MIC50: 0.5MIC90: 1Not commonly tested[6][7][8]

Data from Hamilton-Miller and Brumfitt (1978) represents the concentration required to inhibit the majority of strains tested.[5]

Table 2: In Vitro Activity Against Fungi and Protozoa

MicroorganismThis compound MIC (µg/mL)Nitrofurantoin MIC (µg/mL)Source(s)
Fungi
Candida albicansInhibitory for some strains at 50No inhibition at 50[2][5]
Protozoa
Trichomonas vaginalisStrong activity reportedNot typically active[6][9]

Summary of Comparative Performance

The experimental data indicates that while this compound and Nitrofurantoin have comparable activity against common urinary pathogens like Escherichia coli and Enterococcus faecalis, this compound demonstrates a broader spectrum of activity.[5] Notably:

  • Superiority against Staphylococci: this compound is more effective against Staphylococcus aureus and Staphylococcus epidermidis.[5]

  • Activity against Vaginal Pathogens: this compound shows high activity against key pathogens associated with bacterial vaginosis, Gardnerella vaginalis and Atopobium vaginae, while importantly not affecting the beneficial Lactobacillus species.[6][7][8]

  • Antifungal and Antiprotozoal Properties: this compound exhibits inhibitory activity against some strains of Candida albicans and has strong reported activity against Trichomonas vaginalis, properties not significantly shared by Nitrofurantoin.[2][5][6][9]

Overall, in vitro studies have judged this compound to have superior antimicrobial properties to Nitrofurantoin.[1][2][5]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized method crucial for evaluating the in vitro potency of an antimicrobial agent. The following is a detailed methodology for the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Experimental Workflow: Broth Microdilution MIC Testing

Broth Microdilution Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Prepare_Antimicrobial 1. Prepare Antimicrobial Stock Solution Serial_Dilution 2. Perform Serial Dilutions in Microtiter Plate Prepare_Antimicrobial->Serial_Dilution Inoculate_Plate 4. Inoculate Microtiter Plate with Bacterial Suspension Serial_Dilution->Inoculate_Plate Prepare_Inoculum 3. Prepare Standardized Bacterial Inoculum (0.5 McFarland standard) Prepare_Inoculum->Inoculate_Plate Incubate_Plate 5. Incubate Plate under Standard Conditions (e.g., 35°C for 16-20 hours) Inoculate_Plate->Incubate_Plate Read_Results 6. Visually Inspect for Bacterial Growth (Turbidity) Incubate_Plate->Read_Results Determine_MIC 7. Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC

Caption: Standard workflow for MIC determination via broth microdilution.

Detailed Methodology for Broth Microdilution
  • Preparation of Antimicrobial Agent:

    • A stock solution of the antimicrobial agent (this compound or Nitrofurantoin) is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

    • Working solutions are made by performing serial two-fold dilutions from the stock solution.

  • Preparation of Microtiter Plates:

    • Sterile 96-well microtiter plates are used.

    • The antimicrobial working solutions are dispensed into the wells to achieve a range of final concentrations after inoculation. A growth control well (no antimicrobial) and a sterility control well (no bacteria) are included.

  • Inoculum Preparation:

    • Several colonies of the test microorganism are isolated from a fresh agar (B569324) plate.

    • The colonies are suspended in a sterile broth or saline solution.

    • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • This suspension is then diluted to achieve the final desired inoculum concentration in the microtiter plate wells (typically 5 x 10⁵ CFU/mL).

  • Inoculation and Incubation:

    • The prepared microtiter plates are inoculated with the standardized bacterial suspension.

    • The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air for most aerobic bacteria.

  • Interpretation of Results:

    • Following incubation, the plates are visually inspected for bacterial growth, which is indicated by turbidity.

    • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

This standardized protocol ensures the reproducibility and comparability of MIC data across different laboratories and studies.

References

A Comparative Analysis of Nifuratel and Tinidazole Against Protozoa: An In-Depth Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antiprotozoal therapeutics, Nifuratel and Tinidazole (B1682380) represent two distinct yet crucial agents in the clinical management of infections caused by protozoa such as Trichomonas vaginalis, Giardia lamblia, Entamoeba histolytica, and Blastocystis hominis. This guide provides a comprehensive comparative analysis of their efficacy, mechanisms of action, and the experimental methodologies used to evaluate their activity, tailored for researchers, scientists, and drug development professionals.

Quantitative Efficacy Analysis

The in vitro potencies of this compound and Tinidazole against various protozoan pathogens have been determined through numerous studies. The following tables summarize the key quantitative data, including Minimum Inhibitory Concentration (MIC), Minimum Lethal Concentration (MLC), and 50% Inhibitory Concentration (IC50), to facilitate a direct comparison of their antiprotozoal activities.

Table 1: In Vitro Susceptibility of Trichomonas vaginalis

DrugMetricConcentration (µg/mL)Inoculum Size (organisms/mL)Reference
This compoundMedian Trichomonistatic Conc.1.0100,000[1][2]
Median Trichomonicidal Conc.3.3100,000[1][2]
TinidazoleMedian Trichomonistatic Conc.1.0100,000[1][2]
Median Trichomonicidal Conc.3.3100,000[1][2]
MLC for Metronidazole-Resistant Strains≥ 6.3Not Specified[3][4]

Table 2: In Vitro Susceptibility of Giardia lamblia

DrugMetricConcentration (µg/mL)Exposure TimeReference
TinidazoleMinimal Immobilizing Conc. (100%)0.2 - 12.524 hours[5]
This compoundIC500.01 mg/LNot Specified[6]

Table 3: In Vitro Susceptibility of Entamoeba histolytica

DrugMetricConcentration (µM)Reference
TinidazoleMean IC50 (Clinical Isolates)12.4[7]
IC50 (Reference Strain)10.2[7]

Table 4: Clinical Efficacy (Cure Rates) in Human Infections

ProtozoanDrugDosage RegimenCure Rate (%)Reference
Giardia lambliaTinidazoleSingle 2g dose90-97[8][9]
Entamoeba histolyticaTinidazole1.5g daily for 10 days67[8]
Blastocystis hominisTinidazoleSingle oral dose75.5[10]

Mechanisms of Action: A Tale of Two Nitro-Compounds

Both this compound, a nitrofuran derivative, and Tinidazole, a 5-nitroimidazole, are prodrugs that require intracellular activation to exert their cytotoxic effects against protozoa. Their mechanisms, while similar in principle, involve distinct enzymatic pathways.

This compound's Multifaceted Attack: this compound's activation is mediated by microbial nitroreductases, which reduce its nitro group to form highly reactive intermediates.[11] These intermediates then induce a multi-pronged assault on the protozoan cell by:

  • Damaging DNA: The reactive metabolites cause extensive damage to microbial DNA, inhibiting replication and transcription.[11]

  • Disrupting Cell Membranes: Interaction with membrane lipids and proteins leads to increased permeability and eventual cell lysis.[11]

  • Inhibiting Enzymatic Pathways: Essential metabolic and biosynthetic enzymes are targeted, crippling vital cellular functions.[11]

Tinidazole's DNA-Targeted Cytotoxicity: Tinidazole's mechanism of action is also dependent on the reduction of its nitro group within the anaerobic environment of the protozoan cell.[12] This process is primarily facilitated by the pyruvate:ferredoxin oxidoreductase (PFOR) system and ferredoxin.[2][13] The key steps are:

  • Reduction by Ferredoxin: The low redox potential of ferredoxin allows for the transfer of electrons to the nitro group of Tinidazole.

  • Generation of Nitroso Radicals: This reduction generates cytotoxic nitroso radicals.[12]

  • DNA Damage: These reactive radicals interact with and cause breaks in the DNA helical structure, leading to the inhibition of nucleic acid synthesis and ultimately, cell death.[12][14]

The selective toxicity of both drugs is attributed to the fact that the enzymatic reduction of their nitro groups is significantly more efficient in anaerobic protozoa than in mammalian cells.[12]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the quantitative analysis of this compound and Tinidazole.

In Vitro Susceptibility Testing of Trichomonas vaginalis

Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Lethal Concentration (MLC) of this compound and Tinidazole against T. vaginalis.

Methodology:

  • Parasite Culture: Axenic cultures of T. vaginalis isolates are maintained in Diamond's TYI-S-33 medium supplemented with 10% heat-inactivated horse serum at 37°C.[3][15]

  • Drug Preparation: Stock solutions of this compound and Tinidazole are prepared in dimethyl sulfoxide (B87167) (DMSO). Serial two-fold dilutions are then made in fresh culture medium to achieve the desired concentration range (e.g., 0.25 to 16 µg/mL).[16]

  • Inoculum Preparation: Trophozoites from logarithmic phase cultures are harvested, washed, and resuspended in fresh medium. The parasite concentration is adjusted to 1 x 10^5 organisms/mL using a hemocytometer.

  • Assay Procedure: In a 96-well microtiter plate, 100 µL of the parasite suspension is added to 100 µL of the serially diluted drug solutions. Control wells containing parasites in medium with and without DMSO are included. The plates are incubated anaerobically at 37°C for 48 hours.[16]

  • Determination of MIC and MLC:

    • MIC: The lowest drug concentration at which a significant reduction in the number and motility of trophozoites is observed compared to the control, is determined by inverted microscopy.[16]

    • MLC: After the MIC reading, 10 µL from each well showing no motile trichomonads is subcultured into fresh drug-free medium and incubated for another 48 hours. The MLC is the lowest drug concentration from which no regrowth is observed.[1][2]

In Vitro Susceptibility Testing of Giardia lamblia

Objective: To determine the minimal concentration of Tinidazole required to immobilize 100% of G. lamblia trophozoites.

Methodology:

  • Parasite Culture: Trophozoites of G. lamblia are maintained in axenic culture in TYI-S-33 medium at 37°C.[17]

  • Drug Preparation: A stock solution of Tinidazole is prepared and serially diluted in the culture medium.

  • Assay Procedure: The assay is performed in microculture tubes or 96-well plates. A standardized inoculum of trophozoites is exposed to various concentrations of Tinidazole.

  • Endpoint Determination: The motility of the trophozoites is observed at different time points (e.g., 3.5 and 24 hours) using an inverted microscope. The minimal concentration that results in 100% immobilization of the trophozoites at 24 hours is recorded.[5]

In Vitro Susceptibility Testing of Entamoeba histolytica

Objective: To determine the 50% inhibitory concentration (IC50) of Tinidazole against E. histolytica.

Methodology:

  • Parasite Culture: Trophozoites of E. histolytica (e.g., HM1:IMSS strain) are cultured axenically in TYI-S-33 medium at 37°C.[7][18]

  • Drug Preparation: Stock solutions of Tinidazole are prepared in DMSO and serially diluted in the culture medium.[7]

  • Assay Procedure: The assay is performed in 96-well microtiter plates. A standardized number of trophozoites (e.g., 3 x 10^5 parasites/mL) are incubated with various concentrations of Tinidazole for a defined period (e.g., 24 hours).[7]

  • Viability Assessment (NBT Reduction Assay): The viability of the trophozoites is assessed using the nitroblue tetrazolium (NBT) reduction assay. The amount of formazan (B1609692) produced, which is proportional to the number of viable cells, is measured spectrophotometrically.[7]

  • IC50 Calculation: The IC50 value, the concentration of the drug that inhibits parasite growth by 50% compared to the untreated control, is calculated from the dose-response curve.[7]

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.

Drug_Activation_Pathway cluster_this compound This compound Activation cluster_tinidazole Tinidazole Activation cluster_cellular_targets Cellular Targets This compound This compound (Prodrug) Nitroreductase Protozoal Nitroreductases This compound->Nitroreductase Reduction ReactiveIntermediates_N Reactive Nitro Intermediates Nitroreductase->ReactiveIntermediates_N DNA_Damage DNA Damage ReactiveIntermediates_N->DNA_Damage Membrane_Disruption Membrane Disruption ReactiveIntermediates_N->Membrane_Disruption Enzyme_Inhibition Enzyme Inhibition ReactiveIntermediates_N->Enzyme_Inhibition Tinidazole Tinidazole (Prodrug) NitrosoRadicals Cytotoxic Nitroso Radicals Tinidazole->NitrosoRadicals PFOR PFOR Ferredoxin_red Ferredoxin (reduced) PFOR->Ferredoxin_red AcetylCoA Acetyl-CoA PFOR->AcetylCoA Ferredoxin_ox Ferredoxin (oxidized) Ferredoxin_ox->PFOR Ferredoxin_red->Tinidazole e- transfer Pyruvate Pyruvate Pyruvate->PFOR NitrosoRadicals->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death Membrane_Disruption->Cell_Death Enzyme_Inhibition->Cell_Death

Caption: Activation pathways of this compound and Tinidazole in protozoa.

Experimental_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis A 1. Parasite Culture (Axenic cultivation) B 2. Drug Dilution (Serial dilutions) A->B C 3. Inoculation (96-well plate) B->C D 4. Incubation (Anaerobic, 37°C, 24-48h) C->D E 5. Endpoint Measurement (Microscopy, NBT assay) D->E F 6. Determination of MIC / MLC / IC50 E->F

Caption: General workflow for in vitro antiprotozoal susceptibility testing.

References

Nifuratel-Nystatin Combination: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the efficacy of the nifuratel-nystatin combination in preclinical and clinical research models for the treatment of mixed vaginal infections, including bacterial vaginosis, vulvovaginal candidiasis, and trichomoniasis. This guide provides a comparative assessment against other therapeutic alternatives, supported by experimental data and detailed methodologies.

The combination of This compound (B1678861) and nystatin (B1677061) offers a broad-spectrum antimicrobial approach for the management of polymicrobial vaginal infections. This compound, a nitrofuran derivative, exhibits activity against bacteria and protozoa, while nystatin, a polyene antifungal, targets yeast species. This combination aims to provide a comprehensive treatment for infections of mixed etiology, a common clinical challenge.

Comparative Efficacy in Clinical Research Models

Clinical studies have demonstrated the efficacy of the this compound-nystatin combination in treating mixed vaginal infections, often comparing it to other standard treatments such as metronidazole, clindamycin, and clotrimazole (B1669251) combinations.

Treatment of Mixed Vaginitis in Pregnant Women

A randomized, double-blind, parallel-group clinical trial involving 153 pregnant women with mixed vaginitis compared the efficacy and safety of this compound-nystatin (500mg/200,000 IU) with a metronidazole-nystatin (500mg/100,000 IU) vaginal ovule daily for six days.[1]

Outcome MeasureThis compound-Nystatin (Group A)Metronidazole-Nystatin (Group B)p-value
Clinical Cure Rate (7 days) 84.61%81.33%0.91
Microbiological Negativization (1 month) 91.02%86.66%0.072
Recurrence Rate 1.28%5.33%0.37
Adverse Events None reportedVaginal irritation (5.33%), Genital itching (4%)-
Table 1: Comparison of this compound-Nystatin and Metronidazole-Nystatin in Pregnant Women with Mixed Vaginitis.[1]
Treatment of Bacterial Vaginosis

In a randomized controlled clinical trial with 147 non-pregnant women diagnosed with bacterial vaginosis, the this compound-nystatin combination (500 mg/100,000 IU for six days) was compared to a clindamycin-clotrimazole combination (100 mg/200 mg for three days).[2]

Outcome MeasureThis compound-Nystatin (Group A)Clindamycin-Clotrimazole (Group B)p-value
Clinical Cure Rate (7 days) 93.15%97.29%0.123
Microbiological Cure Rate (30 days) 87.67%93.24%0.102
Recurrence Rate 12.32%6.75%>0.05
Table 2: Comparison of this compound-Nystatin and Clindamycin-Clotrimazole in Bacterial Vaginosis.[2]

Another study focused on postmenopausal women with bacterial vaginosis treated with this compound-nystatin (500 mg/200,000 IU) intravaginally for six days.[3]

Outcome MeasureResult
Symptom Disappearance (7 days) 94.73%
Symptom Absence (1 month) 89.47%
Therapeutic Failure (1 month) 10.52%
Table 3: Efficacy of this compound-Nystatin in Postmenopausal Women with Bacterial Vaginosis.[3]
Dose-Effect Relationship in Vulvovaginal Infections

A study involving 60 patients with Trichomoniasis and/or Candidiasis investigated the dose-effect relationship of three different doses of this compound-nystatin vaginal ovules applied daily for 10 days.[4]

This compound/Nystatin DoseMicrobiological Cure Rate (Day 5)Microbiological Cure Rate (Day 10)
125 mg / 50,000 IU10%45%
250 mg / 100,000 IU40%84%
500 mg / 200,000 IU85%95%
Table 4: Dose-dependent Microbiological Cure Rates of this compound-Nystatin.[4]

Mechanisms of Action

The therapeutic effect of the this compound-nystatin combination is attributed to the distinct yet complementary mechanisms of its components.

This compound: A Multi-Targeted Antimicrobial

The exact mechanism of action of this compound is not fully elucidated but is known to involve multiple pathways.[5][6] As a nitrofuran derivative, it is believed to inhibit several microbial enzyme systems, including interference with acetyl coenzyme A in the early stages of glucose metabolism.[5] this compound's reactive intermediates can also cause damage to microbial DNA, inhibiting replication and transcription.[6] Furthermore, it can disrupt the integrity of microbial cell membranes.[6] Recent research has also suggested that this compound may act as a STAT3 inhibitor, which could contribute to its therapeutic effects.[7]

Nifuratel_Mechanism This compound This compound MicrobialCell Microbial Cell (Bacteria/Protozoa) This compound->MicrobialCell STAT3_pathway Host Cell STAT3 Pathway This compound->STAT3_pathway may affect EnzymeSystems Inhibition of Enzyme Systems (e.g., Acetyl-CoA) MicrobialCell->EnzymeSystems enters DNA Microbial DNA MicrobialCell->DNA CellMembrane Microbial Cell Membrane MicrobialCell->CellMembrane CellLysis Cell Lysis EnzymeSystems->CellLysis DNADamage DNA Damage DNA->DNADamage ReplicationTranscription Inhibition of Replication & Transcription DNADamage->ReplicationTranscription ReplicationTranscription->CellLysis MembraneDisruption Disruption of Membrane Integrity CellMembrane->MembraneDisruption MembraneDisruption->CellLysis STAT3_inhibition Inhibition of STAT3 Signaling STAT3_pathway->STAT3_inhibition

Proposed multifaceted mechanism of action for this compound.
Nystatin: Targeting the Fungal Cell Membrane

Nystatin is a polyene antifungal that acts by binding to ergosterol, a key component of the fungal cell membrane.[8][9] This binding leads to the formation of pores in the membrane, causing leakage of intracellular components, such as potassium ions, and ultimately leading to fungal cell death.[8][9] This mechanism is selective for fungi as mammalian cell membranes contain cholesterol instead of ergosterol.[9]

Nystatin_Mechanism cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol PoreFormation Pore Formation Ergosterol->PoreFormation Membrane Lipid Bilayer Nystatin Nystatin Nystatin->Ergosterol binds to Leakage Leakage of Intracellular Components (K+) PoreFormation->Leakage CellDeath Fungal Cell Death Leakage->CellDeath

Mechanism of action of Nystatin on the fungal cell membrane.

Experimental Protocols

Detailed experimental protocols are essential for the reproducible evaluation of antimicrobial efficacy.

In Vitro Susceptibility Testing
  • Agar (B569324) Dilution Method for Gardnerella vaginalis and Atopobium vaginae

    This protocol is adapted from a study evaluating the in vitro activity of this compound against bacteria associated with bacterial vaginosis.[10][11]

    • Media Preparation: Prepare agar plates containing serial twofold dilutions of this compound, metronidazole, and clindamycin. The concentration ranges should be appropriate to determine the Minimum Inhibitory Concentration (MIC), for instance, 0.125 to 256 µg/ml for this compound and metronidazole, and 0.125 to 64 µg/ml for clindamycin.[10]

    • Inoculum Preparation: Prepare a bacterial inoculum in Brucella broth to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/ml).[10] The bacterial colonies are cultured on Columbia blood agar with 5% sheep blood for 3 days at 36 ± 1°C under anaerobic conditions for A. vaginae or in a CO₂-enriched atmosphere for G. vaginalis.[10]

    • Inoculation: Inoculate the prepared agar plates with the bacterial suspensions.

    • Incubation: Incubate the plates under the appropriate atmospheric conditions and temperature for a specified period.

    • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

  • Broth Microdilution Assay for Candida Species

    This protocol follows the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines for antifungal susceptibility testing.[12]

    • Media Preparation: Use RPMI 1640 medium buffered with MOPS. Prepare serial dilutions of nystatin in a 96-well microtiter plate.

    • Inoculum Preparation: Prepare a yeast suspension in sterile saline, adjusted to a 0.5 McFarland standard. Further dilute this suspension in the test medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10⁵ CFU/ml.

    • Inoculation and Incubation: Add the inoculum to the wells of the microtiter plate and incubate at 35-37°C for 24-48 hours.

    • MIC Determination: The MIC can be determined visually as the lowest concentration showing a significant reduction in growth compared to the positive control well, or spectrophotometrically by measuring turbidity.

  • Minimal Lethal Concentration (MLC) for Trichomonas vaginalis

    This protocol is based on methods used for determining the in vitro susceptibility of T. vaginalis.[13]

    • Culture and Maintenance: Culture T. vaginalis isolates anaerobically in Diamond's Trypticase-Yeast-Maltose medium supplemented with heat-inactivated horse serum.[13]

    • Drug Preparation: Prepare serial dilutions of the test compounds (e.g., this compound, metronidazole) in the culture medium.

    • Susceptibility Assay: Inoculate the wells of a microtiter plate containing the drug dilutions with a standardized concentration of T. vaginalis trophozoites.

    • Incubation: Incubate the plates anaerobically at 37°C for 48 hours.

    • MLC Determination: After incubation, subculture a sample from each well into fresh drug-free medium. The MLC is the lowest drug concentration from which no motile trichomonads are observed after a further 48 hours of incubation.[13]

Experimental_Workflow cluster_invitro In Vitro Susceptibility Testing MediaPrep Media Preparation (Agar/Broth) InoculumPrep Inoculum Preparation (Standardized CFU/ml) MediaPrep->InoculumPrep Inoculation Inoculation InoculumPrep->Inoculation Incubation Incubation (Controlled Conditions) Inoculation->Incubation MIC_MLC MIC/MLC Determination Incubation->MIC_MLC

General workflow for in vitro antimicrobial susceptibility testing.
In Vivo Efficacy Testing (Animal Models)

  • Mouse Model of Bacterial Vaginosis

    • Hormonal Treatment: Induce a pseudoestrus state in female mice by subcutaneous injection of estradiol (B170435) valerate.

    • Infection: Intravaginally inoculate the mice with a suspension of Gardnerella vaginalis.

    • Treatment: Administer the this compound-nystatin combination or control treatments intravaginally for a specified duration.

    • Efficacy Evaluation: Collect vaginal lavages at different time points post-treatment to determine the bacterial load (CFU counts). Histopathological examination of vaginal tissue can also be performed to assess inflammation and biofilm formation.

  • Mouse Model of Vulvovaginal Candidiasis

    • Hormonal Treatment: Similar to the bacterial vaginosis model, induce a pseudoestrus state with estradiol.

    • Infection: Intravaginally inoculate the mice with a suspension of Candida albicans.

    • Treatment: Administer the this compound-nystatin combination or control treatments intravaginally.

    • Efficacy Evaluation: Monitor the fungal burden in the vagina through CFU counts from vaginal lavages. Assess clinical signs of infection, such as erythema and swelling.

Conclusion

The this compound-nystatin combination demonstrates significant efficacy in the treatment of mixed vaginal infections, with clinical outcomes comparable or, in some instances, superior to other standard therapies, particularly in terms of microbiological cure and recurrence rates. Its broad spectrum of activity, targeting bacteria, protozoa, and fungi through distinct mechanisms, makes it a valuable therapeutic option. The provided experimental protocols offer a framework for further preclinical research to elucidate its full potential and mechanisms of action in a controlled laboratory setting. Future research should focus on standardized in vivo studies to further validate the efficacy of this combination and explore its impact on the vaginal microbiome.

References

In Vitro Showdown: A Comparative Analysis of Nifuratel and Furazolidone Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of in vitro studies reveals distinct activity profiles for the nitrofuran antimicrobials, Nifuratel and furazolidone (B1674277). This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a clear comparison of their efficacy against a range of clinically relevant microorganisms.

This compound and furazolidone are both members of the nitrofuran class of antibiotics, known for their broad-spectrum activity. Their mechanism of action involves intracellular reduction of the nitrofuran group by microbial nitroreductases, leading to the formation of reactive intermediates that can damage microbial DNA and inhibit essential cellular processes. While sharing this common pathway, in vitro evidence suggests nuances in their spectrum of activity and potency.

Quantitative Comparison of In Vitro Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and furazolidone against various bacterial and protozoan pathogens, as reported in several in vitro studies. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

MicroorganismThis compound MIC (µg/mL)Furazolidone MIC (µg/mL)Comparator Drug MIC (µg/mL)
Gardnerella vaginalis<0.125 - 4[1]No direct comparative data foundMetronidazole: <0.125 - 256[1]
Atopobium vaginae<0.125 - 1[1]No direct comparative data foundMetronidazole: 8 - 256[1]
Trichomonas vaginalisStrong activity reported[1]Effective at low MLC for all isolates[2]Metronidazole: Low MLC for susceptible isolates[2]
Escherichia coliSensitive[3]More active than this compound[3]Nitrofurantoin: Less active than Furazolidone[3]
Staphylococcus epidermidisSensitive[3]More active than this compound[3]Nitrofurantoin: Less active than Furazolidone[3]
Streptococcus faecalisSensitive[3]More active than this compound[3]Nitrofurantoin: Less active than Furazolidone[3]
Candida albicansInhibitory for some strains[3]No direct comparative data foundN/A
Helicobacter pyloriEradication rate of 89% in combination therapy[2]Eradication rate of 87% in combination therapy[2]N/A

MIC50 and MIC90 values represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Experimental Protocols

The in vitro activity data presented in this guide were primarily generated using standardized antimicrobial susceptibility testing methods, such as broth microdilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely accepted technique for determining the MIC of an antimicrobial agent. The general procedure is as follows:

  • Preparation of Antimicrobial Solutions: Stock solutions of this compound and furazolidone are prepared and serially diluted in a liquid growth medium to create a range of concentrations.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: The wells of a microtiter plate, containing the various concentrations of the antimicrobial agents, are inoculated with the prepared microbial suspension.

  • Incubation: The inoculated plates are incubated under appropriate conditions (temperature, atmosphere, and duration) for the specific microorganism being tested.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Visualizing the Mechanisms and Workflows

To further elucidate the processes involved, the following diagrams have been generated using the Graphviz DOT language.

G cluster_0 Antimicrobial Susceptibility Testing Workflow prep_antimicrobial Prepare Serial Dilutions of this compound/Furazolidone inoculation Inoculate Microtiter Plate Wells prep_antimicrobial->inoculation prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) prep_inoculum->inoculation incubation Incubate under Appropriate Conditions inoculation->incubation read_mic Determine Minimum Inhibitory Concentration (MIC) incubation->read_mic

Experimental workflow for determining MIC.

G cluster_1 Nitrofuran Mechanism of Action drug This compound / Furazolidone (Prodrug) entry Entry into Microbial Cell drug->entry reduction Reduction by Nitroreductases entry->reduction intermediates Reactive Nitroso & Hydroxylamine Intermediates reduction->intermediates dna_damage DNA Damage (Strand Breaks, Cross-linking) intermediates->dna_damage protein_inhibition Inhibition of Ribosomal Proteins intermediates->protein_inhibition enzyme_inhibition Inhibition of Other Cellular Enzymes intermediates->enzyme_inhibition cell_death Microbial Cell Death dna_damage->cell_death protein_inhibition->cell_death enzyme_inhibition->cell_death

General signaling pathway for nitrofurans.

Summary of Findings

Based on the available in vitro data, both this compound and furazolidone demonstrate broad-spectrum antimicrobial activity. Furazolidone appears to have greater potency against common Gram-positive and Gram-negative bacteria such as E. coli, S. epidermidis, and S. faecalis in direct comparative studies.[3] this compound shows strong activity against key pathogens associated with bacterial vaginosis, namely G. vaginalis and A. vaginae, and notably, it does not significantly affect the beneficial Lactobacillus species.[1] Both drugs are effective against the protozoan T. vaginalis.[1][2] In the context of H. pylori eradication, both have shown comparable efficacy when used in combination therapies.[2]

It is important to note that in vitro activity does not always directly translate to clinical efficacy, which is influenced by pharmacokinetic and pharmacodynamic factors. However, these in vitro comparisons provide a valuable foundation for researchers in the selection and development of antimicrobial agents for further investigation.

References

Validating Nifuratel's New Therapeutic Horizons: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Nifuratel's performance against alternative therapies, supported by experimental data. We delve into its newly validated therapeutic targets beyond its established antimicrobial applications, offering detailed experimental methodologies and visualizing key signaling pathways.

This compound (B1678861), a nitrofuran derivative, has long been a staple in treating a variety of microbial infections, including those caused by bacteria, fungi, and protozoa.[1][2][3] Its traditional mechanism of action involves interfering with microbial nucleic acid synthesis and disrupting cell membrane integrity.[1][4] However, recent research has illuminated novel therapeutic avenues for this compound, repositioning it as a candidate for anticancer and anti-inflammatory applications. This guide synthesizes the latest findings on these new targets, presenting a comparative analysis with existing treatments.

This compound's Expanded Therapeutic Profile: Anticancer and Anti-Allergic Applications

Recent studies have identified that this compound's therapeutic reach extends to oncology and immunology, specifically targeting key signaling molecules involved in cancer progression and allergic responses.

1. A Novel STAT3 Inhibitor for Gastric Cancer:

This compound has been identified as a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[5] Constitutive activation of STAT3 is a hallmark of various cancers, including gastric cancer, where it promotes cell proliferation and prevents apoptosis.[5] this compound has been shown to significantly suppress the proliferation of gastric cancer cells and induce apoptosis by inhibiting both constitutive and interleukin-6 (IL-6)-induced STAT3 activation.[5] This inhibitory action leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[5]

2. Targeting Syk Kinase in Allergic Responses:

In the context of allergic reactions, this compound has been demonstrated to inhibit mast cell-mediated allergic responses.[6][7] It achieves this by targeting the Spleen tyrosine kinase (Syk), a critical signaling protein in the FcεRI-mediated pathway in mast cells.[7] this compound inhibits the phosphorylation of Syk, which in turn suppresses the activation of downstream signaling proteins such as LAT, Akt, and MAPKs.[6] This leads to a reduction in the degranulation of mast cells and the secretion of inflammatory cytokines like IL-4 and TNF-α.[6]

3. GADD45A Upregulation in Triple-Negative Breast Cancer:

Very recent findings have implicated this compound in the regulation of Growth Arrest and DNA Damage-inducible alpha (GADD45A) in triple-negative breast cancer (TNBC) cells.[8] By upregulating GADD45A, this compound induces a G2/M phase block in the cell cycle and promotes apoptosis.[8] This is associated with a decrease in the expression of CyclinB1, CDK1, PLK1, and CDC25C, and an increase in the phosphorylation of JNK and p38.[8]

Comparative Performance and Efficacy

While this compound shows promise in these new areas, its primary clinical use has been in treating vaginitis. Comparative studies, particularly against Metronidazole (B1676534), provide valuable insights into its efficacy.

Table 1: Comparison of this compound and Metronidazole for Vaginitis Treatment

FeatureThis compoundMetronidazoleReference
Cure Rate (Trichomonal Vaginitis) 38% (18/47 patients)85% (42/49 patients)[9]
Clinical Cure Rate (Mixed Vaginitis in Pregnancy, 7 days) 84.61% (this compound-Nystatin)81.33% (Metronidazole-Nystatin)[10]
Microbiological Negativization (Mixed Vaginitis in Pregnancy, 1 month) 91.02% (this compound-Nystatin)86.66% (Metronidazole-Nystatin)[10]
Recurrence Rate (Mixed Vaginitis in Pregnancy) 1.28% (this compound-Nystatin)5.33% (Metronidazole-Nystatin)[10]
Adverse Events Severe reactions reported in some casesGenerally well-tolerated with no serious side-effects reported in the comparative study[9]

Table 2: In Vitro Activity of this compound and Comparators against Vaginal Bacteria

OrganismThis compound MIC50 (µg/ml)Metronidazole MIC50 (µg/ml)Clindamycin MIC50 (µg/ml)Reference
G. vaginalis240.25[11]
A. vaginae480.5[11]
Lactobacillus spp.>256>2560.25[11]

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is crucial for understanding this compound's mechanisms of action.

Nifuratel_STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R Binds JAK JAK IL6R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates This compound This compound This compound->pSTAT3 Inhibits Proliferation Cell Proliferation Nucleus->Proliferation Apoptosis Apoptosis Inhibition Nucleus->Apoptosis

Caption: this compound inhibits the IL-6-induced STAT3 signaling pathway in gastric cancer cells.

Nifuratel_Syk_Pathway cluster_membrane Mast Cell Membrane Antigen Antigen IgE IgE Antigen->IgE Binds FceRI FcεRI IgE->FceRI Binds Syk Syk FceRI->Syk Recruits & Activates pSyk p-Syk Syk->pSyk Downstream Downstream Signaling (LAT, Akt, MAPKs) pSyk->Downstream This compound This compound This compound->pSyk Inhibits Degranulation Mast Cell Degranulation Downstream->Degranulation Cytokines Cytokine Secretion (IL-4, TNF-α) Downstream->Cytokines

Caption: this compound inhibits Syk phosphorylation in the IgE-mediated mast cell activation pathway.

Experimental_Workflow cluster_invitro In Vitro Analysis Cell_Culture Cancer/Mast Cell Lines Treatment This compound Treatment (Various Concentrations) Cell_Culture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT WB Western Blot (Protein Expression/Phosphorylation) Treatment->WB IP Immunoprecipitation (Protein Interactions) Treatment->IP Flow Flow Cytometry (Apoptosis/Cell Cycle) Treatment->Flow ELISA ELISA (Cytokine Secretion) Treatment->ELISA

Caption: A generalized workflow for in vitro validation of this compound's new therapeutic targets.

Detailed Experimental Protocols

The validation of this compound's new therapeutic targets has been supported by a range of standard and advanced molecular and cellular biology techniques. Below are summaries of the key experimental protocols employed in the cited research.

1. Cell Culture and this compound Treatment:

  • Cell Lines: Human gastric cancer cell lines (SGC-7901, BGC-823), triple-negative breast cancer cells (MDA-MB-231, MDA-MB-468), and mast cell lines (RBL-2H3, BMMCs) were utilized.[5][6][8]

  • Culture Conditions: Cells were maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: this compound was dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Cells were treated with various concentrations of this compound for specified time periods (e.g., 24 or 48 hours) to assess dose-dependent effects.[5]

2. Cell Viability and Proliferation Assays:

  • MTT Assay: To quantify cell viability, cells were seeded in 96-well plates, treated with this compound, and then incubated with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The resulting formazan (B1609692) crystals were dissolved, and the absorbance was measured to determine the percentage of viable cells relative to untreated controls.[5]

3. Apoptosis and Cell Cycle Analysis:

  • Annexin V/PI Staining: Apoptosis was detected using Annexin V-FITC and propidium (B1200493) iodide (PI) staining followed by flow cytometry. This method distinguishes between early apoptotic, late apoptotic, and necrotic cells.[8]

  • Western Blot for Apoptosis Markers: The expression levels of apoptosis-related proteins such as cleaved-PARP and cleaved-Caspase-3 were analyzed by Western blotting.[8]

  • Cell Cycle Analysis: Cells were fixed, stained with PI, and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[5][8]

4. Western Blotting for Signaling Pathway Analysis:

  • Protein Extraction and Quantification: Cells were lysed to extract total protein, and the concentration was determined using a BCA protein assay.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were blocked and then incubated with primary antibodies against target proteins (e.g., STAT3, p-STAT3, Syk, p-Syk, GADD45A, CyclinB1, CDK1, Bax, Bcl-2) followed by incubation with HRP-conjugated secondary antibodies.[5][7][8]

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

5. Immunoprecipitation:

  • Principle: This technique was used to investigate protein-protein interactions, such as the recruitment of Syk to the FcεRIγ subunit.[7]

  • Procedure: Cell lysates were incubated with an antibody specific to a target protein. The antibody-protein complex was then captured using protein A/G-agarose beads. The precipitated proteins were subsequently analyzed by Western blotting.

6. In Vivo Models:

  • Passive Cutaneous Anaphylaxis (PCA) Model: To assess the in vivo anti-allergic effects of this compound, a PCA model in mice was used. This involved sensitizing the skin with IgE and then challenging with an antigen, with or without this compound treatment, to measure the resulting allergic reaction.[6]

References

Nifuratel: A Potent Alternative Against Metronidazole-Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Metronidazole (B1676534) has long been a cornerstone in the treatment of anaerobic bacterial infections. However, the emergence of metronidazole-resistant strains poses a significant clinical challenge, necessitating the exploration of alternative therapeutic agents. Nifuratel (B1678861), a nitrofuran derivative, has demonstrated significant activity against a spectrum of bacteria, including strains resistant to metronidazole. This guide provides a comprehensive comparison of the in vitro activity of this compound and metronidazole against key anaerobic bacterial strains, supported by experimental data and detailed methodologies.

Comparative In Vitro Activity: this compound vs. Metronidazole

The in vitro efficacy of this compound against several anaerobic bacteria, particularly those associated with bacterial vaginosis (BV), has been a subject of study. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from available research, offering a direct comparison of the potency of this compound and metronidazole.

Activity Against Bacterial Vaginosis-Associated Bacteria

A key study by Togni et al. (2011) provides a clear comparison of the MICs of this compound, metronidazole, and clindamycin (B1669177) against Gardnerella vaginalis and Atopobium vaginae, two primary pathogens in bacterial vaginosis known for their potential resistance to metronidazole.[1]

Bacterial StrainAntibioticMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Gardnerella vaginalis This compound<0.125 - 412
Metronidazole<0.125 - 25664128
Atopobium vaginae This compound<0.125 - 10.51
Metronidazole8 - 25664128

Data sourced from Togni G, et al. Antimicrob Agents Chemother. 2011.[1]

These data indicate that this compound is significantly more active in vitro against both G. vaginalis and A. vaginae compared to metronidazole, with substantially lower MIC values.[1] Notably, many of the tested strains exhibited high MICs for metronidazole, suggesting resistance.

Activity Against Clostridium Species

Data from patent literature also indicates the activity of this compound against various Clostridium species, including the clinically significant Clostridium difficile.

Bacterial StrainAntibioticMIC Range (µg/mL)
Clostridium difficile This compound<0.125 - 0.25
Metronidazole0.06 - 0.25
Vancomycin0.25 - 0.5
Clostridium butyricum This compound0.25
Metronidazole>128
Clostridium beijerinckii This compound0.5
Metronidazole128

Data sourced from Patent WO2012113594A1.

According to this data, this compound demonstrates comparable or, in some cases, superior in vitro activity against Clostridium species when compared to metronidazole and vancomycin.

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) for anaerobic bacteria requires specific and standardized methodologies to ensure accuracy and reproducibility. The agar (B569324) dilution method is the reference standard for susceptibility testing of anaerobic bacteria.

Agar Dilution Method for Anaerobic Bacteria (CLSI Guideline)

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

1. Media Preparation:

  • Medium: Brucella agar supplemented with 5% laked sheep blood, hemin (B1673052) (5 µg/mL), and vitamin K₁ (1 µg/mL).

  • Antimicrobial Stock Solutions: Prepare stock solutions of this compound and metronidazole at a concentration of 1280 µg/mL. This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO), while metronidazole can be dissolved in water.

  • Serial Dilutions: Perform serial twofold dilutions of the stock solutions to obtain the desired range of concentrations.

  • Plate Preparation: Add 2 mL of each antimicrobial dilution to 18 mL of molten agar (maintained at 48-50°C). Mix thoroughly by inverting the tubes several times, avoiding air bubbles, and pour into sterile petri dishes. A control plate containing no antimicrobial agent should also be prepared. Allow the agar to solidify at room temperature.

2. Inoculum Preparation:

  • Bacterial Strains: Subculture the anaerobic bacterial strains to be tested on appropriate agar plates to obtain fresh, pure colonies.

  • Inoculum Suspension: Suspend several colonies in a suitable broth medium (e.g., thioglycollate broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

3. Inoculation:

  • Inoculator: Use a multipoint replicator (e.g., Steers replicator) to inoculate the prepared agar plates.

  • Procedure: Transfer the bacterial suspensions to the wells of the replicator. Inoculate the agar plates, starting with the control plate and then progressing from the lowest to the highest antimicrobial concentration. Each spot delivered by the replicator pins will contain approximately 1-2 µL of the inoculum.

4. Incubation:

  • Anaerobic Conditions: Place the inoculated plates in an anaerobic jar or chamber immediately after the inoculum has been absorbed into the agar surface.

  • Temperature and Duration: Incubate at 35-37°C for 48 hours.

5. Interpretation of Results:

  • Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria. A faint haze or a single colony at the inoculation spot is disregarded.

  • Quality Control: Include reference strains with known MIC values (e.g., Bacteroides fragilis ATCC 25285) in each run to ensure the accuracy of the results.

Mechanisms of Action and Resistance

Understanding the mechanisms of action of this compound and metronidazole, as well as the pathways of metronidazole resistance, is crucial for appreciating the potential advantages of this compound.

Metronidazole: Mechanism and Resistance

Metronidazole is a prodrug that requires activation within the anaerobic bacterial cell. Its nitro group is reduced by bacterial nitroreductases, leading to the formation of cytotoxic nitroso radicals. These radicals bind to and disrupt the helical structure of DNA, leading to strand breakage and cell death.

Resistance to metronidazole in anaerobic bacteria can occur through several mechanisms:

  • Decreased drug activation: Mutations in the genes encoding nitroreductases (e.g., rdxA) can lead to reduced conversion of metronidazole to its active form.

  • Presence of nim genes: These genes encode 5-nitroimidazole reductase enzymes that convert metronidazole into a non-toxic derivative, effectively inactivating the drug.

  • Increased DNA repair: Enhanced DNA repair mechanisms can counteract the damage caused by the activated drug.

  • Efflux pumps: Although less common, efflux pumps can actively transport metronidazole out of the bacterial cell.

This compound: A Multi-Target Approach

This compound, as a nitrofuran, also requires intracellular reduction of its nitro group to exert its antimicrobial effect. However, its mechanism of action is thought to be broader than that of metronidazole. The reactive intermediates formed from this compound are believed to have multiple cellular targets:

  • DNA Damage: Similar to metronidazole, this compound's reactive metabolites can cause damage to bacterial DNA.

  • Inhibition of Ribosomal Proteins: Nitrofurans can inhibit the synthesis of bacterial ribosomal proteins, thereby interfering with protein synthesis.

  • Interference with Metabolic Enzymes: this compound can disrupt key metabolic pathways, including those involved in carbohydrate metabolism.

This multi-target mechanism may explain this compound's activity against strains that have developed resistance to metronidazole through target-specific alterations.

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for MIC determination and the proposed mechanisms of action and resistance.

Experimental_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_analysis Analysis Media Prepare Supplemented Brucella Agar Plates Prepare Serial Dilutions and Pour Agar Plates Media->Plates Stock Prepare Antibiotic Stock Solutions Stock->Plates Inoculate Inoculate Plates with Multipoint Replicator Plates->Inoculate Culture Culture Anaerobic Bacterial Strains Suspension Prepare 0.5 McFarland Inoculum Suspension Culture->Suspension Suspension->Inoculate Incubate Incubate Anaerobically (48 hours) Inoculate->Incubate Read Read Plates and Determine MIC Incubate->Read

Caption: Experimental workflow for the agar dilution MIC test.

Drug_Action_Resistance cluster_metronidazole Metronidazole Action & Resistance cluster_resistance Resistance Mechanisms cluster_this compound This compound Action Metronidazole Metronidazole (Prodrug) Activation_M Nitroreductase (e.g., rdxA) Metronidazole->Activation_M Activation Active_M Cytotoxic Radicals Activation_M->Active_M DNA_Damage_M DNA Damage Active_M->DNA_Damage_M Cell_Death_M Cell Death DNA_Damage_M->Cell_Death_M Reduced_Activation Reduced/Altered Nitroreductase Reduced_Activation->Activation_M Inhibits Nim_Genes nim Genes (Inactivation) Nim_Genes->Metronidazole Inactivates DNA_Repair Enhanced DNA Repair DNA_Repair->DNA_Damage_M Repairs This compound This compound (Prodrug) Activation_N Bacterial Nitroreductases This compound->Activation_N Activation Active_N Reactive Intermediates Activation_N->Active_N DNA_Damage_N DNA Damage Active_N->DNA_Damage_N Ribosome_Inhibition Ribosomal Protein Inhibition Active_N->Ribosome_Inhibition Enzyme_Inhibition Metabolic Enzyme Inhibition Active_N->Enzyme_Inhibition Cell_Death_N Cell Death DNA_Damage_N->Cell_Death_N Ribosome_Inhibition->Cell_Death_N Enzyme_Inhibition->Cell_Death_N

Caption: Mechanisms of action and resistance for metronidazole and this compound.

Conclusion and Future Directions

The available in vitro data strongly suggest that this compound is a potent antimicrobial agent against key anaerobic bacteria, including strains that exhibit resistance to metronidazole. Its broader mechanism of action, targeting multiple cellular processes, likely contributes to its efficacy against resistant phenotypes.

However, a significant gap exists in the peer-reviewed literature regarding the direct comparative activity of this compound against a wider range of clinically important, metronidazole-resistant anaerobic pathogens, particularly the Bacteroides fragilis group. While surveillance studies have documented the prevalence of metronidazole resistance in these organisms, this compound has not been routinely included in susceptibility testing panels.

Therefore, further research is warranted to:

  • Conduct comprehensive in vitro susceptibility studies of this compound against a diverse collection of metronidazole-resistant anaerobic clinical isolates, including the Bacteroides fragilis group.

  • Investigate the in vivo efficacy of this compound in animal models of infections caused by metronidazole-resistant anaerobes.

  • Elucidate the precise molecular interactions of this compound's active metabolites with their cellular targets to better understand its multi-target mechanism.

Such studies will be invaluable in positioning this compound as a viable therapeutic alternative in the era of increasing antimicrobial resistance. For researchers and drug development professionals, this compound represents a promising candidate for further investigation and potential clinical development to address the unmet medical need for effective treatments against challenging anaerobic infections.

References

Navigating the Cellular Response to Nifuratel: A Comparative Guide to Protein-Level Changes

Author: BenchChem Technical Support Team. Date: December 2025

While comprehensive comparative proteomic studies detailing the entire proteome of Nifuratel-treated versus untreated cells are not yet available in the public domain, existing research provides significant insights into the drug's impact on specific signaling proteins. This guide synthesizes the current knowledge, offering a comparative look at key protein alterations, detailed experimental methodologies used to identify these changes, and visual representations of the affected pathways.

This compound (B1678861), a nitrofuran derivative, is recognized for its broad-spectrum antimicrobial activity.[1][2] Emerging research, however, has repositioned it as a molecule with potent effects on mammalian cellular pathways, particularly in the contexts of allergic responses and cancer.[3][4][5] Studies have demonstrated that this compound can modulate critical signaling cascades by altering the expression and activation state of key proteins. This guide will delve into these specific, documented protein-level changes in lieu of a broad proteomic comparison.

Quantitative Analysis of Protein Changes

The following tables summarize the observed effects of this compound on specific proteins in different cellular models as determined by methods such as Western blotting and immunoprecipitation.

Table 1: Effect of this compound on Proteins in Mast Cells

Target ProteinEffect of this compound TreatmentCellular ContextMethod of Detection
Syk Inhibition of phosphorylationAntigen-stimulated RBL-2H3 cells and BMMCsImmunoblotting, Immunoprecipitation
LAT Decreased activationAntigen-stimulated RBL-2H3 cellsImmunoblotting
Akt Suppressed phosphorylationAntigen-stimulated RBL-2H3 cellsImmunoblotting
MAPKs (Erk1/2, JNK, p38) Suppressed phosphorylationAntigen-stimulated RBL-2H3 cellsImmunoblotting

Data synthesized from studies on IgE-mediated mast cell degranulation.[4][6]

Table 2: Effect of this compound on Proteins in Gastric Cancer Cells

Target ProteinEffect of this compound TreatmentCellular ContextMethod of Detection
Phospho-STAT3 (P-STAT3) Marked reduction in protein levelSGC-7901 and BGC-823 cell linesWestern Blot
STAT1 No effect on activationSGC-7901 and BGC-823 cell linesWestern Blot
Bax Significantly upregulated expressionSGC-7901 and BGC-823 cell linesWestern Blot
Bcl-2 Decreased expressionSGC-7901 and BGC-823 cell linesWestern Blot

Data from studies investigating this compound as a STAT3 inhibitor.[3][7]

Table 3: Effect of this compound on Proteins in Triple-Negative Breast Cancer (TNBC) Cells

Target ProteinEffect of this compound TreatmentCellular ContextMethod of Detection
GADD45A Significantly upregulated mRNA and protein levelsMDA-MB-468 and MDA-MB-231 cellsTranscriptome Sequencing, PCR, Western Blot
CyclinB1 Decreased expressionMDA-MB-468 and MDA-MB-231 cellsWestern Blot
CDK1 Decreased expressionMDA-MB-468 and MDA-MB-231 cellsWestern Blot
p-CDK1 Decreased expressionMDA-MB-468 and MDA-MB-231 cellsWestern Blot
PLK1 Decreased expressionMDA-MB-468 and MDA-MB-231 cellsWestern Blot
CDC25C Decreased expressionMDA-MB-468 and MDA-MB-231 cellsWestern Blot

Findings from research on this compound's anti-tumor effects in TNBC.[5][8]

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the studies of this compound's protein-level effects.

1. Western Blot Analysis for Protein Expression and Phosphorylation

This protocol provides a standard workflow for detecting and semi-quantifying specific proteins in cell lysates.[9][10][11][12]

  • Cell Culture and Treatment:

    • Select a relevant cell line and culture in appropriate media until 70-80% confluency.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Treat cells with the desired concentrations of this compound or a vehicle control for a specified duration.

  • Protein Extraction:

    • Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[10]

    • Scrape the cells and incubate the lysate on ice.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a protein assay kit (e.g., BCA or Bradford assay).[13]

  • SDS-PAGE and Protein Transfer:

    • Denature protein samples by boiling in SDS-PAGE sample buffer.

    • Load equal amounts of protein per lane onto a polyacrylamide gel.

    • Separate proteins by size via gel electrophoresis.

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting and Detection:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[12]

    • Wash the membrane with a wash buffer (e.g., TBST).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane again.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the target protein's intensity to a loading control (e.g., β-actin or GAPDH).

2. Immunoprecipitation for Protein Interactions

This technique is used to isolate a specific protein and its binding partners from a cell lysate.[14][15]

  • Cell Lysis: Prepare cell lysates under non-denaturing conditions to preserve protein-protein interactions.

  • Pre-clearing Lysate: (Optional) Incubate the lysate with beads to reduce non-specific binding.[15]

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with a primary antibody specific to the "bait" protein.

    • Add Protein A/G-coupled agarose (B213101) or magnetic beads to capture the antibody-protein complexes.[14]

  • Washing: Wash the beads multiple times with a wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Analysis: Analyze the eluted proteins by Western blotting to detect the "prey" protein.

Visualizing this compound's Impact on Signaling Pathways

The following diagrams illustrate the signaling pathways affected by this compound, based on the protein changes documented in the literature.

G cluster_workflow Western Blot Workflow prep Sample Preparation (Cell Lysis & Protein Quantification) sds SDS-PAGE (Protein Separation by Size) prep->sds transfer Membrane Transfer sds->transfer block Blocking (Prevent Non-specific Binding) transfer->block primary_ab Primary Antibody Incubation (Binds to Target Protein) block->primary_ab secondary_ab Secondary Antibody Incubation (Binds to Primary Antibody) primary_ab->secondary_ab detect Detection (Chemiluminescence) secondary_ab->detect analysis Data Analysis detect->analysis

A simplified workflow for Western Blot analysis.

G cluster_mast_cell This compound's Effect on Mast Cell Signaling Antigen Antigen FcεRI FcεRI Antigen->FcεRI Syk Syk FcεRI->Syk recruits LAT LAT Syk->LAT phosphorylates Akt Akt LAT->Akt activates MAPKs MAPKs (Erk1/2, JNK, p38) LAT->MAPKs activates Degranulation Degranulation & Cytokine Release Akt->Degranulation MAPKs->Degranulation This compound This compound This compound->Syk inhibits phosphorylation

This compound inhibits mast cell degranulation via the Syk pathway.

G cluster_stat3 This compound's Inhibition of the STAT3 Pathway IL6 Interleukin-6 (IL-6) IL6R IL-6 Receptor IL6->IL6R JAK JAK IL6R->JAK STAT3 STAT3 JAK->STAT3 phosphorylates P_STAT3 p-STAT3 STAT3->P_STAT3 Bcl2 Bcl-2 P_STAT3->Bcl2 upregulates Proliferation Cell Proliferation & Survival Bcl2->Proliferation inhibits apoptosis Bax Bax Apoptosis Apoptosis Bax->Apoptosis This compound This compound This compound->P_STAT3 reduces levels This compound->Bax upregulates

This compound promotes apoptosis in cancer cells by inhibiting STAT3.

G cluster_gadd45a This compound's Action in Triple-Negative Breast Cancer This compound This compound GADD45A GADD45A This compound->GADD45A upregulates Loop CyclinB-CDK1/PLK1/CDC25C Loop GADD45A->Loop disrupts JNK_p38 JNK/p38 GADD45A->JNK_p38 activates G2M_Arrest G2/M Phase Arrest Loop->G2M_Arrest progression inhibited Apoptosis Apoptosis JNK_p38->Apoptosis

This compound induces cell cycle arrest and apoptosis via GADD45A.

References

Benchmarking Nifuratel's Anticancer Activity Against Known STAT3 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that, when dysregulated, plays a pivotal role in the development and progression of many human cancers.[1] Its constitutive activation is a hallmark of numerous malignancies, promoting cancer cell proliferation, survival, invasion, and angiogenesis.[1][2] This makes STAT3 a compelling target for the development of novel anticancer therapies.[2] Nifuratel (B1678861), a drug traditionally used for its antiprotozoal and antifungal properties, has recently emerged as a potent inhibitor of STAT3.[3][4] This guide provides an objective comparison of this compound's anticancer activity with that of other well-established STAT3 inhibitors, supported by available experimental data.

Comparative Analysis of STAT3 Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other known STAT3 inhibitors in various cancer cell lines. It is important to note that a direct comparison is challenging due to variations in the cell lines and experimental conditions used across different studies.

InhibitorCell LineCancer TypeIC50 (µM)Reference
This compound SGC-7901Gastric Cancer169.7[3]
BGC-823Gastric Cancer133.7[3]
Napabucasin ---[5][6][7]
Stattic UM-SCC-17BHead and Neck Squamous Cell Carcinoma2.562 ± 0.409[8]
OSC-19Head and Neck Squamous Cell Carcinoma3.481 ± 0.953[8]
Cal33Head and Neck Squamous Cell Carcinoma2.282 ± 0.423[8]
UM-SCC-22BHead and Neck Squamous Cell Carcinoma2.648 ± 0.542[8]
S3I-201 --86[9]

Note: IC50 values for Napabucasin in gastric cancer cell lines were not explicitly found in the provided search results. S3I-201's IC50 is for its inhibitory effect on STAT3 DNA-binding activity, not cell viability.

Mechanisms of Action: Targeting the STAT3 Signaling Pathway

The STAT3 signaling cascade is a key pathway that translates extracellular signals into changes in gene expression, ultimately impacting cell growth and survival. The diagram below illustrates the canonical STAT3 pathway and highlights the points of inhibition for this compound and other benchmarked inhibitors.

STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates (Tyr705) pSTAT3 p-STAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerizes DNA DNA Dimer->DNA Translocates & Binds This compound This compound This compound->JAK Inhibits Activation Other_Inhibitors Napabucasin, Stattic, S3I-201 Other_Inhibitors->pSTAT3 Inhibit Dimerization/ DNA Binding Gene_Transcription Gene Transcription (Proliferation, Survival, etc.) DNA->Gene_Transcription Initiates

STAT3 Signaling Pathway and Inhibitor Targets.

This compound has been shown to inhibit both the constitutive and interleukin-6 (IL-6)-induced activation of STAT3.[3][4] This suggests that its mechanism of action may involve targeting upstream components of the pathway, such as the Janus kinase (JAK) family, which are responsible for phosphorylating STAT3. Other inhibitors like Stattic and S3I-201 are known to interfere with STAT3 dimerization or its ability to bind to DNA.[8][9] Napabucasin is also a known STAT3 inhibitor, blocking stem cell activity in cancer cells.[5][6]

Experimental Workflow for Benchmarking STAT3 Inhibitors

A standardized experimental workflow is crucial for the objective comparison of different STAT3 inhibitors. The following diagram outlines a typical process for evaluating and comparing the anticancer activity of compounds like this compound.

Experimental_Workflow start Start: Select Cancer Cell Lines (e.g., SGC-7901, BGC-823) cell_culture Cell Culture & Seeding start->cell_culture treatment Treat cells with varying concentrations of This compound & other STAT3 inhibitors cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT Assay) treatment->viability_assay protein_extraction Protein Extraction treatment->protein_extraction reporter_assay STAT3 Reporter Gene Assay treatment->reporter_assay data_analysis Data Analysis: - Calculate IC50 values - Quantify p-STAT3 levels - Measure reporter activity viability_assay->data_analysis western_blot Western Blot for p-STAT3 and Total STAT3 protein_extraction->western_blot western_blot->data_analysis reporter_assay->data_analysis comparison Comparative Analysis of Inhibitor Efficacy data_analysis->comparison end End comparison->end

Workflow for Benchmarking STAT3 Inhibitors.

Detailed Experimental Protocols

To ensure reproducibility and enable researchers to conduct their own comparative studies, detailed protocols for the key assays are provided below.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., SGC-7901, BGC-823)

  • 96-well plates

  • Complete culture medium

  • This compound and other STAT3 inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with a serial dilution of the STAT3 inhibitors (including a vehicle control) and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot for Phospho-STAT3 (p-STAT3)

This technique is used to detect the levels of phosphorylated (activated) STAT3 relative to the total amount of STAT3 protein.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-STAT3 (Tyr705), anti-total STAT3, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) substrate

  • Imaging system

Procedure:

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies for total STAT3 and a loading control to normalize the p-STAT3 levels.

STAT3 Reporter Gene Assay

This assay measures the transcriptional activity of STAT3.

Materials:

  • HEK293T or other suitable cells

  • STAT3-responsive luciferase reporter plasmid

  • Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase)

  • Transfection reagent

  • STAT3 inhibitors

  • STAT3 activator (e.g., IL-6)

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Co-transfect the cells with the STAT3 reporter plasmid and the control plasmid.

  • Seed the transfected cells into a 96-well plate.

  • Treat the cells with the STAT3 inhibitors for a specified period.

  • Stimulate the cells with a STAT3 activator like IL-6 (if necessary).

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

  • Normalize the STAT3-driven firefly luciferase activity to the Renilla luciferase activity to determine the effect of the inhibitors on STAT3 transcriptional activity.

Conclusion

The available data indicates that this compound is a promising anticancer agent that functions, at least in part, through the inhibition of the STAT3 signaling pathway.[3] While its potency in gastric cancer cell lines appears to be in the micromolar range, a direct and comprehensive comparison with other well-known STAT3 inhibitors like napabucasin, Stattic, and S3I-201 is warranted.[3] Future head-to-head studies using standardized cell lines and experimental protocols, such as those outlined in this guide, will be crucial to fully elucidate the therapeutic potential of this compound relative to other STAT3-targeting compounds. Such research will be invaluable for guiding the further development and potential clinical application of this compound in cancer therapy.

References

Validation of Nifuratel's effect on cytokine secretion (IL-4, TNF-α)

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of Nifuratel's inhibitory effects on Interleukin-4 (IL-4) and Tumor Necrosis Factor-alpha (TNF-α) secretion reveals its potential as a modulator of immune responses. This guide provides a comparative analysis of this compound's performance against other established therapeutic alternatives, supported by experimental data to inform researchers, scientists, and drug development professionals.

This compound, a nitrofuran derivative, has demonstrated significant inhibitory effects on the secretion of the pro-inflammatory cytokines IL-4 and TNF-α from mast cells.[1] These cytokines are pivotal mediators in the inflammatory cascade, particularly in allergic reactions and other inflammatory conditions. A comprehensive understanding of this compound's efficacy in this context requires a comparative evaluation with other drugs known to modulate mast cell activity, including corticosteroids, mast cell stabilizers, and antihistamines.

Comparative Efficacy in Cytokine Inhibition

The inhibitory potency of this compound on IL-4 and TNF-α secretion has been quantified in vitro, providing a benchmark for comparison with other compounds. The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) for this compound and selected alternative drugs. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

DrugTarget CytokineCell TypeIC50 (µM)
This compound IL-4RBL-2H3~0.74[1]
TNF-αRBL-2H3~0.48[1]
TNF-αBMMC~3.01
PP2 (Src-family kinase inhibitor) IL-4RBL-2H3Not explicitly stated, but used as a comparator
TNF-αRBL-2H3Not explicitly stated, but used as a comparator
Dexamethasone (B1670325) TNF-αMurine Bone Marrow-Derived Mast Cells (BMMCs)≤0.005[2]
Azelastine (B1213491) TNF-αRBL-2H3 (Antigen-induced)25.7[3]
TNF-αRBL-2H3 (Ionomycin-induced)1.66[3]

Note: Data for some alternative drugs on specific IL-4 and TNF-α inhibition in mast cells with precise IC50 values were not available in the reviewed literature. The provided data for Dexamethasone and Azelastine are from studies with different experimental setups and should be interpreted with caution.

Experimental Protocols

To ensure a clear understanding of the presented data, the following are detailed methodologies for the key experiments cited.

This compound Experiment Protocol
  • Cell Lines: Rat basophilic leukemia (RBL-2H3) cells and mouse bone marrow-derived mast cells (BMMCs).

  • Sensitization: RBL-2H3 cells (8.0 × 10⁵ cells/well) or BMMCs (1.0 × 10⁶ cells/well) were sensitized with DNP-specific IgE.

  • Treatment: Cells were pre-treated with this compound or PP2 for 30 minutes.

  • Stimulation: RBL-2H3 cells were stimulated with 25 ng/mL DNP-HSA for 3 hours. BMMCs were stimulated with 50 ng/mL DNP-HSA for 3 hours.

  • Cytokine Measurement: The concentration of IL-4 and TNF-α in the culture media was quantified using ELISA.

General Experimental Workflow for Cytokine Secretion Assay

G cluster_0 Cell Preparation cluster_1 Treatment and Stimulation cluster_2 Data Acquisition and Analysis cell_culture Mast Cell Culture (e.g., RBL-2H3, BMMCs) sensitization Sensitization with IgE cell_culture->sensitization drug_treatment Pre-incubation with This compound or Alternative Drug sensitization->drug_treatment antigen_stimulation Stimulation with Antigen (e.g., DNP-HSA) drug_treatment->antigen_stimulation supernatant_collection Collection of Supernatant antigen_stimulation->supernatant_collection elisa ELISA for IL-4 and TNF-α supernatant_collection->elisa data_analysis Data Analysis (IC50 Calculation) elisa->data_analysis

General workflow for in vitro cytokine secretion assays.

Mechanism of Action: Signaling Pathways

This compound exerts its inhibitory effect on cytokine secretion by targeting key signaling molecules within the mast cell activation cascade. Upon antigen-induced cross-linking of IgE receptors (FcεRI), a signaling cascade is initiated, leading to the release of inflammatory mediators, including cytokines.

Research indicates that this compound inhibits the phosphorylation of Syk, a critical tyrosine kinase in the FcεRI signaling pathway.[1] This is achieved by preventing the recruitment of cytosolic Syk to the γ subunit of the FcεRI receptor.[1] The inhibition of Syk phosphorylation subsequently leads to the decreased activation of downstream signaling proteins such as LAT, Akt, and MAPKs, ultimately suppressing the secretion of IL-4 and TNF-α.[1]

G cluster_0 Mast Cell Activation Pathway cluster_1 Point of this compound Intervention Antigen Antigen IgE IgE Antigen->IgE FcεRI FcεRI Receptor IgE->FcεRI Syk Syk FcεRI->Syk Recruitment pSyk p-Syk (Phosphorylated Syk) Syk->pSyk Phosphorylation LAT_Akt_MAPK LAT, Akt, MAPKs pSyk->LAT_Akt_MAPK Activation Cytokine_Secretion IL-4 & TNF-α Secretion LAT_Akt_MAPK->Cytokine_Secretion This compound This compound This compound->Inhibition_Point

This compound's inhibition of the Syk signaling pathway.

Discussion and Conclusion

The available data indicates that this compound is a potent inhibitor of IL-4 and TNF-α secretion from mast cells, with IC50 values in the sub-micromolar to low micromolar range. Its mechanism of action, involving the inhibition of the Syk signaling pathway, provides a clear rationale for its anti-inflammatory effects.

When compared to other therapeutic agents, this compound's efficacy appears promising. For instance, while corticosteroids like dexamethasone are highly potent inhibitors of TNF-α, this compound's effectiveness at the cellular level is significant.[2] Direct, head-to-head comparative studies with a broader range of mast cell stabilizers and antihistamines under identical experimental conditions are warranted to definitively position this compound within the therapeutic landscape. The existing evidence, however, strongly supports its further investigation as a valuable agent for the management of inflammatory conditions driven by mast cell-derived cytokines.

References

Safety Operating Guide

Navigating the Disposal of Nifuratel: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of pharmaceutical compounds is a critical component of laboratory operations. For researchers, scientists, and drug development professionals handling Nifuratel (B1678861), a synthetic antimicrobial agent, understanding the proper disposal procedures is paramount to protecting both personnel and the environment.

This compound, a nitrofuran derivative, is utilized for its broad-spectrum antimicrobial, antiprotozoal, and antifungal properties.[1][2][3] While it exhibits a favorable safety profile in therapeutic use, its disposal requires adherence to specific protocols for hazardous waste.[4] This guide provides essential, step-by-step information for the proper management and disposal of this compound waste in a laboratory setting.

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste, including this compound, is governed by a multi-tiered regulatory framework. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies overseeing these procedures.[5][6][7]

  • Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous wastes, which can include certain pharmaceuticals.[5][6]

  • Drug Enforcement Administration (DEA): The DEA is responsible for the regulation and disposal of controlled substances. While this compound is not currently listed as a controlled substance in the United States, it is crucial to be aware of these regulations for other laboratory materials.

Many states have their own, often more stringent, regulations regarding pharmaceutical waste disposal.[5] It is imperative for laboratories to be familiar with and adhere to their specific local, state, and federal requirements.[4]

This compound Waste Characterization

According to its Safety Data Sheet (SDS), this compound is considered a hazardous substance.[4] Therefore, any material contaminated with this compound, including expired or unused product, contaminated personal protective equipment (PPE), and spill cleanup materials, must be managed as hazardous waste.

Table 1: this compound Waste Classification and Handling

Waste TypeClassificationHandling and Disposal
Unused or Expired this compoundHazardous Pharmaceutical WasteSegregate in a designated, properly labeled, leak-proof hazardous waste container.
Contaminated Labware (e.g., glassware, plasticware)Hazardous WasteTriple-rinse with a suitable solvent; collect the rinsate as hazardous waste. Dispose of the cleaned labware according to institutional protocols.
Contaminated PPE (e.g., gloves, lab coats)Hazardous WastePlace in a designated hazardous waste container immediately after use.
Spill Cleanup MaterialsHazardous WasteUse dry cleanup procedures to avoid dust generation.[4] Place all cleanup materials in a sealed, labeled hazardous waste container.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the essential steps for the proper disposal of this compound waste in a laboratory setting.

  • Segregation at the Source: Immediately segregate all this compound-contaminated waste into designated hazardous waste containers. These containers should be clearly labeled with the words "Hazardous Waste" and the specific contents ("this compound Waste").

  • Container Management: Use containers that are compatible with this compound, are in good condition, and have secure lids. Keep containers closed except when adding waste.

  • Spill Management: In the event of a spill, prioritize safety.

    • Alert personnel in the area.

    • Wear appropriate PPE, including gloves, safety glasses, and a dust respirator.[4]

    • Use dry cleanup procedures to avoid the generation of dust.[4] Dampening the material with water before sweeping may be appropriate.[4]

    • Use a vacuum cleaner equipped with a HEPA filter for larger spills.[4]

    • Collect all cleanup materials and place them in a sealed, labeled hazardous waste container.

  • Waste Collection and Storage: Store hazardous waste containers in a designated, secure area with secondary containment. This area should be well-ventilated and away from incompatible materials.

  • Licensed Disposal Vendor: Arrange for the collection and disposal of this compound waste through a licensed hazardous waste disposal company. These companies are equipped to transport and dispose of the waste in accordance with all regulatory requirements, typically through high-temperature incineration.[6][7]

Experimental Protocols Cited

While specific experimental protocols for the disposal of this compound are not detailed in publicly available literature, the general principles of hazardous pharmaceutical waste management apply. The procedures outlined above are based on guidelines from regulatory bodies and safety data sheets.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Nifuratel_Disposal_Workflow Start This compound Waste Generated Is_Spill Is it a spill? Start->Is_Spill Spill_Cleanup Follow Spill Management Protocol Is_Spill->Spill_Cleanup Yes Segregate Segregate Waste into Labeled Hazardous Waste Container Is_Spill->Segregate No Spill_Cleanup->Segregate Store Store in Designated Secure Area with Secondary Containment Segregate->Store Licensed_Vendor Arrange for Collection by Licensed Hazardous Waste Vendor Store->Licensed_Vendor Disposal Final Disposal via High-Temperature Incineration Licensed_Vendor->Disposal

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby minimizing risks to themselves, their colleagues, and the environment.

References

Personal protective equipment for handling NIFURATEL

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Nifuratel. It includes detailed operational and disposal plans to ensure the safe handling of this substance in a laboratory setting.

Hazard Identification and Safety Summary

This compound is classified as a hazardous substance and requires careful handling.[1] Key hazards include:

  • Acute Oral Toxicity: Harmful if swallowed.[2]

  • Eye and Skin Irritation: May cause irritation to the eyes, skin, and respiratory system.[1][3] There is evidence it can cause eye damage and skin inflammation in some individuals.[1]

  • Systemic Effects: Entry into the bloodstream through cuts, abrasions, or lesions may lead to systemic injury.[1]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[2]

  • Combustibility: this compound is a combustible solid. Dust clouds may form an explosive mixture with air, posing a fire or explosion hazard if ignited.[1]

Personal Protective Equipment (PPE)

Consistent and proper use of PPE is the most critical barrier to preventing exposure. The following table summarizes the recommended PPE for handling this compound.

Task Gloves Eye/Face Protection Protective Clothing Respiratory Protection
Storage and Transport (within facility) Nitrile glovesSafety glassesLab coatNot generally required
Weighing and Aliquoting (Solid Form) Double-gloved Nitrile glovesChemical safety goggles or face shieldDisposable gown over lab coatNIOSH-approved N95 or higher-rated respirator
Handling Solutions Nitrile glovesChemical safety gogglesLab coatWork in a certified chemical fume hood
Spill Cleanup Heavy-duty Nitrile glovesChemical safety goggles and face shieldDisposable, fluid-resistant gownNIOSH-approved respirator with appropriate cartridges
Waste Disposal Nitrile glovesSafety glassesLab coatNot generally required

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is essential for minimizing risk.

3.1. Preparation and Engineering Controls

  • Designated Area: All work with solid this compound must be conducted in a designated area, such as a certified chemical fume hood or a powder containment hood, to minimize dust generation and inhalation.[1]

  • Ventilation: Ensure adequate ventilation in all areas where this compound is handled and stored.

  • Safety Equipment: Verify that a safety shower, eyewash station, and spill kit are readily accessible and operational before beginning work.[2]

3.2. Step-by-Step Handling Procedure

  • Gather Materials: Assemble all necessary equipment, including PPE, spatulas, weigh boats, containers, and solvents, within the containment area before opening the primary this compound container.

  • Don PPE: Put on all required PPE as specified in the table above. Ensure gloves are properly fitted and cover the cuffs of the lab coat or gown.

  • Weighing: Carefully weigh the required amount of this compound. Use gentle motions to avoid creating airborne dust. If possible, use a containment balance enclosure.

  • Solution Preparation: If preparing a solution, slowly add the weighed this compound to the solvent in a closed or partially covered vessel to prevent splashing.

  • Post-Handling: After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent. Wipe down the exterior of all containers before removing them from the containment area.

  • Doff PPE: Remove PPE in the correct order (gloves first, followed by gown, then eye protection) to prevent cross-contamination. Wash hands thoroughly with soap and water after removing all PPE.

3.3. Storage

  • Store this compound in a tightly sealed, clearly labeled container.

  • Storage temperature recommendations vary; some sources suggest ambient room temperature while others specify 2-8°C.[4][5][6][7] It is crucial to follow the specific storage instructions provided by the supplier on the product's data sheet.

  • Store away from sources of ignition.[1]

Emergency and Disposal Plan

4.1. Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Call a poison control center or physician immediately.[2]

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with a damp paper towel or use a HEPA-filtered vacuum cleaner to avoid generating dust.[1]

    • Sweep up the material and place it into a sealed, labeled container for hazardous waste disposal.[1]

    • Clean the spill area with a suitable decontaminating solution.

  • Major Spill:

    • Evacuate the area and restrict access.

    • Alert your institution's safety officer or emergency response team.

    • Proceed with cleanup only if you are trained and equipped to handle the situation.

4.2. Disposal Plan

All this compound waste is considered hazardous and must be disposed of accordingly.

  • Waste Collection: Collect all waste materials, including unused this compound, contaminated PPE, and spill cleanup debris, in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Container Labeling: Label the waste container as "Hazardous Waste: this compound" and include any other required hazard information.

  • Disposal: Dispose of the waste through an approved waste disposal plant or a licensed hazardous waste management company, in accordance with all local, state, and federal regulations.[2] Do not dispose of this compound down the drain or in the regular trash.

This compound Handling Workflow

Nifuratel_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Safe Handling cluster_post 3. Post-Handling cluster_disposal 4. Waste & Disposal prep_area Designate Work Area (Fume Hood) check_safety Verify Safety Equipment (Eyewash, Spill Kit) prep_area->check_safety gather_materials Assemble Materials & PPE check_safety->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_compound Weigh Solid this compound don_ppe->weigh_compound prepare_solution Prepare Solution weigh_compound->prepare_solution decontaminate Decontaminate Surfaces & Equipment prepare_solution->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands collect_waste Collect Contaminated Waste wash_hands->collect_waste dispose_waste Dispose via Approved Vendor collect_waste->dispose_waste

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NIFURATEL
Reactant of Route 2
Reactant of Route 2
NIFURATEL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.